4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOBQEQQQJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437982 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-89-2 | |
| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzonitrile: Synthesis, Characterization, and Application in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-yl)benzonitrile, a pivotal intermediate in the synthesis of third-generation non-steroidal aromatase inhibitors. This document delves into the compound's core physicochemical properties, detailed synthesis protocols with an emphasis on regioselectivity, and thorough characterization methodologies. Furthermore, it elucidates the critical role of this molecule as a precursor to Letrozole and the subsequent mechanism of aromatase inhibition, a cornerstone in the treatment of hormone-receptor-positive breast cancer. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a substituted benzonitrile featuring a triazole moiety, holds a position of considerable importance in the landscape of modern pharmaceutical synthesis. Its primary and most notable application is serving as a key building block in the manufacture of Letrozole, a potent and highly selective non-steroidal aromatase inhibitor.[1] The 1,2,4-triazole heterocycle is a well-established pharmacophore, known for its ability to engage in specific biological interactions, including the coordination with the heme iron atom within the active site of cytochrome P450 enzymes.[2]
Aromatase, a member of the cytochrome P450 superfamily, is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[3] In postmenopausal women, where the primary source of estrogen shifts from the ovaries to peripheral tissues, inhibiting aromatase is a highly effective strategy for treating hormone-receptor-positive breast cancer.[3] The structural integrity and purity of this compound are therefore paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API), Letrozole.[1] This guide will provide a detailed exploration of this crucial intermediate, from its synthesis to its functional context in drug action.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its synthesis, purification, and quality control.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | [4] |
| CAS Number | 112809-25-3 | [4] |
| Molecular Formula | C₁₀H₈N₄ | [4] |
| Molecular Weight | 184.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Commercially available data |
| Melting Point | 85-89 °C | Commercially available data |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | General knowledge |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.
NMR spectroscopy provides detailed information about the molecular structure. The predicted chemical shifts for the protons (¹H) and carbons (¹³C) are presented below.[1]
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.12 | s | 1H | Triazole-H (C5-H) |
| 7.98 | s | 1H | Triazole-H (C3-H) |
| 7.68 | d, J=8.2 Hz | 2H | Aromatic-H (ortho to CN) |
| 7.39 | d, J=8.2 Hz | 2H | Aromatic-H (ortho to CH₂) |
| 5.42 | s | 2H | Methylene (-CH₂-) |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | Triazole-C (C3) |
| 143.5 | Triazole-C (C5) |
| 141.8 | Aromatic-C (quaternary, attached to CH₂) |
| 132.8 | Aromatic-C (ortho to CN) |
| 128.2 | Aromatic-C (ortho to CH₂) |
| 118.2 | Nitrile-C (-CN) |
| 112.5 | Aromatic-C (quaternary, attached to CN) |
| 52.5 | Methylene-C (-CH₂) |
The FT-IR spectrum of 1,2,4-triazole derivatives typically shows characteristic absorption peaks. For this compound, key vibrational bands are expected around 3100 cm⁻¹ (C-H aromatic stretching), 2230 cm⁻¹ (C≡N stretching of the nitrile group), and between 1500-1600 cm⁻¹ (C=C and C=N stretching).[5]
High-resolution mass spectrometry with electrospray ionization (ESI) in positive ion mode is a standard method for confirming the molecular weight of the compound.[6] The expected molecular ion peak [M+H]⁺ would be observed at m/z 185.0822, corresponding to the protonated molecule (C₁₀H₉N₄⁺).[1][7]
Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile.[1] This method is favored for its high regioselectivity, which is crucial for the biological activity of the final product.
Experimental Protocol: Synthesis via Sodium Salt of 1,2,4-Triazole in DMF
This protocol is an optimized method designed to enhance yield and selectivity while minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.[3]
Materials:
-
1,2,4-Triazole
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
α-Bromo-4-tolunitrile
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Diisopropyl ether
-
Deionized water
Procedure:
-
Preparation of 1,2,4-Triazole Sodium Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Under a nitrogen atmosphere, add sodium hydride (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 1 hour or until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is formed.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve α-bromo-4-tolunitrile (1.0 eq) in anhydrous DMF.
-
Add the solution of α-bromo-4-tolunitrile dropwise to the pre-formed 1,2,4-triazole sodium salt solution at 10-15 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from diisopropyl ether to yield pure this compound as a white crystalline solid.
-
Causality Behind Experimental Choices
-
Choice of Base and Solvent: The use of a strong base like sodium hydride is essential to deprotonate the 1,2,4-triazole, forming the highly nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this SN2 reaction as it effectively solvates the sodium cation while leaving the triazolide anion "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack.[1]
-
Regioselectivity: 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). The alkylation predominantly occurs at the N1 position due to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and less sterically hindered, leading to the desired isomer as the major product.[1]
-
Temperature Control: Maintaining a low temperature during the addition of the base and the alkylating agent is crucial to control the exothermic nature of the reaction and to minimize the formation of side products, including the undesired N4-alkylated isomer.[3]
Synthetic Workflow Diagram
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [4]It can also cause skin and serious eye irritation, as well as respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant synthetic and medicinal value. Its efficient and regioselective synthesis is a critical step in the production of Letrozole, a vital therapeutic agent in the fight against hormone-dependent breast cancer. A comprehensive understanding of its properties, synthesis, and the mechanism of its downstream product is essential for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this important chemical entity.
References
-
Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (2022). ResearchGate. Retrieved from [Link]
-
Binding features of steroidal and nonsteroidal inhibitors. (n.d.). PMC. Retrieved from [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005). Google Patents.
-
4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Binding mode of letrozole (A), BCA (B) and XHN27 (C) in crystal structure of aromatase (PDB code). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. (n.d.). NIH. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4GL7: Structure of human placental aromatase complexed with designed inhibitor HDDG046 (compound 5). (n.d.). RCSB PDB. Retrieved from [Link]
-
Structures of aromatase inhibitors exemestane, Letrozole, and anastrozole. (n.d.). ResearchGate. Retrieved from [Link]
-
Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. Retrieved from [Link]
-
1-benzyl-1H-1,2,3-triazol-4-methanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]
-
Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. (2023). PMC. Retrieved from [Link]
-
Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. (n.d.). PubChem. Retrieved from [Link]
-
4-(4-(((1H-Benzo[d]t[3][8][9]riazol-1-yl)oxy)methyl). (n.d.). MDPI. Retrieved from [Link]com/1420-3049/24/16/2954)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile
An In-depth Technical Guide to the Letrozole Intermediate: 4-(1,2,4-triazol-1-ylmethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, identified by CAS number 112809-25-3, is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1][2][3][4] Its primary importance lies in its role as a crucial chemical intermediate in the multi-step synthesis of Letrozole.[2][3][5][6][7] Letrozole is a potent, third-generation, non-steroidal aromatase inhibitor used extensively as a first-line treatment for hormone-receptor-positive breast cancer in postmenopausal women.[2][8][9][10] The structural integrity and purity of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile are therefore paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile. It details established protocols for its synthesis and for the determination of key physical constants, offering field-proven insights into the causality behind experimental choices. The content is structured to serve as an essential resource for professionals engaged in pharmaceutical research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile are summarized below. These data are critical for its handling, reaction optimization, and quality control during the drug manufacturing process.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzonitrile | [11] |
| CAS Number | 112809-25-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈N₄ | [1][2][3][11][12] |
| Molecular Weight | 184.20 g/mol | [2][3][11][12] |
| Appearance | White Solid | [12][13][14] |
| Melting Point | 69-80 °C | [1][12][13][15][16] |
| Boiling Point | 412.1 ± 55.0 °C (Predicted) | [1][12][16] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1][12][14][16] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][12][13][16] |
| pKa | 2.52 ± 0.10 (Predicted) | [12][16] |
| LogP | 0.6 (Computed) | [11] |
| Storage | 2-8°C, sealed in a dry environment | [1][12][16][17] |
Significance in Aromatase Inhibitor Development
The therapeutic efficacy of Letrozole is directly linked to its ability to inhibit the aromatase enzyme (a member of the cytochrome P450 superfamily), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[2][8][18] By competitively and reversibly binding to the heme group of the aromatase enzyme, Letrozole effectively blocks this conversion, leading to a near-complete suppression of estrogen levels in peripheral tissues.[18][19][20] This estrogen deprivation is a cornerstone of therapy for hormone-dependent breast cancers, as it removes the primary stimulus for tumor growth.[9][21][22]
4-(1,2,4-triazol-1-ylmethyl)benzonitrile is the foundational scaffold that provides the critical triazole moiety for this interaction. The synthesis of this intermediate is a pivotal step that dictates the viability of the final drug.
The Imperative of Regioselectivity
The synthesis of this intermediate must be highly regioselective. The nucleophilic substitution reaction can potentially yield two isomers: the desired 1-substituted product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and the undesired 4-substituted isomer, 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.[2] It is the specific orientation of the triazole ring in the 1-yl isomer that allows for the correct binding geometry within the active site of the aromatase enzyme. The presence of the regioisomer impurity can compromise the purity and biological activity of the final Letrozole API.[15] Therefore, synthetic protocols are explicitly designed to maximize the formation of the correct isomer.[2][15]
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
Experimental Methodologies
The following sections detail standardized protocols for the synthesis and characterization of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile. The rationale behind key steps is provided to ensure both reproducibility and a deeper understanding of the process.
Protocol 1: Synthesis via Nucleophilic Substitution
The most common and efficient route to synthesize 4-(1,2,4-triazol-1-ylmethyl)benzonitrile involves the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile.[2][23] Using a pre-formed salt of the triazole in a polar aprotic solvent like dimethylformamide (DMF) promotes the desired N-alkylation with high regioselectivity.
Objective: To synthesize high-purity 4-(1,2,4-triazol-1-ylmethyl)benzonitrile while minimizing the formation of the regioisomeric impurity.
Materials:
-
1,2,4-Triazole
-
Sodium hydride (NaH) or other suitable base (e.g., Cesium Carbonate)[7][24]
-
4-(Bromomethyl)benzonitrile
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Isopropanol and Cyclohexane (for recrystallization)[15]
Step-by-Step Protocol:
-
Salt Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend the sodium salt of 1,2,4-triazole in anhydrous DMF. If starting from the free triazole, it can be reacted with a base like sodium hydride in DMF to generate the sodium salt in situ.
-
Reaction Setup: Cool the suspension to approximately 10°C.
-
Substrate Addition: Prepare a solution of 4-(bromomethyl)benzonitrile in anhydrous DMF. Add this solution dropwise to the cooled triazole salt suspension over a period of 30 minutes, maintaining the temperature between 10-15°C. The controlled, slow addition is crucial to manage the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction: Quench the reaction by adding deionized water. Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with water to remove any remaining DMF and inorganic salts. Distill the organic solvent under vacuum.
-
Crystallization: Recrystallize the resulting solid residue from a mixture of isopropanol and cyclohexane to yield pure 4-(1,2,4-triazol-1-ylmethyl)benzonitrile, free from the regioisomer.[15]
Caption: Synthetic workflow for 4-(1,2,4-triazol-1-ylmethyl)benzonitrile.
Protocol 2: Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[25][26]
Objective: To accurately determine the melting point range of a synthesized sample.
Materials:
-
Dry, powdered sample of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[27]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A homogenous, powdered sample ensures uniform heat transfer.[28]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[27]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding.[27]
-
Accurate Determination: Heat the apparatus at a medium rate until the temperature is about 20°C below the expected melting point.[27]
-
Slow Heating: Decrease the heating rate significantly, so the temperature rises no more than 1-2°C per minute. Slow, controlled heating is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[27]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Protocol 3: LogP Determination by Shake-Flask Method
Lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME). LogP is the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[29][30] The shake-flask method is the traditional and most accurate "gold standard" for its direct measurement.[29]
Objective: To experimentally determine the LogP value of the compound.
Materials:
-
4-(1,2,4-triazol-1-ylmethyl)benzonitrile
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, typically buffered to pH 7.4, pre-saturated with n-octanol)[31]
-
Separatory funnel or centrifuge tubes
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours. This step is essential to ensure thermodynamic equilibrium and prevent volume changes during the experiment.[31]
-
Sample Dissolution: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (the choice depends on solubility).
-
Partitioning: Add a known volume of the second pre-saturated phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously in a separatory funnel or vortex in a centrifuge tube for a set period until equilibrium is reached. This can take from minutes to hours.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC. A calibration curve is required for accurate quantification.[31]
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP determination via the shake-flask method.
Spectroscopic Data Summary
Structural elucidation and confirmation are definitively achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the identity and purity of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile.[5]
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.10 | s | 1H | Triazole-H |
| 7.95 | s | 1H | Triazole-H |
| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H |
| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H |
| 5.40 | s | 2H | Methylene-H (CH₂) |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.0 | Triazole-C |
| 143.5 | Triazole-C |
| 141.5 | Aromatic-C (quaternary) |
| 132.5 | Aromatic-CH |
| 128.0 | Aromatic-CH |
| 118.5 | Nitrile-C (CN) |
| 112.0 | Aromatic-C (quaternary) |
| 52.5 | Methylene-C (CH₂) |
Table 4: Predicted Mass Spectrometry Data [5]
| Ionization Mode | [M+H]⁺ (m/z) |
|---|
| ESI+ | 185.08 |
References
- Dr.Oracle. (2025, December 5).
- ChemicalBook. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.
- Benchchem. Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Benchchem.
- PubMed. The discovery and mechanism of action of letrozole. PubMed.
- Aromatase Inhibitors: Development and Current Perspectives.
- Patsnap Synapse. (2024, June 14). What is Letrozole used for?.
- AACR Journals. (2007, May 1).
- PharmaCompass.com. Letrozole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Cleveland Clinic. Letrozole: How It Works & Side Effects. Cleveland Clinic.
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Naarini Molbio Pharma. 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. Naarini Molbio Pharma.
- Google Patents. US20100190997A1 - Process for the Preparation of Letrozole.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Google Patents. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ....
- PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. PubChem.
- Sigma-Aldrich. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Sigma-Aldrich.
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS 112809-25-3.
- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
- Susan G. Komen.
- Benchchem. Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3). Benchchem.
- Santa Cruz Biotechnology. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. SCBT.
- ChemicalBook. (2025, July 4). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- PubChem. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. PubChem.
- Melting point determin
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
- Benchchem. An In-depth Technical Guide to the Letrozole Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Benchchem.
- ChemicalBook. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.
- Pharmaffiliates. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile.
- Chemistry LibreTexts. (2022, April 7). 6.
- SSERC.
- thinkSRS.com.
- RSC Education. Melting point determination.
- ChemicalBook. 112809-25-3(4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) Product Description. ChemicalBook.
Sources
- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS#: 112809-25-3 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Letrozole used for? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. komen.org [komen.org]
- 11. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 112809-25-3 CAS MSDS (4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Naarini Molbio Pharma [naarini.com]
- 14. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS 112809-25-3 [homesunshinepharma.com]
- 15. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 16. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [amp.chemicalbook.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. droracle.ai [droracle.ai]
- 19. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Letrozole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. archives.ijper.org [archives.ijper.org]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 24. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 25. SSERC | Melting point determination [sserc.org.uk]
- 26. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. thinksrs.com [thinksrs.com]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. acdlabs.com [acdlabs.com]
- 31. agilent.com [agilent.com]
A Deep Dive into the Structural Elucidaion of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3)
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, in-depth exploration of the structural elucidation of the chemical entity registered under CAS number 112809-25-3, identified as 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. This compound is a critical intermediate in the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2][3] The structural integrity of this intermediate is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1] This document will guide researchers, scientists, and drug development professionals through a systematic and logical workflow for confirming the molecular structure of this compound, assuming it is an unknown sample.
Part 1: The Strategic Approach to Unraveling a Molecular Structure
The process of structural elucidation is a systematic investigation that integrates various analytical techniques to piece together the molecular puzzle of an unknown compound. A robust strategy involves a multi-pronged approach, starting from fundamental compositional analysis and progressing to detailed connectivity mapping through advanced spectroscopic methods.[4][5]
Our investigation into the structure of the compound with CAS number 112809-25-3 will follow a logical progression, as illustrated in the workflow diagram below. This approach ensures that each piece of analytical data is used to build upon the last, leading to an unambiguous structural assignment.
Caption: Overall Structural Elucidation Workflow for CAS 112809-25-3.
Part 2: Foundational Analysis - Determining the Molecular Formula
The first critical step in identifying an unknown compound is to determine its molecular formula.[4] This is typically achieved by combining data from elemental analysis and high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For the compound 112809-25-3, analysis via an ESI-Q-TOF mass spectrometer in positive ion mode would be expected to yield a protonated molecular ion [M+H]⁺.
Experimental Protocol: Mass Spectrometry
-
Objective: To determine the accurate mass and fragmentation pattern of the compound.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.[1]
-
Sample Preparation: A 1 mg/mL stock solution of the sample is prepared in methanol. This is then diluted to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water containing 0.1% formic acid.[1]
-
Analysis:
-
Set the ESI source to positive ion mode.[1]
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.[1]
-
Acquire the full scan mass spectrum over a range of m/z 50-500.[1]
-
Perform tandem MS (MS/MS) analysis on the protonated molecular ion ([M+H]⁺) to observe the fragmentation pattern, using a collision energy of 20-30 eV.[1]
-
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈N₄[6][7] |
| Molecular Weight | 184.20 g/mol [1][6] |
| [M+H]⁺ (Monoisotopic) | 185.0822 |
The experimentally determined accurate mass of the [M+H]⁺ ion would be compared against a database of possible elemental compositions. A value of approximately 185.0822 would strongly suggest a molecular formula of C₁₀H₈N₄.
Index of Hydrogen Deficiency (IHD)
The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, provides valuable information about the number of rings and/or multiple bonds within a molecule. For a molecular formula of C₁₀H₈N₄, the IHD can be calculated as follows:
IHD = C - (H/2) + (N/2) + 1 IHD = 10 - (8/2) + (4/2) + 1 IHD = 10 - 4 + 2 + 1 = 9
An IHD of 9 indicates a significant degree of unsaturation, suggesting the presence of aromatic rings and/or multiple double and triple bonds.
Part 3: Spectroscopic Investigation - Assembling the Structural Puzzle
With the molecular formula established, the next phase is to identify the functional groups present and determine how they are connected. This is accomplished through a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule, which in turn reveals the functional groups.
Expected IR Absorptions for C₁₀H₈N₄:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2230-2220 | C≡N stretch | Nitrile |
| ~1600, 1500, 1450 | C=C stretch | Aromatic Ring |
| ~1550-1475 | C=N stretch | Triazole Ring |
The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a clear indicator of a nitrile group (-C≡N). Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions would confirm the presence of an aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][8]
Experimental Protocol: NMR Spectroscopy
-
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.[1]
-
Instrumentation: 500 MHz NMR Spectrometer.[1]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with standard parameters (e.g., 32 scans, 2-second relaxation delay). Reference the spectrum to the TMS signal at 0.00 ppm.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1][9]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | Triazole-H |
| 7.95 | s | 1H | Triazole-H |
| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H |
| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H |
| 5.40 | s | 2H | Methylene-H (-CH₂-) |
-
Aromatic Region (7.35-7.65 ppm): The two doublets, each integrating to 2H, with a coupling constant of ~8.0 Hz, are characteristic of a para-substituted benzene ring.
-
Triazole Region (7.95-8.10 ppm): The two singlets, each integrating to 1H, are indicative of protons on the triazole ring.
-
Aliphatic Region (5.40 ppm): The singlet integrating to 2H suggests a methylene (-CH₂-) group that is not adjacent to any other protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Triazole-C |
| 143.5 | Triazole-C |
| 141.0 | Aromatic-C (quaternary) |
| 132.5 | Aromatic-CH |
| 128.0 | Aromatic-CH |
| 118.0 | Nitrile-C (quaternary) |
| 112.0 | Aromatic-C (quaternary) |
| 52.0 | Methylene-C (-CH₂-) |
The presence of eight distinct signals is consistent with the proposed structure. The downfield signals correspond to the aromatic and triazole carbons, while the signal at ~118.0 ppm is characteristic of a nitrile carbon. The upfield signal at ~52.0 ppm corresponds to the methylene carbon.
2D NMR Spectroscopy: Confirming Connectivity
To definitively connect the structural fragments identified by 1D NMR, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.
-
COSY (Correlation Spectroscopy): Would show correlations between the coupled aromatic protons at 7.65 and 7.35 ppm.
-
HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton signal to its directly attached carbon atom (e.g., 5.40 ppm proton to the 52.0 ppm carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. We would expect to see correlations from the methylene protons (5.40 ppm) to the quaternary aromatic carbon (~141.0 ppm), the triazole carbons (~152.0 and 143.5 ppm), and the aromatic CH carbons (~128.0 ppm). This would confirm the linkage of the methylene group between the benzonitrile and triazole rings.
Caption: Key HMBC correlations confirm the connectivity of the structural fragments.
Part 4: The Final Structure - A Self-Validating System
By integrating the data from all the analytical techniques, we can confidently propose the structure of CAS 112809-25-3.
-
HRMS and Elemental Analysis: Established the molecular formula as C₁₀H₈N₄.
-
IR Spectroscopy: Identified the presence of a nitrile group, an aromatic ring, and a triazole ring.
-
¹H and ¹³C NMR: Revealed a para-substituted benzonitrile moiety, a 1,2,4-triazole ring, and a methylene bridge connecting them.
-
2D NMR: Confirmed the connectivity between these fragments.
All the collected data are consistent with the structure of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile . The proposed structure is a self-validating system, as every piece of spectroscopic data supports this single, unambiguous assignment.
This systematic approach, combining multiple analytical techniques, ensures the highest level of confidence in the structural elucidation of chemical compounds, which is a cornerstone of research and development in the pharmaceutical industry.
References
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
-
4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
-
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Letrozole Impurity C | 112809-25-3. (n.d.). SynZeal. Retrieved from [Link]
-
Letrozole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
High-quality 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). Beton Nutrition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 112809-25-3 | CAS DataBase [m.chemicalbook.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 8. jchps.com [jchps.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Key Letrozole Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS No. 112809-25-3), a critical intermediate in the synthesis of the non-steroidal aromatase inhibitor, Letrozole. A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring its purity and structural integrity, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document details the theoretical and practical aspects of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra are not publicly available, this guide offers a robust analysis based on predicted data and established spectroscopic principles. Detailed, field-proven protocols for data acquisition are also provided to enable researchers to validate these findings.
Introduction: The Significance of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Its molecular structure features a benzonitrile moiety linked to a 1,2,4-triazole ring through a methylene bridge. This compound's primary importance lies in its role as a key building block in the synthesis of Letrozole, a potent and selective third-generation aromatase inhibitor. Letrozole is widely used in the treatment of hormone-responsive breast cancer in postmenopausal women. The 1,2,4-triazole ring is a common motif in many antimicrobial and antifungal agents, highlighting the broader therapeutic potential of this class of compounds.
The synthesis of high-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is crucial for the production of Letrozole. The most common synthetic route involves a nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile. Careful control of reaction conditions is necessary to ensure regioselectivity and minimize the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.
Given the importance of this intermediate, a comprehensive understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of its spectroscopic data.
Molecular Structure and Key Features
The structural formula of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is presented below, with key atom numbering for spectroscopic assignment.
Figure 1: Molecular structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with atom numbering.
Table 1: Physicochemical Properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
| Property | Value | Source |
| CAS Number | 112809-25-3 | |
| Molecular Formula | C₁₀H₈N₄ | |
| Molecular Weight | 184.20 g/mol | |
| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | |
| Appearance | Off-white solid | |
| Purity | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is predicted to show distinct signals for the aromatic protons of the benzonitrile ring, the methylene bridge protons, and the protons of the triazole ring.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | Triazole-H (C10-H) |
| 7.95 | s | 1H | Triazole-H (C9-H) |
| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H (C2-H, C3-H) |
| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H (C4-H, C5-H) |
| 5.40 | s | 2H | Methylene-H (C8-H₂) |
(Data based on predicted values from reputable chemical suppliers and databases)
Interpretation of the ¹H NMR Spectrum:
-
Triazole Protons (8.10 and 7.95 ppm): The two protons on the triazole ring are expected to appear as sharp singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. Their distinct chemical shifts are a result of their different electronic environments within the heterocyclic ring.
-
Aromatic Protons (7.65 and 7.35 ppm): The four protons on the benzonitrile ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing cyano group (C2-H and C3-H) are deshielded and appear further downfield compared to the protons meta to the cyano group (C4-H and C5-H). The coupling constant (J) of approximately 8.0 Hz is typical for ortho-coupling in aromatic systems.
-
Methylene Protons (5.40 ppm): The two protons of the methylene bridge (C8-H₂) are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing triazole ring and the aromatic benzonitrile system.
Figure 2: Correlation of predicted ¹H NMR signals with the molecular structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Triazole-C (C10) |
| 145.0 | Triazole-C (C9) |
| 141.0 | Aromatic-C (C6) |
| 133.0 | Aromatic-C (C2, C3) |
| 128.0 | Aromatic-C (C4, C5) |
| 118.0 | Nitrile-C (C7) |
| 112.0 | Aromatic-C (C1) |
| 52.0 | Methylene-C (C8) |
(Data based on predicted values from reputable chemical suppliers and databases)
Interpretation of the ¹³C NMR Spectrum:
-
Triazole Carbons (152.0 and 145.0 ppm): The two carbon atoms of the triazole ring are significantly deshielded due to the adjacent nitrogen atoms and appear in the downfield region.
-
Aromatic Carbons (141.0, 133.0, 128.0, and 112.0 ppm): The six carbons of the benzonitrile ring are expected to show four distinct signals. The quaternary carbon attached to the cyano group (C1) and the carbon attached to the methylene bridge (C6) will have different chemical shifts from the protonated aromatic carbons.
-
Nitrile Carbon (118.0 ppm): The carbon of the cyano group typically appears in this region of the spectrum.
-
Methylene Carbon (52.0 ppm): The carbon of the methylene bridge is expected to be the most upfield signal in the spectrum.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, acquire a ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions in the bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Medium | C-H stretch | Methylene |
| 2240-2220 | Strong, Sharp | C≡N stretch | Nitrile |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1550-1475 | Medium | C=N stretch | Triazole Ring |
| 1250-1000 | Medium | C-N stretch | Triazole Ring |
Interpretation of the IR Spectrum:
-
Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum is expected to be a strong, sharp absorption in the range of 2240-2220 cm⁻¹. This is a highly diagnostic peak for the presence of a nitrile functional group. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to saturated nitriles due to conjugation.
-
Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
Methylene C-H Stretches: The methylene bridge will show C-H stretching absorptions in the 2980-2850 cm⁻¹ region.
-
Triazole Ring Vibrations: The triazole ring will exhibit characteristic C=N and C-N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
Objective: To obtain the infrared spectrum of the solid sample.
Materials:
-
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of the chosen solvent in a small vial.
-
Place a single, clean salt plate on a flat surface.
-
Using a pipette, carefully drop a small amount of the solution onto the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the IR spectrum of the sample.
-
If the peaks are too intense, the film is too thick. Clean the plate and prepare a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and re-measure.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Correlate the observed absorption bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 185.08 | [M+H]⁺ (Protonated molecular ion) |
| 184.07 | Molecular ion (M⁺) |
| 116.05 | [C₈H₆N]⁺ |
| 89.04 | [C₇H₅]⁺ |
| 69.04 | [C₂H₃N₃]⁺ (Triazole ring) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The protonated molecular ion ([M+H]⁺) is expected to be observed at m/z 185.08 in electrospray ionization (ESI) mode. The molecular ion (M⁺) would be observed at m/z 184.07.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways.
Figure 3: Proposed mass spectrometry fragmentation pathway.
A primary fragmentation would involve the cleavage of the C-N bond between the methylene bridge and the triazole ring, leading to the formation of a stable cyanobenzyl cation at m/z 116. Subsequent loss of HCN from this fragment could lead to a fragment at m/z 89. Another possible fragmentation is the loss of the cyanobenzyl radical to give the triazole cation at m/z 69.
Experimental Protocol for Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the compound.
Materials:
-
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.
-
Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Perform tandem MS (MS/MS) analysis on the protonated molecular ion ([M+H]⁺) to observe the fragmentation pattern. A collision energy of 20-30 eV can be used.
-
Conclusion
The spectroscopic data of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are highly characteristic and provide a robust means of confirming its structure and assessing its purity. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers a comprehensive analytical toolkit for researchers and drug development professionals working with this important pharmaceutical intermediate. The predicted data and detailed protocols presented in this guide serve as a valuable resource for the synthesis, quality control, and further investigation of this key precursor to Letrozole.
References
-
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
-
Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
-
Lab 2 - Infrared Spectroscopy (IR). WebAssign. Available at: [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Experiment 11 — Infrared Spectroscopy. Available at: [Link]
-
Exp 8 - Infrared Spectroscopy. Available at: [Link]
-
4-[1H-(1,2,4-Triazole-1yl) Methyl] Benzonitrile. Virtuous Lifesciences. Available at: [Link]
-
05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)-. PubChem. Available at: [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available at: [Link]
-
Letrozole. mzCloud. Available at: [Link]
-
4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. PubChem. Available at: [Link]
The Pivotal Role of the 4-(1H-1,2,4-Triazol-1-yl)benzonitrile Moiety in Aromatase Inhibition: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the significance of the 4-(1H-1,2,4-triazol-1-yl)benzonitrile chemical scaffold in the context of aromatase inhibition. While not an active inhibitor itself, this compound is a critical precursor in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor. We will dissect the mechanism of action, emphasizing the contribution of the triazole and benzonitrile functionalities to the potent inhibitory activity of Letrozole. Furthermore, this guide will furnish detailed, field-proven protocols for the in vitro and cell-based evaluation of aromatase inhibitors, providing researchers in drug development with a robust framework for their investigations.
Introduction: Aromatase as a Prime Therapeutic Target
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, making aromatase a crucial therapeutic target in estrogen receptor-positive (ER+) breast cancer.[2] Inhibition of aromatase leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of a key growth stimulus.[3]
Non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole, have become cornerstones in the treatment of ER+ breast cancer.[4] These molecules exhibit high potency and selectivity, offering a favorable therapeutic window. The chemical architecture of these inhibitors is paramount to their biological activity, and understanding the role of their core components is essential for the rational design of new and improved therapeutic agents.
This compound: A Critical Intermediate
It is a common misconception that this compound is itself an active aromatase inhibitor. In reality, it is a key chemical intermediate in the synthesis of the highly potent aromatase inhibitor, Letrozole.[5][6] The synthesis of Letrozole involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile.[7][8] The structural integrity and purity of this intermediate are of utmost importance, as they directly influence the quality and efficacy of the final active pharmaceutical ingredient.[3]
The significance of this compound lies in providing the essential pharmacophoric elements that enable Letrozole to bind to and inhibit the aromatase enzyme. Specifically, the 1,2,4-triazole ring and the benzonitrile group are fundamental to its mechanism of action.
Mechanism of Aromatase Inhibition by the Triazole-Benzonitrile Scaffold
The inhibitory activity of Letrozole, and by extension, the importance of its this compound-derived core, is rooted in its interaction with the active site of the aromatase enzyme.
The Role of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is the lynchpin of the inhibitory mechanism. The nitrogen atoms of the triazole ring, specifically the N4 atom, coordinate with the heme iron atom within the active site of the cytochrome P450 enzyme.[9] This coordination is a reversible binding interaction that effectively blocks the substrate (androgens) from accessing the catalytic center, thereby preventing the aromatization process. The precise geometry and electronic properties of the triazole ring are crucial for establishing a stable and high-affinity interaction with the heme iron.
The Contribution of the Benzonitrile Moiety
The benzonitrile group, while not directly involved in the coordination with the heme iron, plays a critical role in orienting the molecule within the active site and contributing to the overall binding affinity. The cyano group can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex. This ensures a snug fit and enhances the potency of the inhibition.
The following diagram illustrates the proposed mechanism of action of Letrozole, highlighting the key interactions of the triazole and benzonitrile groups derived from the this compound intermediate.
Caption: Mechanism of Letrozole's Aromatase Inhibition.
Experimental Protocols for Assessing Aromatase Inhibition
The evaluation of potential aromatase inhibitors requires robust and reliable experimental assays. Below are detailed protocols for both in vitro and cell-based assays commonly employed in the field.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay directly measures the enzymatic activity of aromatase using a cell-free system. Human placental microsomes are a rich source of the enzyme.[10]
Principle: The assay quantifies the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen. The release of tritiated water ([³H]₂O) is directly proportional to aromatase activity.
Materials:
-
Human placental microsomes
-
[1β-³H]-androstenedione
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Test compounds (e.g., derivatives of this compound) and reference inhibitor (e.g., Letrozole)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Step-by-Step Protocol:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and human placental microsomes.
-
Incubation with Inhibitor: Add varying concentrations of the test compound or reference inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO). Pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of chloroform or by placing the tubes on ice.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unmetabolized radiolabeled substrate. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the [³H]₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell-Based Aromatase Activity Assay (H295R or MCF-7aro Cells)
This assay assesses the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.[2][11]
Principle: Aromatase-expressing cells (e.g., H295R human adrenocortical carcinoma cells or MCF-7 cells stably expressing aromatase) are incubated with a substrate (testosterone or androstenedione) in the presence of the test compound. The amount of estrogen produced is then quantified.
Materials:
-
H295R or MCF-7aro cells
-
Cell culture medium and supplements
-
Testosterone or androstenedione
-
Test compounds and reference inhibitor
-
Estrogen-specific ELISA kit or radioimmunoassay (RIA) kit
-
Cell lysis buffer and protein assay kit
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of the test compound or reference inhibitor. Include a vehicle control.
-
Substrate Addition: Add the androgen substrate (testosterone or androstenedione) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Collection of Supernatant: Collect the cell culture supernatant, which contains the secreted estrogens.
-
Quantification of Estrogen: Measure the concentration of estradiol or estrone in the supernatant using a validated ELISA or RIA kit.
-
Cell Viability/Protein Quantification: Lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the estrogen production to the amount of cellular protein. Alternatively, a cell viability assay (e.g., MTT) can be performed in a parallel plate to assess cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of estrogen production for each concentration of the test compound. Determine the IC₅₀ value.
Caption: Experimental Workflows for Aromatase Inhibition Assays.
Structure-Activity Relationship (SAR) Insights
The development of potent aromatase inhibitors has been guided by extensive structure-activity relationship studies. For non-steroidal inhibitors based on the triazole scaffold, several key principles have emerged:
-
The Triazole Moiety is Essential: As discussed, the 1,2,4-triazole ring is a non-negotiable feature for high-affinity binding to the heme iron.[12]
-
Aromatic Substituents Influence Potency: The nature and position of substituents on the aromatic rings attached to the core structure significantly impact inhibitory activity. Electron-withdrawing groups, such as the cyano group in Letrozole, can enhance potency.[13]
-
Stereochemistry and Conformation are Crucial: The three-dimensional arrangement of the molecule is critical for optimal fitting within the enzyme's active site.
Conclusion
While this compound is not an active aromatase inhibitor, its chemical structure represents the fundamental pharmacophore for a class of highly potent non-steroidal inhibitors, exemplified by Letrozole. The 1,2,4-triazole ring's ability to coordinate with the heme iron of aromatase is the cornerstone of its inhibitory mechanism, and the benzonitrile group contributes to the overall binding affinity and proper orientation within the active site. The provided experimental protocols offer a validated framework for researchers to evaluate novel compounds targeting this critical enzyme in the pursuit of improved therapies for hormone-dependent cancers.
References
-
Lathiotakis, L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ChemMedChem, 16(18), 2845-2850. Retrieved from [Link]
-
ResearchGate. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Retrieved from [Link]
-
Semantic Scholar. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
-
Kung, H. F., et al. (2016). 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. Journal of Medicinal Chemistry, 59(17), 8173-8184. Retrieved from [Link]
-
Lathiotakis, L., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ChemMedChem, 16(18), 2845-2850. Retrieved from [Link]
-
Ghafourian, T., et al. (2015). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Research in Pharmaceutical Sciences, 10(6), 486-500. Retrieved from [Link]
-
Chen, S., et al. (2016). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 151(2), 335-346. Retrieved from [Link]
-
Quassaf, M., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. Turkish Computational and Theoretical Chemistry, 4(1), 1-11. Retrieved from [Link]
-
Doiron, J., et al. (2018). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. European Journal of Medicinal Chemistry, 157, 108-120. Retrieved from [Link]
- Wadhwa, L., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent Application No. 10/801,894.
-
Abdelgawad, M. A., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7085. Retrieved from [Link]
-
Quassaf, M., et al. (2020). Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. Retrieved from [Link]
-
Johnston, J. O., et al. (1988). An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors. Journal of Steroid Biochemistry, 31(4B), 607-612. Retrieved from [Link]
- Shah, J., et al. (2010). Process for the Preparation of Letrozole. U.S. Patent Application No. 12/663,143.
-
Cipla Limited. (2007). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate. WIPO Patent Application No. WO/2007/107733. Retrieved from [Link]
-
Naarini Molbio Pharma. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and structure-activity relationship of dual aromatase-sulfatase inhibitors. Journal of Medicinal Chemistry, 54(15), 5286-5298. Retrieved from [Link]
- Cipla Limited. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate. U.S. Patent Application No. 12/296,897.
-
Kumar, A., et al. (2012). Process for preparation of letrozole and its intermediates. U.S. Patent No. 8,198,455. Retrieved from [Link]
-
Ulker, Z., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Pharmaceutical Sciences, 28(4), 589-597. Retrieved from [Link]
-
Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 493-502. Retrieved from [Link]
-
Okada, M., et al. (1995). Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1865-1873. Retrieved from [Link]
-
Patel, S. S., et al. (2019). Aromatase Inhibitors: Development and Current Perspectives. Journal of Pharmaceutical Sciences and Research, 11(7), 2535-2542. Retrieved from [Link]
-
Maccora, S., et al. (2022). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 27(15), 4983. Retrieved from [Link]
-
Ceylan, S., et al. (2023). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. ACS Omega, 8(23), 20567-20583. Retrieved from [Link]
-
Singh, A., et al. (2022). Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. Current Drug Discovery Technologies, 19(3), 25-39. Retrieved from [Link]0000003/art00004)
Sources
- 1. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]
- 2. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 9. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of the 1,2,4-triazole moiety in drug design
An In-Depth Technical Guide
The 1,2,4-Triazole Moiety: A Cornerstone of Modern Drug Design
Abstract
The 1,2,4-triazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—including metabolic stability, dipole character, and hydrogen bonding capability—allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets with high affinity.[1] This guide provides an in-depth analysis of the biological significance of the 1,2,4-triazole moiety, moving from its fundamental chemical attributes to its role in market-leading pharmaceuticals. We will explore its archetypal mechanism of action in antifungal agents, its diverse roles in anticancer and antiviral therapies, and the structure-activity relationships that guide its application in drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to illuminate why this humble heterocycle has become a giant in drug discovery.
Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for developing a diverse range of therapeutic agents. The 1,2,4-triazole ring (C₂H₃N₃) is a quintessential example of such a scaffold.[2][3] Its value in drug design stems from a unique confluence of chemical and physical properties.
The ring system is aromatic and exists in two stable tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable.[1][4] This structural rigidity, combined with its significant dipole moment and the presence of three nitrogen atoms, makes the 1,2,4-triazole an excellent hydrogen bond donor and acceptor.[1] These characteristics are critical for molecular recognition and high-affinity binding to the active sites of enzymes and receptors.
Furthermore, the 1,2,4-triazole is often employed as a bioisostere for amide, ester, and carboxylic acid functionalities.[1] This strategy allows medicinal chemists to replace metabolically labile groups with the stable triazole ring, enhancing the pharmacokinetic profile of a drug candidate by improving its metabolic stability and oral bioavailability without sacrificing the necessary binding interactions. Its polar nature can also improve the solubility of a parent compound, a crucial factor in drug formulation and efficacy.[5] The successful incorporation of this moiety into numerous FDA-approved drugs underscores its importance and versatility in addressing a wide spectrum of diseases (Table 1).[1][6][7]
Table 1: Selected FDA-Approved Drugs Incorporating the 1,2,4-Triazole Scaffold
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Fluconazole | Antifungal | Inhibitor of fungal lanosterol 14α-demethylase (CYP51)[3][6] |
| Itraconazole | Antifungal | Inhibitor of fungal lanosterol 14α-demethylase (CYP51)[1][6] |
| Anastrozole | Anticancer | Aromatase (CYP19A1) inhibitor for breast cancer[1][5][6] |
| Letrozole | Anticancer | Aromatase (CYP19A1) inhibitor for breast cancer[1][5][6] |
| Ribavirin | Antiviral | Broad-spectrum antiviral; interferes with viral RNA synthesis[1][6][7] |
| Doravirine | Antiviral | Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1[7] |
| Alprazolam | Anxiolytic | Benzodiazepine; enhances GABAergic neurotransmission[1][6] |
| Rizatriptan | Antimigraine | Serotonin (5-HT1B/1D) receptor agonist[1] |
The Pharmacodynamics of 1,2,4-Triazoles: Mechanisms of Action
The true significance of the 1,2,4-triazole ring is revealed through its diverse mechanisms of action across multiple therapeutic areas. Its ability to coordinate with metal ions in metalloenzymes and to form critical hydrogen bonds underpins its efficacy.
Antifungal Activity: The Archetypal Mechanism
The most well-established role of the 1,2,4-triazole moiety is in azole antifungal agents. These drugs revolutionized the treatment of systemic fungal infections.[3] Their mechanism hinges on the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[3]
Causality of the Mechanism:
-
Target Specificity: This enzyme, a fungal cytochrome P450 (CYP51), is essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes. Mammalian cells use a different pathway for cholesterol synthesis, providing a basis for selective toxicity.[3]
-
Molecular Interaction: The N4 nitrogen of the 1,2,4-triazole ring acts as a potent unhindered ligand that coordinates directly with the ferric iron atom within the heme prosthetic group of the CYP51 active site.[3]
-
Functional Consequence: This binding event blocks the enzyme's demethylation activity, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3] This disrupts the structure and function of the fungal membrane, increasing its permeability and ultimately leading to fungal cell death or growth inhibition.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 1,2,4-triazole scaffold is a key feature in several successful anticancer drugs, primarily through the inhibition of enzymes involved in hormone synthesis and cell signaling.[5]
-
Aromatase Inhibition: Drugs like Letrozole and Anastrozole are non-steroidal aromatase inhibitors used to treat estrogen receptor-positive (ER+) breast cancer.[8] Aromatase (CYP19A1), another cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Similar to the antifungal mechanism, the N4 of the triazole ring coordinates with the heme iron atom of aromatase, blocking its function and depriving hormone-dependent tumors of the estrogen needed for their growth.[8] The design of these drugs is a prime example of rational drug design, leveraging a known mechanism to achieve a therapeutic goal.[8]
-
Tubulin Polymerization Inhibition: More recent research has identified novel 1,2,4-triazole derivatives that act as potent inhibitors of tubulin polymerization.[9] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
-
Kinase Inhibition: The 1,2,4-triazole moiety has been incorporated into molecules designed to inhibit various protein kinases, which are often dysregulated in cancer.[1] These kinases are central to signaling pathways that control cell proliferation, survival, and metastasis.
Table 2: Cytotoxicity of Novel 1,2,4-Triazole Derivatives Against Cancer Cell Lines (Data synthesized from[8])
| Compound ID | Modifications (R, X1, X2) | Target Cell Line | IC₅₀ (µM) |
| 7d | R=Ph, X₁=Br, X₂=H | MCF-7 (Breast) | 9.8 ± 0.9 |
| Hela (Cervical) | 12.1 ± 3.6 | ||
| 7e | R=Ph, X₁=Cl, X₂=Cl | MCF-7 (Breast) | 4.7 ± 1.4 |
| Hela (Cervical) | 2.9 ± 1.1 | ||
| A549 (Lung) | 9.4 ± 1.8 | ||
| 10a | R=H, X₁=H, X₂=H | MCF-7 (Breast) | 6.4 ± 1.7 |
| Hela (Cervical) | 5.6 ± 2.8 | ||
| Cisplatin | (Reference Drug) | MCF-7 (Breast) | 36.5 ± 1.9 |
| Hela (Cervical) | 12.3 ± 3.3 |
Antiviral Activity: Diverse Modes of Intervention
The 1,2,4-triazole core is present in crucial antiviral agents, demonstrating its adaptability in targeting viral machinery.[10]
-
Ribavirin: A broad-spectrum antiviral agent, Ribavirin is a guanosine analog where the natural base is replaced by a 1,2,4-triazole carboxamide.[1] Its activity against a range of RNA and DNA viruses stems from multiple mechanisms, including inhibition of viral RNA polymerase and interference with viral mRNA capping.[6]
-
Doravirine: An FDA-approved drug for HIV-1, Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[7] It binds to an allosteric site on the reverse transcriptase enzyme, locking it in an inactive conformation and preventing the conversion of viral RNA into DNA, a critical step in the HIV lifecycle.
Rational Drug Design & Structure-Activity Relationship (SAR) Studies
The biological activity of 1,2,4-triazole derivatives is highly tunable through synthetic modification. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
Substituents on the Triazole Ring: The position of substitution on the triazole ring (N1, N2, or N4) dictates the spatial orientation of appended functional groups, which is critical for target engagement.
-
Side-Chain Modifications: For azole antifungals and aromatase inhibitors, the non-triazole portion of the molecule (e.g., the halogenated phenyl groups) is responsible for key van der Waals and hydrophobic interactions within the enzyme's active site, enhancing binding affinity and selectivity.[8]
-
Thione/Thiol Derivatives: The introduction of a sulfur atom, creating 1,2,4-triazole-3-thiones or their mercapto tautomers, has been shown to enhance a range of biological activities, including anticancer and antimicrobial effects.[5][11] This is often attributed to the altered electronic properties and increased potential for coordination or hydrogen bonding.
Experimental Protocols for Synthesis and Evaluation
To ensure trustworthiness and reproducibility, the protocols described herein are self-validating systems based on established methodologies in medicinal chemistry.
General Synthesis of a 4-Amino-3,5-disubstituted-1,2,4-triazole Derivative
This protocol describes a common pathway for synthesizing the 1,2,4-triazole core, which can then be further modified. The choice of starting materials (e.g., carboxylic acids) allows for diverse substitutions at the 3 and 5 positions.
Methodology:
-
Esterification: Convert the chosen carboxylic acid (R-COOH) to its corresponding methyl ester (R-COOCH₃) using methanol in the presence of a catalytic amount of sulfuric acid under reflux. Monitor reaction completion by TLC.
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in an alcoholic solvent (e.g., ethanol) to form the corresponding acid hydrazide (R-CONHNH₂). The product typically precipitates upon cooling and can be collected by filtration.
-
Thiosemicarbazide Synthesis: Reflux the acid hydrazide with an isothiocyanate (R'-NCS) in ethanol to yield the N-substituted thiosemicarbazide derivative.
-
Cyclization to Triazole: Induce ring closure by refluxing the thiosemicarbazide in an alkaline medium, such as aqueous sodium hydroxide (e.g., 2N NaOH).[12] Acidification of the reaction mixture with a mineral acid (e.g., HCl) will precipitate the 3-R-4-R'-5-mercapto-1,2,4-triazole product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis. Purity can be assessed by HPLC.
In Vitro Anticancer Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[8]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazole compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with a positive control (e.g., Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Future Perspectives and Conclusion
The 1,2,4-triazole moiety is far more than a simple structural unit; it is a dynamic and highly effective tool in the arsenal of the medicinal chemist. Its journey from a heterocyclic curiosity to the core of numerous blockbuster drugs is a testament to its robust physicochemical properties and pharmacological versatility. While its role in antifungal and anticancer therapy is well-established, its potential is far from exhausted.
Current research continues to explore 1,2,4-triazole derivatives as novel agents against tuberculosis, parasitic diseases, and a host of viral infections beyond HIV and hepatitis.[1][6] Furthermore, its application as a scaffold in developing inhibitors for emerging targets, such as host kinases involved in coronavirus replication, highlights its continuing relevance in addressing global health challenges.[13][14] The ongoing exploration of new synthetic methodologies and the application of computational chemistry for rational design will undoubtedly lead to the discovery of next-generation 1,2,4-triazole-based therapeutics with enhanced potency, improved safety profiles, and novel mechanisms of action. This enduring scaffold is set to remain a cornerstone of drug design for the foreseeable future.
References
-
Verma, A., Joshi, N., Singh, D., & Singh, P. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105284. [Link]
-
Al-Ostath, A., Al-Assar, Z., Jaradat, A., Al-Ktaish, A., Jaber, S., & Al-Qerem, W. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5428. [Link]
-
Asif, M. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Sameliuk, Y. G., Al Zedan, F., & Kaplaushenko, T. M. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
Salehi, B., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(5), 1354. [Link]
-
Prajapati, D. G., & Patel, H. M. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1025287. [Link]
-
Firoozpour, L., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. [Link]
-
Nocentini, A., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(10), 4057. [Link]
-
MabKush, K. A., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 55(8), 3694-3705. [Link]
-
Al-Tel, T. H. (2023). A Literature Review Focusing on the Antiviral Activity of[1][7][15] and[1][6][15]-triazoles. Current Medicinal Chemistry, 30. [Link]
-
Hulce, M., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Al-Sanea, M. M., et al. (2023). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Molecules, 28(4), 1827. [Link]
-
Hulce, M., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 67(14), 12015-12046. [Link]
-
Asif, M. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Letters in Drug Design & Discovery, 20(15), 1735-1751. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Triazole Derivatives in Anticancer Drug Discovery
Abstract
The relentless pursuit of novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, triazoles have emerged as a "privileged scaffold" due to their unique physicochemical properties, metabolic stability, and versatile biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of 1,2,3- and 1,2,4-triazole derivatives in anticancer drug discovery. We will delve into the synthetic methodologies, with a special focus on the advent of "click chemistry," which has revolutionized the accessibility of these compounds. Furthermore, this guide will dissect the diverse mechanisms of action, including the inhibition of key oncogenic enzymes, induction of apoptosis, and cell cycle arrest.[1][2] Through detailed structure-activity relationship (SAR) analyses, we will explore the chemical nuances that govern the potency and selectivity of these derivatives. Finally, this guide will present established experimental protocols for the synthesis and preclinical evaluation of triazole-based compounds, alongside a discussion of future perspectives and challenges in translating these promising molecules from the laboratory to the clinic.
Part 1: The Triazole Scaffold: A Privileged Motif in Oncology
Introduction to Triazoles: 1,2,3- vs. 1,2,4-Triazoles
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. There are two main isomeric forms that are central to anticancer drug design: 1,2,3-triazoles and 1,2,4-triazoles. The arrangement of the nitrogen atoms within the ring dictates the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical for its interaction with biological targets. The triazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[3][4] For instance, Letrozole and Anastrozole are 1,2,4-triazole derivatives used in the treatment of breast cancer.[5]
Physicochemical Properties and Their Importance in Drug Design
The triazole ring is a bioisostere of the amide bond, but with improved resistance to enzymatic degradation.[6] This metabolic stability is a significant advantage in drug design, leading to improved pharmacokinetic profiles. The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[3] Furthermore, the triazole core is relatively polar, which can enhance the solubility of drug candidates. The ability to readily form a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, underpins the diverse biological activities of triazole derivatives.[3]
Historical Perspective and Key Milestones
The exploration of triazoles in medicinal chemistry is not a recent phenomenon. However, the advent of the Huisgen 1,3-dipolar cycloaddition, and particularly its copper-catalyzed variant ("click chemistry"), has dramatically accelerated the synthesis and investigation of 1,2,3-triazole derivatives.[7][8] This has led to the rapid generation of large libraries of compounds for high-throughput screening, significantly aiding the discovery of new anticancer leads. The development of 1,2,4-triazole-based aromatase inhibitors like Letrozole and Anastrozole marked a significant milestone, demonstrating the clinical potential of this scaffold in oncology.[5]
Part 2: Synthetic Strategies for Anticancer Triazole Derivatives
The synthesis of the triazole core is a well-established area of organic chemistry, with numerous methods available for the preparation of both 1,2,3- and 1,2,4-triazole isomers. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
The Cornerstone of 1,2,3-Triazole Synthesis: The Huisgen 1,3-Dipolar Cycloaddition
The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. This reaction can be performed under thermal conditions, but the development of catalyzed versions has greatly enhanced its utility and regioselectivity.
The copper(I)-catalyzed version of the Huisgen cycloaddition, often referred to as "click chemistry," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[7]
While CuAAC predominantly yields the 1,4-isomer, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. This complementary regioselectivity is crucial for exploring a wider chemical space in structure-activity relationship studies.
Synthesis of 1,2,4-Triazole Derivatives
Several classical and modern methods exist for the synthesis of the 1,2,4-triazole ring system.
The Einhorn-Brunner reaction involves the condensation of a hydrazide with a diacylamine to form a 1,2,4-triazole. This method is versatile and has been widely used for the synthesis of various substituted 1,2,4-triazoles.
The Pellizzari reaction is the reaction of a hydrazide with an amide to form a 1,2,4-triazole. This is another classical method that has been adapted and modified for the synthesis of a diverse range of 1,2,4-triazole derivatives.
More recently, copper-catalyzed methods have been developed for the ring closure of nitriles, amines, and amidines to form 1,2,4-triazoles with high yields.[3] These modern approaches often offer milder reaction conditions and improved substrate scope compared to the classical methods.
Experimental Protocol: A General Procedure for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: A mixture of water and a suitable organic solvent (e.g., t-butanol, DMF, or DMSO) in a 1:1 ratio (10 mL)
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol).
-
Dissolve the starting materials in the chosen solvent system (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.[6]
Self-Validation: The successful synthesis of the target compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic singlet peak for the triazole proton in the ¹H NMR spectrum is a key indicator of product formation.[6][9]
Part 3: Mechanisms of Anticancer Action
Triazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a significant advantage in combating the heterogeneity of cancer.
Inhibition of Key Cancer-Related Enzymes
A prominent mechanism of action for many triazole-based anticancer agents is the inhibition of enzymes that are crucial for cancer cell growth and survival.[1][2]
Many kinases are overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation. Triazole derivatives have been shown to be effective inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.
Aromatase is a cytochrome P450 enzyme that plays a key role in estrogen biosynthesis.[5] Its overexpression is a hallmark of estrogen receptor-positive (ER+) breast cancer.[5] The 1,2,4-triazole-based drugs Letrozole and Anastrozole are potent aromatase inhibitors that function by coordinating the nitrogen atoms of the triazole ring to the heme iron atom in the enzyme's active site.[5]
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Certain triazole derivatives have demonstrated the ability to inhibit topoisomerases, making them promising candidates for cancer chemotherapy.[1][2]
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancers evade apoptosis. Triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[10][11] Additionally, these compounds can cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cells from dividing and proliferating.[6][12]
Disruption of Microtubule Polymerization
Microtubules are essential components of the cytoskeleton and are critical for cell division. Drugs that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. Some triazole derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[3]
Part 4: Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of potent and selective anticancer agents. For triazole derivatives, the nature and position of substituents on the triazole ring and its appended functionalities play a significant role in their biological activity.
Importance of Substituent Positioning on the Triazole Ring
The regiochemistry of the triazole ring (1,4- vs. 1,5-disubstitution for 1,2,3-triazoles) can have a profound impact on the biological activity of the molecule. The different spatial arrangement of the substituents can lead to altered binding affinities for the target protein.
Role of Different Functional Groups in Potency and Selectivity
The introduction of various functional groups onto the triazole scaffold can modulate its physicochemical properties and biological activity. For example, the addition of lipophilic groups can enhance cell membrane permeability, while the incorporation of hydrogen bond donors or acceptors can improve target binding. The presence of electron-withdrawing or electron-donating groups can also influence the electronic properties of the triazole ring and its interactions with biological targets.
Case Studies: SAR of Potent Anticancer Triazole Derivatives
Numerous studies have explored the SAR of different series of triazole derivatives. For instance, in a series of 1,2,3-triazole-containing coumarin derivatives, a strong correlation was found between the lipophilicity of the compounds and their antiproliferative activity against A549 lung cancer cells.[11] In another study of 1,2,4-triazole derivatives, the presence of halogen substituents on the phenyl rings was found to be important for their cytotoxic activity.[5]
Table 1: Cytotoxicity of Selected 1,2,4-Triazole Derivatives against Various Cancer Cell Lines
| Compound | X₁ | X₂ | R | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. Hela | IC₅₀ (μM) vs. A549 |
| 7d | Br | H | C₆H₅ | 9.8 | 12.1 | 43.4 |
| 7e | Cl | Cl | C₆H₅ | 4.7 | 2.9 | 9.4 |
| 10a | H | H | H | 6.4 | 5.6 | 21.1 |
| 10d | Br | Cl | H | 10.2 | 9.8 | 16.5 |
| Cisplatin | - | - | - | 36.5 | 12.3 | 14.8 |
| Data sourced from a study on novel 1,2,4-triazole derivatives as potential anticancer agents.[5] |
Part 5: Preclinical Evaluation of Triazole Derivatives
The preclinical evaluation of newly synthesized triazole derivatives is a critical step in the drug discovery process. This involves a series of in vitro and in vivo assays to assess their anticancer activity, mechanism of action, and safety profile.
In Vitro Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Cisplatin or Doxorubicin)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Self-Validation: The assay should include appropriate controls (untreated cells, vehicle control, and a known cytotoxic agent) to ensure the validity of the results. The IC₅₀ values should be reproducible across multiple experiments.
In Vivo Studies in Animal Models
Promising compounds identified from in vitro screening are further evaluated in animal models of cancer, such as xenograft models in mice. These studies provide valuable information on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.
ADME/Tox Profiling
In addition to efficacy, the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical for its clinical success. Early assessment of these properties can help to identify potential liabilities and guide further optimization of the lead compound.
Part 6: Future Perspectives and Challenges
The field of triazole-based anticancer drug discovery continues to evolve, with several exciting avenues for future research.
Overcoming Drug Resistance
The development of drug resistance is a major challenge in cancer therapy. The design of novel triazole derivatives that can overcome existing resistance mechanisms or have novel mechanisms of action is a key research priority.
Development of Multi-Targeted Triazole Derivatives
Given the complexity of cancer, drugs that can simultaneously modulate multiple targets are highly desirable. The versatility of the triazole scaffold makes it an ideal platform for the development of multi-targeted agents.[10]
Triazoles in Combination Therapies
Triazole derivatives may exhibit synergistic effects when used in combination with other anticancer drugs.[10][11] Exploring the potential of triazoles in combination therapies is a promising strategy for improving treatment outcomes and overcoming drug resistance.
Visualizations
Diagram 1: Synthetic Pathways to Triazole Derivatives
Caption: Diverse mechanisms of anticancer action for triazole derivatives.
References
-
Jain, A. K., & Rana, V. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1845-1864. Available from: [Link]
-
Bentham Science Publishers. (n.d.). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Available from: [Link]
-
Gomha, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. Available from: [Link]
-
DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Available from: [Link]
-
ResearchGate. (2025). Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). Available from: [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]
-
El Hassani, I. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Reactions, 5(4), 478-504. Available from: [Link]
-
Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 705975. Available from: [Link]
-
PubMed. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). Archiv der Pharmazie, e2400059. Available from: [Link]
-
Ghandi, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available from: [Link]
-
ResearchGate. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]
-
ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available from: [Link]
-
Parchenko, M. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Education, Health and Sport, 52(2), 29-41. Available from: [Link]
-
ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Available from: [Link]
-
Duan, M., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. Available from: [Link]
-
National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 705975. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Aromatase Inhibition: A Technical Guide to the Chemical Structure and Synthesis of a Key Letrozole Intermediate
For researchers and professionals in the field of drug development, a profound understanding of the synthetic pathways and molecular architecture of active pharmaceutical ingredients (APIs) is paramount. Letrozole, a potent and selective non-steroidal aromatase inhibitor, stands as a critical therapeutic agent in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][2] Its efficacy hinges on the precise arrangement of its chemical structure, which is meticulously assembled from key precursors. This guide provides an in-depth exploration of the principal intermediate in Letrozole synthesis, detailing its chemical structure, IUPAC nomenclature, and a validated synthetic protocol.
Introduction to Letrozole and its Mechanism of Action
Letrozole, with the IUPAC name 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile, operates by competitively inhibiting the aromatase enzyme (cytochrome P450 19A1).[1][3][4] This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[5] By binding to the heme group of the aromatase enzyme, Letrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[1][2] This targeted hormonal deprivation is a cornerstone of therapy for estrogen receptor-positive breast cancers. The synthesis of this complex molecule is a multi-step process, with the formation of a specific triazole-containing intermediate being a critical juncture.
The Key Intermediate: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
The primary and most pivotal intermediate in the majority of industrial Letrozole syntheses is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[5][6][7] The purity and correct isomeric form of this intermediate directly influence the yield and quality of the final Letrozole product.
Chemical Structure
The molecular structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is characterized by a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge.
Sources
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile experimental protocol
Application Note: A-78954
Topic: Optimized Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Key Intermediate for Letrozole
Audience: Researchers, scientists, and drug development professionals.
Introduction & Significance
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a critical chemical intermediate in the pharmaceutical industry, primarily serving as the cornerstone for the synthesis of Letrozole.[1][2][3] Letrozole is a potent, non-steroidal, third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4] The biological activity of Letrozole is critically dependent on the specific isomeric structure of its precursor; therefore, a regioselective synthesis that reliably produces the 1-substituted isomer of the triazole ring is of paramount importance.[4][5]
This document provides a detailed, field-proven protocol for the synthesis of high-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via the N-alkylation of 1,2,4-triazole with 4-(bromomethyl)benzonitrile. It explains the causality behind experimental choices, outlines critical safety measures, and provides a framework for successful synthesis and characterization.
Reaction Scheme & Mechanism
The core of this synthesis is a nucleophilic substitution reaction (SN2) between the sodium salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile.[4][6]
Reaction:
-
Step 1 (Deprotonation): 1,2,4-Triazole + NaH → Sodium 1,2,4-triazolide + H2 (gas)
-
Step 2 (N-Alkylation): Sodium 1,2,4-triazolide + 4-(Bromomethyl)benzonitrile → 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile + NaBr
Causality & Mechanistic Insight:
1,2,4-triazole is a weakly acidic heterocycle. To make it a sufficiently potent nucleophile for the alkylation reaction, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is ideal for this purpose. It irreversibly deprotonates the triazole ring at one of the nitrogen atoms, forming the highly nucleophilic triazolide anion and hydrogen gas.[7]
The subsequent alkylation can, in theory, occur at the N1 or N4 position. However, alkylation at the N1 position is generally favored due to the greater nucleophilicity of the N1-N2 linkage compared to the N4 position.[7][8] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile, thus promoting the SN2 pathway.[6]
Reagents, Materials & Safety
Reagent & Material Table
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Key Properties |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 196.04 | 100 g (1.0 eq) | Corrosive, lachrymator |
| 1,2,4-Triazole | 288-88-0 | 69.07 | 38.8 g (1.1 eq) | Harmful if swallowed |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 (as 100%) | 22.4 g (1.1 eq) | Flammable solid, water-reactive |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 600 mL | Toxic, reproductive hazard |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | Volatile, suspected carcinogen |
| Isopropanol | 67-63-0 | 60.10 | As needed for crystallization | Flammable |
| Deionized Water | 7732-18-5 | 18.02 | As needed for work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed for drying | Hygroscopic |
Critical Safety Precautions
This protocol involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas.[9] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam .[10]
-
4-(Bromomethyl)benzonitrile: This compound is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[11][12] Always handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a face shield.[13][14]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It has known instabilities when heated with sodium hydride, which can lead to runaway reactions.[15][16] Strict temperature control is mandatory.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All extractions and solvent removal must be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
Preparation & Reaction Setup
-
Inert Atmosphere: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Ensure the entire apparatus is dry by oven-drying or flame-drying under vacuum.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with 1,2,4-triazole (38.8 g) and anhydrous DMF (250 mL).
-
Base Addition: Cool the resulting solution to 0-5 °C using an ice-water bath. Add the sodium hydride (60% dispersion, 22.4 g) portion-wise over 30 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation to the fume hood exhaust.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the triazolide anion.
Alkylation Reaction
-
Substrate Solution: In a separate flask, dissolve 4-(bromomethyl)benzonitrile (100 g) in anhydrous DMF (350 mL).
-
Controlled Addition: Add this solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, while rigorously maintaining the internal temperature between 10-15 °C.[6] This is a critical step; exothermic reaction may occur.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 10-15 °C for an additional 2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromomethylbenzonitrile) is consumed.
Work-up & Isolation
-
Quenching: Carefully quench the reaction by slowly adding deionized water (500 mL) while keeping the temperature below 20 °C with an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL) to remove residual DMF and salts.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification
-
Crystallization: The crude solid obtained after solvent removal is purified by recrystallization. Add a minimal amount of hot isopropanol to dissolve the crude product.
-
Cooling & Collection: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Steps: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.
Characterization & Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| Yield | Typically 80-90% |
| Melting Point | 103-106 °C |
| Purity (by HPLC) | ≥98%[17] |
Analytical Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The absence of the isomeric impurity, 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile, is a key indicator of a successful regioselective synthesis.[5]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Synthetic workflow for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Wadhwa, L. K., & Saxena, R. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile. Retrieved from [Link].
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link].
- Benchchem. (n.d.). 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3.
-
ResearchGate. (n.d.). Selective N-alkylation of triazole 1 (1.50 mmol) in the presence of 1.0 equivalent of alkyl halide. Retrieved from [Link].
-
Naarini Molbio Pharma. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. Retrieved from [Link].
- Hussain, H., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-4-yl)methyl] benzonitrile. U.S.
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link].
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link].
- Kumar, S. M., et al. (2010). Process for the Preparation of Letrozole. U.S.
-
ResearchGate. (n.d.). N-alkylation of NH-1,2,3-triazoles. Retrieved from [Link].
-
Synfacts. (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Retrieved from [Link].
- ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
-
ResearchGate. (2019). A novel process for the synthesis of substantially pure Letrozole. Retrieved from [Link].
-
PTC Organics, Inc. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. Retrieved from [Link].
-
Reddit. (2016). How does /r/chemistry handle sodium hydride?. Retrieved from [Link].
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link].
- De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
-
ResearchGate. (n.d.). Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved from [Link].
-
ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Retrieved from [Link].
- PubMed Central. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. scbt.com [scbt.com]
Application Note & Protocol: Regioselective Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Abstract
This document provides a comprehensive technical guide for the nucleophilic substitution reaction between 1,2,4-triazole and α-halo-4-tolunitrile to synthesize 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. This compound is a critical precursor in the pharmaceutical industry, most notably as the key intermediate for Letrozole, a potent non-steroidal aromatase inhibitor for treating hormone-dependent breast cancer.[1][2] This guide delves into the reaction mechanism, the critical challenge of regioselectivity, the principles of kinetic versus thermodynamic control, and provides detailed, field-proven protocols for researchers and process chemists.
Scientific Foundation and Application Context
The N-alkylation of 1,2,4-triazole is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[3][4] The target molecule, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (CAS 112809-25-3), is of paramount importance as it constitutes the structural backbone of Letrozole.[5][6] The efficacy of Letrozole is critically dependent on the precise connectivity of the triazole ring, making the regioselectivity of this synthesis not merely a question of yield, but one of biological function.
The core transformation is a nucleophilic substitution, typically following an SN2 pathway. The nitrogen atoms of the 1,2,4-triazole ring act as nucleophiles, attacking the electrophilic benzylic carbon of an α-halo-4-tolunitrile, such as α-bromo-4-tolunitrile.
The Challenge: Regioselectivity in Triazole Alkylation
The 1,2,4-triazole anion possesses two distinct nucleophilic centers: the N1 and N4 positions. Direct alkylation can therefore lead to a mixture of two constitutional isomers: the desired 1-substituted product and the undesired 4-substituted isomer.[7][8]
Figure 1: Competing reaction pathways in the alkylation of 1,2,4-triazole.
Controlling the reaction to overwhelmingly favor the N1-isomer is the primary objective. While isomer ratios are highly dependent on reaction conditions, a regioselectivity of approximately 90:10 (N1:N4) is often observed.[7] The subsequent sections will detail how to manipulate reaction parameters to maximize this ratio, thereby simplifying purification and improving overall process efficiency.
Kinetic vs. Thermodynamic Control
The outcome of this competitive reaction is a classic example of kinetic versus thermodynamic control.[9][10]
-
Kinetic Product: The product that is formed fastest, originating from the reaction pathway with the lowest activation energy (Ea).
-
Thermodynamic Product: The most stable product, which resides at the lowest overall Gibbs free energy (G).
In the alkylation of 1,2,4-triazole, the N1-substituted isomer is generally the kinetic product . It is formed more rapidly, especially at lower temperatures. If the reaction is run under conditions where the product formation is irreversible (low temperature), the product ratio is dictated by the relative rates of formation.[11] Conversely, at higher temperatures, the reaction may become reversible, allowing the system to equilibrate and favor the more stable thermodynamic product .
Figure 2: Generalized energy profile illustrating kinetic vs. thermodynamic control.
Field Insight: For this specific synthesis, the goal is to operate under kinetic control . This is achieved by using low reaction temperatures, which provides enough energy to overcome the lower activation barrier for N1-alkylation but is insufficient to allow for the reversal of the reaction or to significantly populate the higher-energy pathway to the N4-isomer.
Optimization of Key Experimental Parameters
Achieving high yield and regioselectivity hinges on the careful selection of four key parameters: the base, the solvent, the temperature, and the rate of addition.
| Parameter | Common Choices | Rationale & Impact on Selectivity |
| Base | NaH, K₂CO₃, Cs₂CO₃, NaOH | Deprotonates 1,2,4-triazole (pKa ≈ 10.26) to form the highly nucleophilic triazolide anion.[12] Pre-forming the sodium salt with NaH often gives cleaner reactions and better selectivity.[13] Cesium carbonate (Cs₂CO₃) is reported to yield high-purity intermediates.[14] |
| Solvent | DMF, Acetone, Acetonitrile, Toluene | Polar aprotic solvents (DMF, Acetonitrile) are ideal. They solvate the counter-ion (e.g., Na⁺) but leave the triazolide anion relatively "naked" and reactive, promoting the SN2 mechanism.[15][16] |
| Temperature | -20°C to 50°C | This is the most critical parameter for kinetic control. Lower temperatures (e.g., 10-15°C) strongly favor the formation of the N1-isomer by making the reaction effectively irreversible.[13][17] |
| Addition Rate | Dropwise / Slow Addition (1-4 hours) | Slow addition of one reactant to the other prevents localized concentration spikes, which can lead to side reactions and a decrease in regioselectivity. A controlled, slow addition is a key process parameter for minimizing the N4-isomer.[17] |
Experimental Workflow and Protocols
The overall workflow involves the preparation of the triazole salt (either in-situ or ex-situ), the controlled nucleophilic substitution reaction, and subsequent workup and purification, typically via crystallization.
Figure 3: General experimental workflow for the synthesis.
Protocol 1: Using Pre-formed Sodium Salt of 1,2,4-Triazole in DMF
This method is highly reliable and provides excellent regioselectivity by using the well-defined sodium salt of the nucleophile.[13]
Materials & Reagents:
-
1,2,4-Triazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
α-Bromo-4-tolunitrile (1.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropyl Alcohol (for crystallization)
Procedure:
-
Preparation of 1,2,4-Triazole Sodium Salt: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole (1.0 eq). b. Add anhydrous DMF (approx. 5 mL per 1 g of triazole). Stir until dissolved. c. Cool the solution to 0°C in an ice bath. d. Carefully add sodium hydride (1.05 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete salt formation. The mixture will appear as a slurry.
-
Nucleophilic Substitution Reaction: a. Cool the freshly prepared slurry of 1,2,4-triazole sodium salt to 10°C. b. Dissolve α-bromo-4-tolunitrile (1.0 eq) in a minimal amount of anhydrous DMF. c. Add the α-bromo-4-tolunitrile solution dropwise to the triazole salt slurry over 1 hour, maintaining the internal temperature between 10-15°C. d. Stir the reaction mixture at 10-15°C for an additional 2 hours after the addition is complete. Monitor reaction progress by TLC or LC-MS.
-
Workup and Purification: a. Once the reaction is complete, carefully pour the reaction mixture into cold deionized water (approx. 10 volumes). b. Extract the aqueous phase with dichloromethane (3 x 5 volumes). c. Combine the organic layers and wash with deionized water, followed by a saturated brine solution. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an off-white solid. e. Purify the crude solid by recrystallization from isopropyl alcohol to yield 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile as a white crystalline solid.
Expected Outcome: Yields of 85-95% with >96% purity and high regioselectivity for the N1-isomer.[13]
Protocol 2: In-Situ Base Method with Potassium Carbonate in Acetone
This protocol offers operational simplicity by avoiding the separate preparation of the triazole salt.[17]
Materials & Reagents:
-
1,2,4-Triazole (1.2 eq)
-
α-Bromo-4-tolunitrile (1.0 eq)
-
Potassium Carbonate (K₂CO₃, powdered, 1.5 eq)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: a. To a round-bottom flask, add α-bromo-4-tolunitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per 1 g of tolunitrile). b. Stir the resulting suspension vigorously.
-
Controlled Addition: a. Dissolve 1,2,4-triazole (1.2 eq) in anhydrous acetone. b. Add the triazole solution to the reaction suspension dropwise over a period of 1 to 2 hours at room temperature (20-25°C). A slight exotherm may be observed. c. After the addition, continue to stir the mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC.
-
Workup and Purification: a. Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone. b. Combine the filtrate and washings, and concentrate under reduced pressure. c. Dissolve the resulting crude residue in ethyl acetate and wash with water to remove any remaining salts and unreacted triazole. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. e. Recrystallize the crude product from an appropriate solvent system (e.g., toluene/heptane or ethanol/water) to obtain the pure product.
Expected Outcome: Yields typically range from 75-85%. The slower, controlled addition is key to achieving good regioselectivity with this method.[17]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Moisture in reagents/solvents.- Loss during aqueous workup. | - Extend reaction time and monitor by TLC/LC-MS.- Use anhydrous solvents and flame-dry glassware.- Perform back-extraction of the aqueous layer. |
| Poor Regioselectivity (High N4-Isomer Content) | - Reaction temperature too high.- Rapid/bulk addition of reagents.- Inappropriate base/solvent combination. | - Strictly maintain temperature below 15°C. This is the most effective lever.- Implement slow, dropwise addition over 1-4 hours.[17]- Switch to Protocol 1 (pre-formed salt) for superior control. |
| Product Fails to Crystallize | - Presence of impurities (e.g., residual solvent, oil from NaH).- Incorrect crystallization solvent. | - Wash crude product with a non-polar solvent (e.g., hexanes) to remove oil before crystallization.- Perform solvent screening; try seeding with a pure crystal. |
Conclusion
The nucleophilic substitution reaction for the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a robust and scalable process critical to the pharmaceutical supply chain. Success is not merely defined by chemical conversion but by the strategic control of regioselectivity. By understanding and applying the principles of kinetic control—primarily through rigorous temperature management and controlled reagent addition—researchers and chemists can reliably produce this key intermediate in high yield and purity, paving the way for the efficient synthesis of life-saving therapeutics like Letrozole.
References
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]
-
Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: ResearchGate URL: [Link]
- Source: Google Patents (EP2212301B1)
-
Title: Chemistry of 1,2,4-Triazoles in Current Science Source: ISRES Publishing URL: [Link]
- Title: Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)
- Title: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)
-
Title: A novel process for the synthesis of substantially pure Letrozole Source: ResearchGate URL: [Link]
-
Title: An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL: [Link]
-
Title: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of N-Substituted 1,2,4-Triazoles. A Review Source: Taylor & Francis Online URL: [Link]
-
Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]
-
Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]
-
Title: 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile Source: PubChem URL: [Link]
-
Title: Solvents in SN1 and SN2 Nucleophilic Substitution Reactions Source: YouTube URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 13. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 14. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile via Nucleophilic Aromatic Substitution Using Cesium Carbonate
Introduction
The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[1] 4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a key building block that incorporates this vital heterocycle onto a functionalized aromatic ring, serving as a precursor for more complex molecular targets, including potential aromatase inhibitors.[2]
The synthesis of N-aryl triazoles presents a common challenge: achieving selective C-N bond formation at a specific nitrogen atom of the triazole ring.[3] While transition metal-catalyzed methods like Buchwald-Hartwig and Ullmann couplings are well-established, they often require expensive catalysts, specialized ligands, and stringent reaction conditions.[3][4][5] This application note details a highly efficient, metal-free protocol for the synthesis of this compound through a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol leverages the unique properties of cesium carbonate (Cs₂CO₃) as a mild and highly effective base to facilitate the reaction between 1,2,4-triazole and 4-fluorobenzonitrile.
Reaction Scheme and Mechanistic Rationale
The described synthesis proceeds via a classical SNAr mechanism, which is enabled by the presence of the strongly electron-withdrawing nitrile (-CN) group on the aromatic ring.
Overall Reaction: (Self-generated image, not from search results)
The Role of Cesium Carbonate (Cs₂CO₃):
The choice of base is critical for the success of this transformation. Cesium carbonate offers several distinct advantages over other common inorganic bases (e.g., K₂CO₃, Na₂CO₃).[6]
-
Deprotonation: Cs₂CO₃ is sufficiently basic to deprotonate the N-H of 1,2,4-triazole, generating the highly nucleophilic 1,2,4-triazolide anion. This is the first and essential step for the subsequent nucleophilic attack.
-
Enhanced Solubility: Cesium carbonate exhibits significantly higher solubility in aprotic polar solvents like DMF and DMSO compared to its potassium or sodium counterparts.[7] This ensures a higher concentration of the active base in the solution phase, leading to faster reaction rates.
-
The "Cesium Effect": The large, soft Cs⁺ cation is poorly coordinating and forms looser ion pairs with the triazolide anion. This "naked" anion is more nucleophilic and reactive.[7][8] This phenomenon, often termed the "cesium effect," is known to accelerate many alkylation and arylation reactions, leading to higher yields and cleaner conversions.[7][9]
The SNAr mechanism proceeds in two key stages after the initial deprotonation:
-
Nucleophilic Attack: The triazolide anion attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring. This step is facilitated by the electron-deficient nature of the aromatic ring, caused by the -CN group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the final N-arylated product.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the reliable synthesis and purification of the target compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Purity/Grade | Supplier Example |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 g/mol | ≥99% | Sigma-Aldrich |
| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 g/mol | ≥99% | Alfa Aesar |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | ≥99.9% | MilliporeSigma |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | N/A | VWR Chemicals |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | Sorbent Technologies |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
4-Fluorobenzonitrile is a toxic solid. Avoid inhalation of dust and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1H-1,2,4-triazole (3.45 g, 50.0 mmol, 1.0 equiv.).
-
Add cesium carbonate (24.4 g, 75.0 mmol, 1.5 equiv.).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dimethylformamide (DMF, 100 mL) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Reagent Addition and Reaction:
-
Add 4-fluorobenzonitrile (6.66 g, 55.0 mmol, 1.1 equiv.) to the suspension in one portion.
-
Heat the reaction mixture to 100 °C using a pre-heated heating mantle.
-
Maintain stirring at 100 °C and monitor the reaction progress.
-
-
Reaction Monitoring:
-
After 4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the 4-fluorobenzonitrile starting material spot (higher Rf) is no longer visible. The reaction typically takes 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing deionized water (400 mL) while stirring. This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes, then transfer it to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers. Wash the combined organic phase with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude off-white solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Alternatively, the crude product can often be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
-
Expected Yield: 75-85%.
-
Characterization Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (s, 1H, Triazole-H), 8.16 (s, 1H, Triazole-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.78 (d, J=8.4 Hz, 2H, Ar-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.1, 145.0, 139.8, 133.9, 120.5, 117.9, 113.4. |
| Mass Spec. (ESI+) | m/z calculated for C₁₀H₇N₄ [M+H]⁺: 183.07; found: 183.07. |
| Appearance | White to off-white crystalline solid. |
Visualized Experimental Workflow
The following diagram outlines the logical flow of the synthetic protocol, from initial setup to final product analysis.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. The methodology avoids the use of transition metal catalysts by employing a thermally-driven Nucleophilic Aromatic Substitution pathway. The strategic use of cesium carbonate is paramount to the success of the reaction, providing superior results due to its enhanced basicity, solubility, and the well-documented "cesium effect". This protocol is highly suitable for researchers in academic and industrial settings, particularly those in drug discovery and development, who require efficient access to N-arylated triazole building blocks.
References
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile].
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review . SciSpace by Typeset. [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts . ACS Publications. [Link]
-
Synthesis of 1,2,4 triazole compounds . ISRES. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave . Journal of Sustainable Materials Processing and Management. [Link]
-
4-[1H-(1,2,4-Triazole-1yl) Methyl] Benzonitrile . Virtuous Lifesciences. [Link]
-
N-arylation of 1,2,4-triazole . ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis . ACS Publications. [Link]
-
Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. [Link]
-
Selective N- or O-arylation using cesium carbonate . ResearchGate. [Link]
-
Recent developments in selective N-arylation of azoles . Royal Society of Chemistry. [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator . Royal Society of Chemistry. [Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines . ACS Publications. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles . National Institutes of Health. [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition . SciSpace by Typeset. [Link]
-
Efficient Synthesis of N-2-Aryl-1,2,3-Triazole Fluorophores via Post-Triazole Arylation . ACS Publications. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles . ResearchGate. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . MDPI. [Link]
-
4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase . ACS Publications. [Link]
-
Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water . PubMed. [Link]
-
4-(1,2,4-Triazol-1-ylmethyl)benzonitrile . PubChem. [Link]
-
Cesium carbonate as a mediated inorganic base in some organic transformations . ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts . MDPI. [Link]
-
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions . White Rose eTheses Online. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . PubMed. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Industrial Scale Synthesis of the Key Intermediate for Letrozole
Abstract
Letrozole, chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, is a highly potent and selective non-steroidal aromatase inhibitor. It is a cornerstone therapy for hormone-responsive breast cancer in postmenopausal women.[1][2] The efficacy and purity of the final active pharmaceutical ingredient (API) are critically dependent on the quality of its precursors. This guide provides a detailed technical overview and robust protocols for the industrial-scale synthesis of Letrozole, with a primary focus on its key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile . We will explore the prevalent synthetic strategies, address the critical challenge of regioselectivity, and present optimized, scalable protocols designed for high yield and purity.
Introduction: The Strategic Importance of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
The synthesis of Letrozole is a multi-step process, but the pivotal stage is the formation of the triazolyl-benzonitrile backbone. The intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is the direct precursor that undergoes a nucleophilic aromatic substitution reaction with 4-fluorobenzonitrile to yield the final Letrozole molecule.[3][4]
The primary challenge in the synthesis of this key intermediate is controlling the regioselectivity of the alkylation reaction. The 1,2,4-triazole ring has two reactive nitrogen atoms (N1 and N4), leading to the potential formation of two regioisomers: the desired 1-substituted product and the undesired 4-substituted isomer (or its tautomer, the 1,3,4-triazol-1-yl isomer).[5][6] The presence of this isomeric impurity complicates purification and can carry through to the final API, making its control a paramount objective in process development.[3][7]
This document will detail two primary synthetic routes, emphasizing the methods that have proven most viable for industrial application.
Synthetic Pathways and Mechanistic Considerations
Route A: Direct Alkylation of 1,2,4-Triazole (The Industrial Workhorse)
The most direct and economically favorable route involves the nucleophilic substitution reaction between an α-halo-4-tolunitrile (typically 4-bromomethylbenzonitrile) and 1,2,4-triazole.[1][5]
Mechanism: The reaction proceeds via an SN2 mechanism where a nitrogen atom of the triazole ring acts as the nucleophile, displacing the bromide from the benzylic position of 4-bromomethylbenzonitrile.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Bromomethylbenzonitrile is the preferred starting material due to the good leaving group ability of the bromide ion.
-
Base and Solvent System: The reaction is typically performed in the presence of a base to deprotonate the 1,2,4-triazole, enhancing its nucleophilicity. The choice of base and solvent is critical for controlling the N1/N4 selectivity.
-
Alkali Metal Carbonates (K₂CO₃, Na₂CO₃): In solvents like acetone or toluene, these provide a cost-effective option. However, careful control of reaction parameters is needed to manage impurity formation.[6]
-
Cesium Carbonate (Cs₂CO₃): This base has been shown to significantly improve the yield of the desired N1 isomer, making it an attractive, albeit more expensive, option for achieving higher purity.[1][2]
-
Alkali Metal Salts of Triazole: Pre-forming the sodium or potassium salt of 1,2,4-triazole and reacting it with the brominated starting material in a polar aprotic solvent like dimethylformamide (DMF) is another effective strategy.[8][9] This approach can improve regioselectivity and reaction rates.
-
The Regioselectivity Challenge: The formation of the undesired 4-((1,3,4-triazol-1-yl)methyl)benzonitrile can range from 10% to as high as 45% depending on the conditions.[3][6] Industrial processes have been optimized to minimize this impurity to typically 6-8% or less by controlling the addition rate of the reagents.[6] A slow, controlled addition of 1H-1,2,4-triazole to a mixture of the brominated nitrile and the base has been demonstrated to significantly suppress the formation of the undesired isomer.[6]
Caption: Workflow for the direct alkylation synthesis of the key intermediate.
Route B: Regiospecific Synthesis via 4-Amino-1,2,4-triazole
To circumvent the issue of regioisomer formation, an alternative route utilizes 4-amino-1,2,4-triazole as the starting nucleophile.[6][10]
Mechanism:
-
Quaternization: 4-Amino-1,2,4-triazole reacts with 4-bromomethylbenzonitrile. The N1 atom is the exclusive site of alkylation, forming a 4-amino-1,2,4-triazolium salt. This step is highly regiospecific.
-
Deamination: The amino group is subsequently removed via a diazotization reaction (using sodium nitrite and an acid), followed by reduction to yield the pure N1-substituted intermediate.[10]
Industrial Viability Assessment: While this method elegantly solves the regioselectivity problem, it introduces its own set of challenges for large-scale production. The diazotization step involves the use of sodium nitrite, which is hazardous and requires strict temperature control to prevent runaway reactions.[10] The process also involves an additional synthetic step, which can increase costs and reduce the overall yield, often making it less economically attractive than an optimized direct alkylation route.[10]
Final Step: Synthesis of Letrozole
Once the pure intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is obtained, it is converted to Letrozole.
Mechanism: This is a nucleophilic aromatic substitution reaction. A strong base deprotonates the methylene bridge of the intermediate, creating a potent carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient carbon of 4-fluorobenzonitrile and displacing the fluoride ion.
Causality Behind Experimental Choices:
-
Base: A very strong base is required to generate the carbanion. Potassium tert-butoxide (KOtBu) is commonly used.[1][5] Other bases like sodium bis(trimethylsilyl)amide may also be employed.[9][11]
-
Solvent: Anhydrous aprotic polar solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential to solvate the base and intermediates without interfering with the reaction.[1][3]
-
Temperature: The carbanion intermediate is unstable at higher temperatures.[12] Therefore, the reaction is typically conducted at low temperatures (-20°C to 0°C) to minimize degradation and side reactions, thereby maximizing the yield and purity of the final product.[3]
Caption: High-level workflow for the industrial synthesis of Letrozole.
Industrial Protocols & Data
The following protocols are designed for scalability and reproducibility, incorporating best practices for safety and purity control.
Protocol 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (Intermediate)
Objective: To synthesize the key intermediate with high regioselectivity (>90%) and purity.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
4-Bromomethylbenzonitrile
-
1H-1,2,4-Triazole
-
Potassium Carbonate (anhydrous, powdered)
-
Acetone (reagent grade)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reactor Setup: Charge the reactor with 4-bromomethylbenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 vol). Begin stirring under a nitrogen atmosphere.
-
Reagent Addition: Heat the mixture to 40-45°C. Prepare a solution of 1H-1,2,4-triazole (1.2 eq) in acetone (2 vol). Add this solution to the reactor slowly over a period of 2-4 hours, maintaining the temperature at 40-45°C. The slow addition is critical to minimize the formation of the N4-isomer.[6]
-
Reaction Monitoring: Stir the reaction mixture at 40-45°C for an additional 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 4-bromomethylbenzonitrile is complete (<1%).
-
Work-up: Cool the reactor to room temperature. Filter the inorganic salts and wash the filter cake with acetone. Combine the filtrates and distill off the acetone under reduced pressure.
-
Extraction & Purification: To the resulting residue, add Toluene (10 vol) and Water (10 vol). Stir and separate the layers. Wash the organic layer with 1M HCl (2 x 5 vol) to remove any unreacted triazole. Then, wash with water (5 vol) and brine (5 vol).
-
Isolation: Concentrate the toluene layer under vacuum to yield a crude solid. Recrystallize the solid from an appropriate solvent system (e.g., isopropanol/water) to yield pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
-
Drying: Dry the purified product under vacuum at 50-60°C until constant weight.
Protocol 2: Synthesis of Letrozole from Intermediate
Objective: To synthesize Letrozole API with >99.5% purity.
Materials & Equipment:
-
Cryogenic jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (from Protocol 1)
-
4-Fluorobenzonitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Sodium Bicarbonate Solution (5%)
Procedure:
-
Reactor Setup: Charge the reactor with potassium tert-butoxide (1.2 eq) and anhydrous THF (10 vol) under a strict nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to -15°C to -10°C. In a separate vessel, dissolve 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in anhydrous THF (5 vol). Add this solution slowly to the KOtBu suspension over 2-3 hours, ensuring the internal temperature does not exceed -10°C.[3]
-
Reaction: Stir the reaction mixture at -15°C to -10°C for an additional 3-5 hours. Monitor the reaction completion by HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding acetic acid (1.3 eq) while maintaining the low temperature.
-
Work-up: Add Dichloromethane (10 vol) and Water (10 vol) to the reactor. Allow the mixture to warm to room temperature. Adjust the pH of the aqueous layer to 7-8 with a 5% sodium bicarbonate solution.[3]
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude Letrozole. Purify the crude product by recrystallization from a suitable solvent like isopropanol or ethanol to achieve pharmacopoeial grade purity.
-
Drying: Dry the final API under vacuum at 60-70°C.
Process Data Summary
| Parameter | Step 1: Intermediate Synthesis | Step 2: Letrozole Synthesis |
| Typical Yield | 75 - 85% | 80 - 90% |
| Purity (HPLC) | > 99.0% | > 99.8% |
| Key Impurity | N4-isomer (< 1.0% after purification) | Unreacted Intermediate (< 0.1%) |
| Reaction Temp. | 40 - 45°C | -15 to -10°C |
| Reaction Time | 10 - 16 hours | 5 - 8 hours |
Conclusion
The industrial-scale synthesis of the key Letrozole intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is a well-established process where the primary challenge lies in controlling the formation of the N4-regioisomer. Through careful optimization of reaction conditions—particularly the slow addition of 1,2,4-triazole—and robust purification strategies, this impurity can be effectively minimized. The subsequent conversion to Letrozole requires stringent control over temperature and anhydrous conditions to ensure high yield and the exceptional purity required for an active pharmaceutical ingredient. The protocols outlined herein provide a reliable and scalable framework for the efficient production of Letrozole.
References
- EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google Patents.
- US20100190997A1 - Process for the Preparation of Letrozole - Google Patents.
- WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents.
-
Letrozole | New Drug Approvals. Available at: [Link]
-
EP2212301B1 - An improved process for preparation of letrozole and its intermediates - European Patent Office. Available at: [Link]
-
Suman, M. et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326. Available at: [Link]
-
Preparation method of letrozole - Eureka | Patsnap. Available at: [Link]
- CN113072462A - Preparation method of letrozole key intermediate - Google Patents.
- EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents.
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents.
- WO2007054964A2 - Process for the preparation of letrozole - Google Patents.
- US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents.
-
"Improved Process For The Preparation Of Letrozole" - Quick Company. Available at: [Link]
-
Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Available at: [Link]
-
Letrozole – Knowledge and References - Taylor & Francis. Available at: [Link]
- US20070112202A1 - Letrozole production process - Google Patents.
- US7705159B2 - Process for the preparation of letrozole - Google Patents.
- US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ... - Google Patents.
Sources
- 1. EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
- 6. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 7. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 9. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 10. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 11. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 12. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of Letrozole from 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
An Application Note for the Advanced Synthesis of Letrozole
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Potent Aromatase Inhibitor
Letrozole, known chemically as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis(benzonitrile), is a highly potent and selective non-steroidal aromatase inhibitor.[1][2][3] Its therapeutic importance lies in its ability to block the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens.[3][4][5][6] This mechanism of action makes it a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][4]
The synthesis of Letrozole hinges on the strategic coupling of two key building blocks. The starting material for this guide, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, serves as the crucial intermediate, providing the core triazolyl-methylene-benzonitrile structure.[4][7][8] The final synthetic step involves its reaction with 4-fluorobenzonitrile to introduce the second cyanophenyl group, completing the molecular architecture of Letrozole.[9] The purity of the initial intermediate is paramount, as any isomeric impurities, particularly the 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile regioisomer, can carry through to the final product, necessitating complex purification procedures.[9][10] This document provides a detailed protocol for this pivotal synthetic transformation, emphasizing reaction control, impurity mitigation, and robust analytical validation.
Chemical Transformation: Mechanism and Rationale
The conversion of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile to Letrozole is achieved through a nucleophilic addition-elimination reaction. The process is predicated on the generation of a stabilized carbanion from the methylene bridge of the starting material.
Causality Behind Experimental Choices:
-
Base Selection: The hydrogen atoms on the methylene bridge connecting the benzonitrile and triazole rings are acidic enough to be removed by a strong, non-nucleophilic base. The choice of base is critical; strong alkoxides like potassium tert-butoxide (t-BuOK) or powerful amide bases such as sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) are effective.[11][12] These bases are potent enough to deprotonate the methylene carbon without engaging in undesirable side reactions with the nitrile groups.
-
Solvent Environment: The reaction is performed in a polar aprotic solvent, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[11][12][13][14] These solvents effectively solvate the cation of the base (e.g., K+) while leaving the reactive anion exposed, thereby enhancing its reactivity. Crucially, the solvent must be anhydrous, as any moisture would protonate the carbanion intermediate or react with the strong base, quenching the reaction.
-
Temperature Control: The reaction is highly exothermic and is typically conducted at low temperatures (e.g., -30°C to -10°C).[15] Maintaining a low temperature is essential to control the reaction rate, prevent the formation of the 4,4′,4″-methylidenetrisbenzonitrile ("tris") impurity, and minimize other potential side reactions.[9][12]
-
Nucleophilic Attack: Once formed, the nucleophilic carbanion attacks the electron-deficient carbon of the second benzonitrile ring (from 4-fluorobenzonitrile). The fluoride ion is subsequently eliminated, yielding the final Letrozole product.
This mechanistic approach ensures a high-yield, regioselective synthesis, provided the starting materials are of high purity and the reaction conditions are strictly controlled.
Visualizing the Synthesis
Caption: Reaction scheme for the synthesis of Letrozole.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of Letrozole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Grade |
| 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 184.20 | >99% Purity |
| 4-Fluorobenzonitrile | 121.11 | >99% Purity |
| Potassium tert-butoxide (t-BuOK) | 112.21 | >98% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | DriSolv® or similar |
| Dichloromethane (DCM) | 84.93 | ACS Grade |
| Deionized Water | 18.02 | - |
| Methanol | 32.04 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - |
Experimental Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
-
Charging Reactants:
-
To the flask, add 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (9.21 g, 50.0 mmol, 1.0 eq).
-
Add 4-fluorobenzonitrile (6.36 g, 52.5 mmol, 1.05 eq).
-
Using a syringe, add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
-
Initiating the Reaction:
-
Cool the reaction mixture to -20°C using a dry ice/acetone bath.
-
In a separate dry flask, suspend potassium tert-butoxide (6.17 g, 55.0 mmol, 1.1 eq) in 50 mL of anhydrous THF.
-
Slowly add the potassium tert-butoxide suspension to the reaction mixture via a cannula over 30 minutes, ensuring the internal temperature does not rise above -15°C.[15] The solution will typically develop a deep color.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, warm the reaction mixture to -10°C and stir for an additional 2-3 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material indicates reaction completion.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by slowly adding 50 mL of deionized water while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a solid.
-
Purify the crude Letrozole by recrystallization. Suspend the solid in a minimal amount of hot methanol or isopropanol, allow it to dissolve, and then cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[9]
-
Collect the pure white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Workflow and Quality Control
A systematic workflow is essential for ensuring the successful synthesis and purification of high-purity Letrozole.
Caption: Step-by-step workflow for Letrozole synthesis and purification.
Analytical Characterization for Product Validation
To confirm the identity, purity, and quality of the synthesized Letrozole, a suite of analytical techniques must be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. A validated RP-HPLC method can accurately quantify Letrozole and separate it from any unreacted starting materials or potential impurities, such as isoletrozole.[1][2][16] The purity should typically be >99.5%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The resulting spectra should be compared with a known reference standard of Letrozole to ensure structural integrity.
-
Melting Point (MP): Pure Letrozole has a distinct melting point, typically observed around 183-186°C.[17] A sharp melting point within this range is a strong indicator of high purity.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (285.30 g/mol ), providing further evidence of the correct product formation.
The combination of these analytical methods provides a self-validating system, ensuring that the synthesized product is indeed Letrozole and meets the high-purity standards required for pharmaceutical applications.
References
- US20100190997A1 - Process for the Preparation of Letrozole - Google P
- US7465749B2 - Letrozole purification process - Google P
-
A Review on Different Analytical Methods: Letrozole - Acta Scientific. [Link]
- US20070112203A1 - Letrozole purification process - Google P
- US7705159B2 - Process for the preparation of letrozole - Google P
- US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ...
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
RP-HPLC method development and validation for quantification of letrozole solid lipid nanoparticle - DergiPark. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD TO DETERMINE LETROZOLE IN DIFFERENT PHARMACEUTICAL FORMULATIONS AND ITS APPLICATION. [Link]
- EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google P
-
AN IMPROVED PROCESS FOR PREPARATION OF LETROZOLE AND ITS INTERMEDIATES - European Patent Office - EP 2212301 B1 - Googleapis.com. [Link]
-
(PDF) A validated method without derivatization for the determination of Letrozole by high performance liquid chromatography-fluorimetric method for pharmaceutical preparation - ResearchGate. [Link]
-
Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms - PMC - NIH. [Link]
- US20070066831A1 - Process for the preparation of letrozole - Google P
- CN1754876A - Process for preparing high purity letrozole - Google P
-
A novel process for the synthesis of substantially pure Letrozole - ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]
-
Letrozole boosts fertility in women with PCOS, says study | New Drug Approvals. [Link]
-
Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review - MDPI. [Link]
- CN103242198A - Method for preparing letrozole impurity - Google P
-
Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents - ResearchGate. [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 9. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 12. US20070066831A1 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 13. US7465749B2 - Letrozole purification process - Google Patents [patents.google.com]
- 14. US20070112203A1 - Letrozole purification process - Google Patents [patents.google.com]
- 15. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. EP2212301A1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
Analytical methods for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile characterization
An In-depth Guide to the Analytical Characterization of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS No. 112809-25-3). As a critical intermediate in the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor, the purity, identity, and structural integrity of this compound are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers not just step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), but also delves into the scientific rationale behind the selection of specific methods and parameters, ensuring a thorough and reliable characterization.
Introduction: The Critical Role of a Key Intermediate
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge.[3] Its primary significance lies in its role as a precursor in the multi-step synthesis of Letrozole, an essential drug for treating hormone-responsive breast cancer in postmenopausal women.[2]
The synthesis of this intermediate, typically through a nucleophilic substitution reaction, can lead to the formation of impurities, most notably the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.[2][4] The presence of such isomers can impact the yield and purity of the final API. Therefore, a suite of orthogonal analytical techniques is required to unambiguously confirm the correct isomeric structure, quantify purity, and verify the overall chemical identity. This document provides the protocols to achieve this comprehensive characterization.
Orthogonal Analytical Workflow
A multi-faceted analytical approach is essential for a complete and trustworthy characterization. No single technique can provide all the necessary information. The workflow presented here leverages the strengths of chromatography for separation and purity assessment, and spectroscopy for structural elucidation and confirmation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2005047269A1 - A method for the separation of the letrozole precursor 4-â1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Analysis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Structural Verification in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a process demanding rigorous control and characterization at every stage. 4-(1H-1,2,4-Triazol-1-yl)benzonitrile (CAS 112809-25-3) stands as a pivotal intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor.[1][2] Letrozole's therapeutic efficacy in treating hormone-dependent breast cancer in postmenopausal women hinges on its precise molecular architecture.[1] Consequently, the structural integrity and purity of the this compound precursor are of paramount importance, directly influencing the quality, safety, and efficacy of the final API.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[2] This guide provides a comprehensive, in-depth protocol for the ¹H and ¹³C NMR analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established spectroscopic principles to ensure trustworthy and reproducible results.
Foundational Principles of NMR Spectroscopy for Structural Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field. The absorption of radiofrequency radiation can induce transitions between these spin states. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.
-
¹H NMR Spectroscopy: Proton NMR provides a wealth of information. The chemical shift indicates the electronic environment of the proton. The integration (the area under a signal) is proportional to the number of protons giving rise to that signal.[3] Furthermore, spin-spin coupling between neighboring protons causes signals to split into characteristic patterns (e.g., doublets, triplets), revealing the connectivity of the carbon skeleton.[4]
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a unique carbon environment. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, providing excellent resolution and a clear fingerprint of the molecule's carbon framework.[5]
Experimental Workflow: From Sample Preparation to Data Acquisition
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Caption: NMR analysis workflow for structural elucidation.
Protocol for NMR Sample Preparation
The goal of this protocol is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR tubes of good quality (e.g., Wilmad, Norell)[7]
-
Pasteur pipette and cotton wool (for filtration, if necessary)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules.[8] If solubility is an issue, DMSO-d₆ is an excellent alternative. Agitate the vial gently to ensure complete dissolution.
-
Filtration (if required): Visually inspect the solution against a bright background. If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9] This step is crucial for achieving good magnetic field homogeneity (shimming).
-
Transfer: Transfer the clear solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm, ensuring it fills the detection region of the NMR probe's radiofrequency coils.[8]
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol for NMR Data Acquisition
These parameters are provided for a 400 or 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.[10][11]
Instrumentation: 400 or 500 MHz NMR Spectrometer
¹H NMR Acquisition:
-
Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Parameter Justification:
-
Spectral Width (SW): ~16 ppm. This range is sufficient to cover standard organic protons, from shielded aliphatic to deshielded aromatic and amide protons.
-
Acquisition Time (AQ): ~2-4 seconds. A longer acquisition time provides better digital resolution, which is important for resolving fine coupling patterns.[12]
-
Relaxation Delay (D1): 1-2 seconds. A delay is added between scans to allow the magnetization to return towards equilibrium.
-
Number of Scans (NS): 8-16. For a ~10 mg sample, this is typically sufficient to achieve an excellent signal-to-noise ratio (SNR).
-
-
Execution: Acquire the Free Induction Decay (FID) data.
¹³C NMR Acquisition (Proton Decoupled):
-
Setup: Use the same locked and shimmed sample.
-
Parameter Justification:
-
Spectral Width (SW): ~240 ppm. This wide range is necessary to encompass all possible carbon chemical shifts, from aliphatic carbons to carbonyls.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay is often beneficial for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 or higher. A significantly larger number of scans is required for ¹³C NMR due to the low natural abundance of the isotope and its lower gyromagnetic ratio.[2]
-
-
Execution: Acquire the FID data using a standard proton-decoupled pulse sequence.
Spectral Analysis and Structural Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing a basis for the interpretation of experimental data.
Caption: Molecular Structure of the target compound.
Predicted ¹H NMR Data
The proton spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |
|---|---|---|---|---|---|
| H-5' | ~8.15 | Singlet (s) | 1H | - | Deshielded proton on the triazole ring. |
| H-3' | ~8.00 | Singlet (s) | 1H | - | Second distinct proton on the triazole ring. |
| H-2, H-6 | ~7.70 | Doublet (d) | 2H | ~8.5 Hz | Aromatic protons ortho to the electron-withdrawing nitrile group are deshielded. |
| H-3, H-5 | ~7.45 | Doublet (d) | 2H | ~8.5 Hz | Aromatic protons meta to the nitrile group. |
| -CH₂- | ~5.45 | Singlet (s) | 2H | - | Methylene protons deshielded by the adjacent aromatic and triazole rings. |
-
Aromatic Region (7.0-8.0 ppm): The benzonitrile ring protons are expected to exhibit a characteristic AA'BB' system, which at lower fields often simplifies to two distinct doublets.[5] The protons ortho to the strongly electron-withdrawing cyano group (H-2, H-6) will be deshielded and appear further downfield compared to the protons meta to it (H-3, H-5).
-
Triazole Region (8.0-8.5 ppm): The two protons on the 1,2,4-triazole ring (H-3' and H-5') are in different electronic environments and are expected to appear as sharp singlets.[13]
-
Methylene Bridge (~5.45 ppm): The two protons of the methylene (-CH₂-) linker are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effects of the attached aromatic and heterocyclic rings.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C spectrum should display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Rationale |
|---|---|---|
| C-5' | ~152.0 | Deshielded carbon in the triazole ring. |
| C-3' | ~143.5 | Second distinct carbon in the triazole ring. |
| C-1 | ~141.0 | Quaternary aromatic carbon attached to the methylene group. |
| C-2, C-6 | ~128.5 | Aromatic carbons ortho to the nitrile group. |
| C-3, C-5 | ~128.0 | Aromatic carbons meta to the nitrile group. |
| C-N | ~118.0 | Quaternary carbon of the nitrile group.[14] |
| C-4 | ~112.5 | Quaternary aromatic carbon attached to the nitrile group. |
| -CH₂- | ~52.5 | Methylene bridge carbon. |
-
Aromatic & Heterocyclic Carbons (110-155 ppm): The carbons of the benzonitrile and triazole rings resonate in this typical range.[5] The chemical shifts are influenced by the substituents. The quaternary carbons (C-1, C-4, C-N) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment if needed.
-
Nitrile Carbon (~118.0 ppm): The carbon of the cyano group has a characteristic chemical shift in this region.[14]
-
Aliphatic Carbon (~52.5 ppm): The methylene bridge carbon appears in the aliphatic region, shifted downfield due to the attachment of two electronegative ring systems.
Conclusion: Ensuring Quality through Rigorous Analysis
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation, researchers can confidently verify the structure and assess the purity of this critical pharmaceutical intermediate. The application of these methods is a cornerstone of quality control, ensuring the integrity of the synthetic pathway towards life-saving therapeutics like Letrozole.
References
-
Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
- Almarsson, Ö., & Kaufman, M. J. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent No. US20050209294A1.
-
Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Royal Society of Chemistry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2012). A Simple Method for Assigning the Structure of 1,4- and 1,5-Disubstituted-1H-1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization, and Computational Studies of a Novel Quinoline-Based[4][15][16]-Triazole Hybrid as a Potential Acetylcholinesterase Inhibitor. MDPI. Retrieved from [Link]
-
Reddy, P. P., et al. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Retrieved from [Link]
-
Pharmaffiliates. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Retrieved from [Link]
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Retrieved from [Link]
-
Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
Application Note: Mass Spectrometric Fragmentation Analysis of Letrozole and its Key Synthetic Intermediate
Introduction
Letrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone-responsive breast cancer in postmenopausal women. Its chemical structure, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, is achieved through a synthetic pathway involving the key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. The structural integrity and purity of this intermediate are paramount as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), serves as a powerful analytical tool for the structural elucidation and impurity profiling of both the final API and its precursors.
This application note provides a detailed guide to the mass spectrometric fragmentation patterns of Letrozole and its primary synthetic intermediate. We will delve into the mechanistic underpinnings of the observed fragmentations under electrospray ionization (ESI) conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness in analytical workflows.
Scientific Rationale and Experimental Causality
The choice of electrospray ionization in positive ion mode ([M+H]⁺) is predicated on the molecular structure of Letrozole and its intermediate. Both molecules contain multiple nitrogen atoms within the triazole ring and nitrile groups, which are readily protonated, leading to a strong signal for the protonated molecular ion. Collision-Induced Dissociation (CID) is then employed to induce fragmentation, providing characteristic product ions that serve as a structural fingerprint for each molecule. Understanding these fragmentation pathways is crucial for method development in quantitative analysis (e.g., Multiple Reaction Monitoring, MRM) and for the identification of related substances and degradation products.
Part 1: Fragmentation Analysis of Letrozole Intermediate
The primary intermediate in the synthesis of Letrozole is 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. Its analysis is critical for ensuring the correct isomeric structure is carried forward in the synthesis.
Chemical Structure and Molecular Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | C₁₀H₈N₄ | 184.20[1] |
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the intermediate.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 185.0822 | 185.0825[2] |
| [M+Na]⁺ | 207.0641 | 207.0643[2] |
Proposed ESI-MS/MS Fragmentation Pattern
Upon CID of the protonated molecular ion at m/z 185.08, the fragmentation is dictated by the lability of the bond between the methylene bridge and the triazole ring, as well as the stability of the resulting fragments. The triazole moiety and the cyanobenzyl cation are the most likely products.
| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 185.08 | 116.05 | 69.03 | 4-cyanobenzyl cation |
| 185.08 | 89.04 | 96.04 | Further fragmentation of the cyanobenzyl cation |
| 185.08 | 70.04 | 115.04 | Protonated 1,2,4-triazole |
Causality of Fragmentation: The primary fragmentation pathway involves the cleavage of the C-N bond linking the benzyl group to the triazole ring. This is a charge-site initiated fragmentation, where the positive charge on the protonated molecule facilitates the departure of the neutral triazole ring, leaving a stable benzyl cation at m/z 116.05. The stability of this cation is enhanced by the electron-withdrawing cyano group. A less favored pathway could involve the formation of a protonated triazole at m/z 70.04, with the neutral loss of cyanobenzyl.
Caption: Proposed fragmentation pathways for protonated Letrozole intermediate.
Part 2: Fragmentation Analysis of Letrozole
The fragmentation of the final API, Letrozole, is well-documented and serves as the basis for numerous quantitative bioanalytical methods.
Chemical Structure and Molecular Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Letrozole | C₁₇H₁₁N₅ | 285.30 |
Established ESI-MS/MS Fragmentation
The most prominent fragmentation of protonated Letrozole is the loss of the triazole moiety.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 286.2 | 217.1 | 69.1 | bis(4-cyanophenyl)methyl cation |
Causality of Fragmentation: Similar to its intermediate, the fragmentation of Letrozole is driven by the cleavage of the C-N bond between the methine carbon and the triazole ring. The resulting bis(4-cyanophenyl)methyl cation at m/z 217.1 is highly stabilized by resonance across the two phenyl rings. This fragmentation is highly specific and reproducible, making the 286.2 → 217.1 transition ideal for MRM-based quantification.
Caption: Primary fragmentation pathway for protonated Letrozole.
Experimental Protocols
The following protocols provide a starting point for the analysis of the Letrozole intermediate and Letrozole by LC-MS/MS.
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (Letrozole or its intermediate) in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
Protocol 2: Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities. A starting condition of 95% A, holding for 1 minute, then ramping to 95% B over 5 minutes and holding for 2 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Protocol 3: Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.
-
Scan Range (Full Scan): m/z 50-500.
-
Product Ion Scan (MS/MS):
-
Letrozole Intermediate: Precursor ion m/z 185.08.
-
Letrozole: Precursor ion m/z 286.2.
-
-
Collision Energy: A range of 20-30 eV is recommended to optimize the fragmentation.[2]
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of Letrozole and its key synthetic intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is characterized by the facile cleavage of the bond linking the benzylic carbon to the triazole ring. This predictable fragmentation provides a robust and specific method for the identification and quantification of these compounds. The protocols and mechanistic insights provided in this application note offer a comprehensive guide for researchers in pharmaceutical analysis and drug development, ensuring the quality and integrity of Letrozole from its synthesis to its final application.
References
-
PubChem. (n.d.). Letrozole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Hang, T. (2025). Identification of related substances in letrozole using LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SynZeal. (n.d.). Letrozole Impurity C. Retrieved from [Link]
-
Ioele, G., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Scientific Reports. Retrieved from [Link]
-
De Nicolò, A., et al. (2022). Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. Pharmaceuticals. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Retrieved from [Link]
-
Mareck, U., et al. (2005). Identification of the aromatase inhibitor letrozole in urine by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Kaplaushenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Shcherbyna, R., et al. (2023). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ScienceRise: Pharmaceutical Science. Retrieved from [Link]
Sources
Application Note: A Validated HPLC Method for Purity Analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential isomeric impurities of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. This compound is a critical intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] The presented isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis in pharmaceutical development and manufacturing.
Introduction
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Figure 1) is a key building block in the synthesis of the potent anti-cancer drug, Letrozole.[1] The isomeric purity of this intermediate is of paramount importance as the pharmacological activity and safety profile of the final API can be significantly affected by the presence of closely related structural isomers. During the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer is a known challenge.[1] Additionally, other process-related impurities and degradation products may be present. Therefore, a reliable and validated analytical method is crucial to ensure the quality and consistency of this starting material.
This application note provides a comprehensive guide for the purity analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile using reversed-phase HPLC with UV detection. The method is designed to be readily implemented in a quality control laboratory and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Figure 1: Chemical Structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Caption: Structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Experimental
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Software: Chromatographic data acquisition and processing software.
-
Reference Standard: A well-characterized reference standard of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with a purity of ≥99.5%.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from its potential impurities.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (40:60, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and robust mobile phase for reversed-phase chromatography of moderately polar compounds. The acidic pH of the buffer ensures the protonation of the triazole ring, leading to consistent retention times and improved peak shape.
-
Column: A C18 column provides excellent hydrophobic retention and selectivity for the separation of aromatic and heterocyclic compounds. The 250 mm length and 5 µm particle size offer high efficiency and resolution.
-
Detection Wavelength: Based on the presence of the benzonitrile and triazole chromophores, a detection wavelength of 230 nm is chosen to provide good sensitivity for the main component and expected impurities. It is recommended to determine the UV absorbance maximum of the analyte for optimal detection.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry.
Protocol
Preparation of Solutions
-
20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the 20 mM phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters. The system is deemed suitable if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
These parameters are essential to ensure the reliability and robustness of the analytical method, as recommended by the United States Pharmacopeia (USP).[5]
Data Analysis
The purity of the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile sample is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[2][3][4]
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined for any interference at the retention time of the main peak. The method should also be capable of separating the main peak from its known potential impurities, particularly the 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer. This can be confirmed by spiking the sample with a small amount of the impurity standard, if available.
Linearity
The linearity of the method was assessed by preparing and analyzing a series of solutions of the reference standard at five different concentrations ranging from 0.01 mg/mL to 0.15 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of the sample solution on the same day. The %RSD of the purity values was calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The %RSD of the purity values was calculated.
The acceptance criterion for both repeatability and intermediate precision is a %RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.
Conclusion
The described HPLC method provides a reliable and robust tool for the purity determination of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The method is specific, linear, accurate, and precise, and is suitable for routine quality control in a pharmaceutical setting. The validation data demonstrates that the method is fit for its intended purpose of ensuring the quality of this critical API intermediate.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- United States Pharmacopeia.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
The Pivotal Role of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Aromatase Inhibitors
Introduction: The Significance of the Triazole Moiety in Drug Design
In the landscape of modern medicinal chemistry, the 1,2,4-triazole heterocycle has emerged as a privileged scaffold, integral to the development of a diverse array of therapeutic agents. Its utility stems from its unique electronic properties, metabolic stability, and its capacity to engage in crucial hydrogen bonding and coordination interactions with biological targets. One particularly noteworthy derivative, 4-(1H-1,2,4-triazol-1-yl)benzonitrile, has garnered significant attention as a cornerstone intermediate in the synthesis of potent non-steroidal aromatase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this vital building block, with a primary focus on its role in the creation of Letrozole, a third-generation aromatase inhibitor for the treatment of hormone-responsive breast cancer.[3]
The this compound scaffold is central to the pharmacophore of non-steroidal aromatase inhibitors. The triazole ring, specifically the N4 atom, coordinates with the heme iron atom of the cytochrome P450 component of the aromatase enzyme, effectively blocking its catalytic activity.[4] The benzonitrile portion of the molecule contributes to the overall binding affinity and selectivity for the enzyme's active site.[5][6] This targeted inhibition of aromatase prevents the conversion of androgens to estrogens, a critical therapeutic strategy in estrogen receptor-positive breast cancers in postmenopausal women.[7][8]
Synthesis of this compound: A Detailed Protocol
The regioselective synthesis of this compound is paramount, as the isomeric 4-(4H-1,2,4-triazol-4-yl)benzonitrile lacks the desired biological activity. The most common and efficient synthetic route involves the nucleophilic substitution of an α-halo-4-tolunitrile with an alkali metal salt of 1,2,4-triazole.[3][9]
Protocol 1: Optimized Synthesis via Sodium Salt of 1,2,4-Triazole
This protocol is designed to maximize the yield of the desired N1-substituted isomer and simplify the purification process.
Materials:
-
1,2,4-Triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
α-Bromo-4-tolunitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (optional)
Procedure:
-
Preparation of 1,2,4-Triazole Sodium Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension under a nitrogen atmosphere. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen ceases, indicating the complete formation of the sodium salt.
-
-
Nucleophilic Substitution:
-
Dissolve α-bromo-4-tolunitrile (1.0 eq) in anhydrous DMF.
-
Add the α-bromo-4-tolunitrile solution dropwise to the prepared 1,2,4-triazole sodium salt suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford pure this compound as a white solid.
-
Caption: Synthetic workflow for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Application in the Synthesis of Letrozole
This compound is the direct precursor to Letrozole. The final step in the synthesis of Letrozole involves the reaction of this intermediate with 4-fluorobenzonitrile in the presence of a strong base, such as potassium tert-butoxide.[9]
Letrozole Synthesis from the Intermediate:
The benzylic proton of this compound is sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient carbon of the cyano group in 4-fluorobenzonitrile, leading to the formation of Letrozole.[10]
Mechanism of Action: Aromatase Inhibition
Letrozole is a highly potent and selective non-steroidal aromatase inhibitor.[8][11] Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[12]
In postmenopausal women, the primary source of circulating estrogens is the aromatization of adrenal androgens in peripheral tissues such as adipose tissue, muscle, and breast cancer cells themselves.[7] By competitively and reversibly binding to the heme group of the aromatase enzyme, Letrozole blocks this conversion, leading to a significant reduction in plasma estrogen levels.[10][11] This estrogen deprivation is a key therapeutic strategy for hormone receptor-positive breast cancer, as it removes the primary stimulus for tumor growth.[13]
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
To evaluate the efficacy of newly synthesized compounds based on the this compound scaffold, an in vitro aromatase inhibition assay is essential. A common method utilizes human placental microsomes or recombinant human aromatase as the enzyme source and a tritiated androgen substrate.[14][15]
Protocol 2: Fluorometric Aromatase Inhibitor Screening Assay
This protocol provides a high-throughput method for screening potential aromatase inhibitors.[16]
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase assay buffer
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO or acetonitrile)
-
Letrozole (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the positive control (Letrozole) in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations to their respective wells. Include wells for a no-inhibitor control and a positive control (Letrozole).
-
Add the recombinant human aromatase to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH generating system to all wells.
-
Incubate the plate at 37 °C for the time specified in the kit protocol, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Table 1: Representative Data for Aromatase Inhibition
| Compound | Target | IC₅₀ (nM) | Reference |
| Letrozole | Aromatase | ~2-10 | [4][16] |
| Anastrozole | Aromatase | ~15-30 | [17] |
| Exemestane | Aromatase | ~20-50 | [18] |
| Aminoglutethimide | Aromatase | ~1000-6000 | [14] |
Structure-Activity Relationship (SAR) Insights
The development of non-steroidal aromatase inhibitors has been guided by extensive structure-activity relationship studies.[5][6] Key findings include:
-
The Triazole Moiety: The 1,2,4-triazole ring is essential for coordinating with the heme iron of the aromatase enzyme.
-
The Benzonitrile Group: The cyano group on the phenyl ring is a common feature in potent inhibitors, contributing to binding affinity.
-
Substitution on the Methylene Bridge: The central carbon linking the triazole and the benzonitrile moieties is crucial. In Letrozole, the presence of a second 4-cyanophenyl group significantly enhances potency.[10]
-
Overall Molecular Shape: The three-dimensional arrangement of the aromatic rings and the triazole group is critical for fitting into the active site of the enzyme.[6]
Pharmacokinetic Considerations
The triazole scaffold not only contributes to the pharmacodynamics of these inhibitors but also influences their pharmacokinetic properties. Triazole-containing drugs are known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.[19][20] However, third-generation aromatase inhibitors like Letrozole and Anastrozole exhibit high selectivity for aromatase with minimal effects on other steroidogenic enzymes.[7][8] The pharmacokinetic profiles of these drugs, including their absorption, distribution, metabolism, and excretion, have been extensively studied to optimize dosing regimens for clinical efficacy.[21][22][23][24]
Conclusion
This compound stands as a testament to the power of rational drug design and the importance of key chemical intermediates. Its role in the synthesis of Letrozole has had a profound impact on the treatment of hormone-dependent breast cancer. The protocols and insights provided in this application note are intended to equip researchers with the fundamental knowledge required to work with this important compound and to contribute to the ongoing development of novel and more effective therapeutic agents. The continued exploration of the 1,2,4-triazole scaffold promises to yield new generations of targeted therapies for a wide range of diseases.[25][26][27][28]
References
-
Banting, L., Smith, H. J., James, M., Jones, G., Nazareth, W., Nicholls, P. J., & Hewlins, M. J. E. (2008). Structure-Activity Relationships for Non-Steroidal Inhibitors of Aromatase. Journal of Enzyme Inhibition, 2(3), 215-229. [Link]
-
Bhatnagar, A. S., Häusler, A., Schieweck, K., Lang, M., & Bowman, R. (1990). Structure-activity relationships and binding model of novel aromatase inhibitors. Journal of steroid biochemistry and molecular biology, 37(6), 1021–1027. [Link]
-
Drugs.com. (n.d.). Anastrozole: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Gubbins, P. O., & Amsden, G. W. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 779-793. [Link]
-
Recanatini, M., Bisi, A., Cavalli, A., Belluti, F., Gobbi, S., Rampa, A., ... & Palzer, M. (2001). Design, synthesis, and structure–activity relationships of azolylmethylpyrroloquinolines as nonsteroidal aromatase inhibitors. Journal of medicinal chemistry, 44(5), 672-680. [Link]
-
Gpatindia. (2020, February 25). LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002, June 7). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant. Retrieved from [Link]
-
Mikov, M., & Mandic, K. (2018). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Journal of Clinical Pharmacy and Therapeutics, 43(5), 627-635. [Link]
-
van der Elst, K. C. M., van der Vorst, M. M. J., van der Heiden, I. P., & Burger, D. M. (2020). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. Pharmaceutics, 12(11), 1058. [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast cancer research and treatment, 105 Suppl 1, 7–17. [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast cancer research and treatment, 105(Suppl 1), 7–17. [Link]
-
van der Elst, K. C. M., van der Vorst, M. M. J., van der Heiden, I. P., & Burger, D. M. (2020). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. Pharmaceutics, 12(11), 1058. [Link]
-
National Center for Biotechnology Information. (n.d.). Anastrozole. In PubChem. Retrieved from [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast cancer research and treatment, 105(Suppl 1), 7–17. [Link]
-
PharmaCompass. (n.d.). Anastrozole. Retrieved from [Link]
-
Lu, Y., & Chen, S. (2011). Binding features of steroidal and nonsteroidal inhibitors. The Journal of steroid biochemistry and molecular biology, 125(1-2), 122–131. [Link]
-
Medicosis Perfectionalis. (2021, January 7). Letrozole - Mechanism, side effects, precautions and uses [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Anastrozole. Retrieved from [Link]
-
Kowalsky, S. F., & Dixon, J. M. (1991). Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration. Antimicrobial agents and chemotherapy, 35(11), 2292–2296. [Link]
-
Jackson, T., Woo, L. W., Trusselle, M. N., Chander, S. K., Purohit, A., Reed, M. J., & Potter, B. V. (2008). Novel aromatase inhibitors by structure-guided design. Journal of medicinal chemistry, 51(18), 5589–5603. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
- Reddy, M. S., & Kumar, P. S. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
-
U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Retrieved from [Link]
-
Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase inhibition: translation into a successful therapeutic approach. Journal of steroid biochemistry and molecular biology, 95(1-5), 9–17. [Link]
- Reddy, M. S., & Kumar, P. S. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene] benzonitrile. U.S.
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(1), 253-264. [Link]
-
Sestito, S., Pescitelli, G., Di Pietro, G., Digiacomo, M., Pittalà, V., & Rapposelli, S. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(11), 3254. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Islam, M. S. (2021). 4-(4-(((1H-Benzo[d][5][6][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies as a Potential Acetylcholinesterase Inhibitor. Molecules, 26(16), 4991. [Link]
-
Brandán, S. A., Tahan, T. A., & Zacchino, S. A. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 28(10), 4057. [Link]
-
Yang, Y., Chen, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2023). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 250, 115206. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anastrozole: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 10. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
- 22. researchgate.net [researchgate.net]
- 23. Anastrozole - Wikipedia [en.wikipedia.org]
- 24. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 27. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing isomeric impurity in 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile synthesis
A Guide to Minimizing Isomeric Impurity Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a pivotal intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API), Letrozole, are directly contingent on the purity of this key intermediate.[2] A significant challenge in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring, which often leads to the formation of the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer.[3] This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you minimize the formation of this critical isomeric impurity and ensure the synthesis of high-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and why is it a concern?
The primary isomeric impurity is 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile. This arises from the alkylation of the N4 position of the 1,2,4-triazole ring instead of the desired N1 position. This impurity is a significant concern because its structural similarity to the desired product makes it difficult to remove through simple purification methods like crystallization.[4][5] If carried forward, this impurity can react in subsequent steps to form an isomeric version of Letrozole, which can affect the final drug product's purity, efficacy, and safety profile.[4]
Q2: What are the key factors that influence the regioselectivity of the N-alkylation of 1,2,4-triazole?
The regioselectivity of the N-alkylation of 1,2,4-triazole is a complex interplay of several factors:
-
Choice of Base: The nature and strength of the base used to deprotonate the 1,2,4-triazole are critical. Stronger bases can lead to different isomer ratios compared to weaker bases.
-
Solvent System: The polarity and proticity of the solvent can influence the solvation of the triazolate anion and the transition state of the reaction, thereby affecting the site of alkylation.
-
Reaction Temperature: Temperature can impact the kinetic versus thermodynamic control of the reaction, leading to variations in the isomer ratio.
-
Counter-ion: The nature of the cation (e.g., Na+, K+, Cs+) associated with the triazolate anion can influence the regioselectivity.
-
Leaving Group: The leaving group on the α-halo-4-tolunitrile (e.g., Br, Cl) can also play a role in the reaction kinetics and selectivity.
Q3: Are there any modern catalytic methods to improve regioselectivity?
Yes, recent research has explored organocatalytic methods to control the regioselectivity of triazole alkylation.[6][7] For instance, the use of amidinium and guanidinium receptors as phase-transfer organocatalysts can form intimate ion pairs with the triazolate anion.[6][7] This "noncovalent in situ protection" can significantly enhance the formation of the desired N1-alkylated product by sterically hindering the N4 position.[6][7]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize the formation of the 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile impurity.
Issue: High Levels of 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile Detected
If you are observing unacceptably high levels of the isomeric impurity, consider the following troubleshooting steps:
1. Review and Optimize Reaction Conditions
The choice of reagents and reaction parameters is the most critical factor in controlling regioselectivity.
dot
Caption: Key reaction parameters influencing isomeric impurity formation.
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Base | Use a milder base such as cesium carbonate .[8] | Cesium carbonate has been shown to favor the formation of the desired N1 isomer. Stronger bases like sodium hydride may lead to higher proportions of the N4 isomer. |
| Solvent | Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[1][9] | These solvents effectively solvate the cation of the triazole salt, leaving the nucleophilic nitrogen atoms more accessible for reaction, often favoring N1 alkylation. |
| Temperature | Maintain a controlled, low reaction temperature, for example, between 10-15°C .[1][9] | Lower temperatures can enhance the kinetic control of the reaction, which often favors the formation of the thermodynamically more stable N1 isomer. |
| Rate of Addition | Add the α-halo-4-tolunitrile solution to the 1,2,4-triazole salt solution slowly and portion-wise over an extended period.[10] | A slow addition rate can help to maintain a low concentration of the alkylating agent, which can improve regioselectivity. Some studies have shown that adding 1H-1,2,4-triazole over 1 to 4 hours can significantly reduce the formation of the undesired isomer.[10] |
2. Implement an Optimized Synthesis Protocol
For a more robust and reproducible synthesis with minimal isomeric impurity, consider the following detailed protocol, which is an adaptation of established methods.[1][9]
dot
Caption: Optimized workflow for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Step-by-Step Experimental Protocol:
-
Preparation of 1,2,4-Triazole Sodium Salt:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1,2,4-triazole in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0-5°C.
-
Add one molar equivalent of a sodium base (e.g., sodium hydride or sodium methoxide) portion-wise, ensuring the temperature remains controlled.
-
Stir the mixture until gas evolution ceases and a clear solution of the sodium salt is formed.[1]
-
-
Reaction with α-bromo-4-tolunitrile:
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Once the reaction is complete, quench the reaction by adding demineralized water.[1]
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
-
3. Purification Strategy
Even with an optimized synthesis, some level of the isomeric impurity may still be present. An effective purification strategy is crucial.
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent. Diisopropyl ether is a commonly used solvent for this purpose.[9]
-
Selective Precipitation of the Impurity: In some cases, it may be possible to selectively precipitate the unwanted isomer. One patented method involves treating a solution of the isomeric mixture in dichloromethane or chloroform with isopropanolic hydrochloride. This can cause the hydrochloride salt of the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile to precipitate, which can then be removed by filtration.[11]
-
Column Chromatography: While not ideal for large-scale production, silica gel column chromatography can be used to separate the isomers if other methods are unsuccessful.[4][9]
Conclusion
Minimizing the formation of the 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomeric impurity is a critical aspect of synthesizing high-purity 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile for use in the production of Letrozole. By carefully controlling reaction parameters such as the choice of base and solvent, maintaining a low reaction temperature, and implementing a slow addition of the alkylating agent, the formation of the undesired isomer can be significantly suppressed. This guide provides a comprehensive framework for troubleshooting and optimizing this important synthetic step, ensuring the production of a high-quality intermediate for pharmaceutical applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
-
Jolliffe, J. D., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
Jolliffe, J. D., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation... PubMed. Retrieved from [Link]
- Patel, S. T., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1,2,4-triazol-1-yl)methyl] benzonitrile. Google Patents.
- Singh, S., et al. (2010). Process for the Preparation of Letrozole. Google Patents.
- Wadhwa, L. K., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
-
El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Retrieved from [Link]
-
El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Retrieved from [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from [Link]
-
Acharya, A., et al. (2012). Process for preparation of letrozole and its intermediates. Justia Patents. Retrieved from [Link]
-
Kaur, H., et al. (2021). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Reddy, C. S., et al. (2007). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Retrieved from [Link]
- Acharya, A., et al. (2009). An improved process for preparation of letrozole and its intermediates. Google Patents.
- Reddy, M. P., et al. (2010). Regioselective synthesis of letrozole. Google Patents.
-
Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. ResearchGate. Retrieved from [Link]
- Wadhwa, L. K., et al. (2010). Process for the preparation of letrozole. Google Patents.
-
Hunt, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
-
Trofimov, B. A., et al. (2015). Non-Catalytic Addition of 1,2,4-Triazole to Nucleophilic and Electrophilic Alkenes. MDPI. Retrieved from [Link]
- Kompella, A. K., et al. (2005). A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer. Google Patents.
-
Zhang, Y., et al. (2024). Identification of related substances in letrozole using LC-Q-TOF/MS. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 5. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. WO2005047269A1 - A method for the separation of the letrozole precursor 4-â1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer - Google Patents [patents.google.com]
Technical Support Center: Managing Isomeric Byproduct Formation in the Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting and Mitigation of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile Byproduct Formation
This guide provides in-depth technical assistance for a common challenge in synthetic chemistry: the formation of an undesired regioisomer during the N-alkylation of 1,2,4-triazole with 4-(halomethyl)benzonitrile. The desired product, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is a critical intermediate in the synthesis of high-value compounds, including the aromatase inhibitor Letrozole.[1][2] The formation of its structural isomer, 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile, represents a significant challenge to yield, purity, and process efficiency. This document offers a series of frequently asked questions (FAQs) and troubleshooting protocols to help you understand, control, and minimize the formation of this byproduct.
FAQ 1: How can I confirm the presence and quantity of the 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile byproduct?
Answer: Confirmation and quantification of the undesired N4-isomer require robust analytical techniques that can distinguish between the two regioisomers. The primary methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expert Explanation: The N1 and N4 isomers have identical mass but different spatial arrangements, leading to distinct physical properties and spectroscopic signatures. In reverse-phase HPLC, the isomers often exhibit different polarities, resulting in separable peaks with unique retention times.[3] In ¹H NMR spectroscopy, the chemical environment of the triazole and methylene protons is different for each isomer, leading to distinct chemical shifts. These differences allow for unambiguous identification and ratio determination from the crude reaction mixture.[4]
Analytical Protocol: Isomer Ratio Analysis
-
Sample Preparation: Carefully take an aliquot of the crude reaction mixture. Quench the reaction if necessary, and dissolve the residue in a suitable solvent (e.g., Acetonitrile for HPLC, CDCl₃ or DMSO-d₆ for NMR).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where both the benzonitrile and triazole moieties absorb (e.g., 220-230 nm).[3]
-
Observation: The two isomers should appear as distinct peaks. The relative peak area can be used to estimate the isomer ratio. The N1 isomer is generally less polar and may have a longer retention time, though this should be confirmed with a standard.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Key Signals: Pay close attention to the singlets corresponding to the triazole ring protons and the methylene bridge protons. The N1 isomer typically shows two distinct triazole protons, while the symmetrical N4 isomer shows two equivalent protons, often resulting in a single, sharp singlet.
-
Quantification: Integrate the characteristic peaks for each isomer to determine their molar ratio in the mixture.[4]
-
| Table 1: Comparative Analytical Data for N1 and N4 Isomers | |
| Technique | Expected Observation |
| HPLC (Reverse-Phase) | Two distinct, separable peaks with different retention times. |
| ¹H NMR | N1-Isomer: Two singlets for the C3-H and C5-H protons of the triazole ring. |
| N4-Isomer: One singlet for the two equivalent C3-H and C5-H protons. | |
| The chemical shift of the methylene (-CH₂-) protons will also differ between isomers. |
FAQ 2: What is the chemical mechanism that leads to the formation of the N4-isomer byproduct?
Answer: The formation of both N1 and N4 isomers is a direct consequence of the chemical nature of the 1,2,4-triazole ring. The parent heterocycle exists as two rapidly interconverting tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[5] Alkylation can occur on two different nitrogen atoms (N1 or N4), which act as competing nucleophilic sites, leading to a mixture of products.[6]
Expert Explanation: Under basic conditions, the acidic N-H proton is removed to form the 1,2,4-triazolate anion. This anion has delocalized negative charge, with significant electron density on both the N1 and N4 atoms. The subsequent nucleophilic attack on the electrophilic carbon of 4-(halomethyl)benzonitrile can therefore proceed via two different pathways. The N1 position is generally considered more nucleophilic, often leading to the N1-isomer as the major product.[5][6] However, the reaction conditions can significantly influence the relative rates of these two pathways, thereby altering the final product ratio.
Caption: Troubleshooting workflow for synthesis optimization.
FAQ 5: How can I separate the desired N1-product from the N4-byproduct after the reaction?
Answer: If a mixture of isomers is formed, separation is necessary. The most common laboratory-scale method is silica gel column chromatography. For larger scales, fractional crystallization can be a more viable and economical approach.
Expert Explanation: The two isomers have slightly different polarities, which allows for their separation by chromatography. [4]The N1-isomer is typically less polar than the N4-isomer. Fractional crystallization relies on differences in the solubility of the two isomers in a specific solvent system. By carefully selecting a solvent in which one isomer is significantly less soluble than the other, it's possible to selectively precipitate the desired product in high purity. [2]
Purification Protocol: Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is effective. Start with a low polarity mixture and gradually increase the concentration of the polar solvent.
-
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column, collecting fractions. The less polar N1-isomer will typically elute first.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 3. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Welcome to the technical support center for the purification of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate in the synthesis of pharmaceuticals like Letrozole. Here, we address common challenges encountered during the separation of the desired N1 isomer from its unwanted N4 counterpart, providing troubleshooting advice and in-depth answers to frequently asked questions.
Understanding the Challenge: N1 vs. N4 Isomerization
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via the alkylation of 1,2,4-triazole with 4-(bromomethyl)benzonitrile often leads to the formation of a mixture of two regioisomers: the desired N1-substituted product and the undesired N4-substituted isomer.[1] The ratio of these isomers can vary depending on the reaction conditions.[1] Due to their structural similarity, separating these isomers can be a significant purification challenge.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
Problem 1: Poor Separation of N1 and N4 Isomers by Column Chromatography
Symptoms:
-
Overlapping peaks in HPLC analysis of collected fractions.
-
Broad elution bands on a flash chromatography column.
-
Low recovery of the pure N1 isomer.
Root Causes and Solutions:
-
Inappropriate Solvent System: The polarity difference between the N1 and N4 isomers is the key to their chromatographic separation. The N1 isomer is generally less polar than the N4 isomer due to differences in their dipole moments.[2]
-
Solution: Optimize your mobile phase. A common starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or isopropanol.[3]
-
If isomers are co-eluting: Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent. This will increase the retention time of both isomers and should enhance their separation.
-
If the N1 isomer is eluting too quickly: Start with a less polar mobile phase (e.g., a higher percentage of hexanes).
-
If both isomers are strongly retained: Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
-
-
-
Column Overloading: Exceeding the capacity of your chromatography column will lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, for silica gel flash chromatography, the amount of sample should be 1-10% of the weight of the stationary phase.
-
-
Incorrect Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes cause issues.
-
Solution: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. For reverse-phase chromatography, a C18 column with a mobile phase of acetonitrile and water is a standard choice.[4]
-
Problem 2: Co-crystallization of N1 and N4 Isomers
Symptoms:
-
The melting point of the crystallized product is broad and lower than the expected 69 °C for the pure N1 isomer.[5]
-
NMR analysis of the crystals shows the presence of both isomers.
Root Causes and Solutions:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity (N4 isomer) should either be very soluble or very insoluble at all temperatures.[6]
-
Solution: Diisopropyl ether has been reported as an effective crystallization solvent for the N1 isomer.[7] Other potential solvents to explore include toluene, isopropanol, or mixtures of these with a non-polar solvent like heptane.[8][9]
-
If both isomers crystallize: The solvent is not selective enough. Try a solvent in which the N4 isomer has higher solubility.
-
If nothing crystallizes: The compound is too soluble in the chosen solvent. Add a non-polar "anti-solvent" (like hexanes or heptane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
-
-
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Supersaturation: If the solution is supersaturated, both isomers may crash out of solution together.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude mixture. If the solution is too concentrated, add a small amount of additional hot solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural and property differences between the N1 and N4 isomers?
The primary difference lies in the point of attachment of the 4-cyanobenzyl group to the 1,2,4-triazole ring.
-
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (N1 isomer): The benzyl group is attached to the N1 nitrogen atom.
-
4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile (N4 isomer): The benzyl group is attached to the N4 nitrogen atom.
This structural difference leads to variations in their physicochemical properties:
| Property | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (N1 Isomer) | 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile (N4 Isomer) |
| CAS Number | 112809-25-3[10] | 112809-27-5[11] |
| Molecular Formula | C₁₀H₈N₄[12] | C₁₀H₈N₄[3] |
| Molecular Weight | 184.20 g/mol [12] | 184.20 g/mol [3] |
| Melting Point | 69 °C[5] | Data not readily available |
| Polarity/Dipole Moment | Generally considered less polar due to a smaller dipole moment.[2] | Generally considered more polar due to a larger dipole moment.[2] |
| Basicity | The N4 atom is a site of basicity. | The N1 and N2 atoms are sites of basicity. The overall basicity is expected to differ from the N1 isomer. |
Q2: How can I use NMR spectroscopy to distinguish between the N1 and N4 isomers?
NMR spectroscopy is a powerful tool for identifying and quantifying the ratio of the two isomers. The chemical shifts of the triazole protons and carbons are particularly diagnostic.
¹H NMR Spectroscopy:
-
N1 Isomer: You will typically observe two distinct singlets for the two triazole protons. For example, in CDCl₃, these appear at approximately 8.41 ppm and 7.97 ppm. The methylene protons (-CH₂-) appear as a singlet around 5.50 ppm.[13]
-
N4 Isomer: Due to the symmetry of the N4-substituted ring, the two triazole protons are equivalent and will appear as a single singlet. This is a key distinguishing feature. The chemical shift of this singlet will be different from those of the N1 isomer.
¹³C NMR Spectroscopy:
-
N1 Isomer: The two carbon atoms in the triazole ring are inequivalent and will show two distinct signals (e.g., ~152.1 and 145.3 ppm in CDCl₃).[13]
-
N4 Isomer: The two triazole carbons are equivalent due to symmetry and will appear as a single signal.
Q3: What is the mechanistic basis for the difference in polarity between the N1 and N4 isomers?
The difference in polarity arises from the different substitution patterns on the triazole ring, which affects the overall molecular dipole moment. In the N4 isomer, the substituent is on the axis of symmetry of the triazole ring, leading to a different charge distribution and a larger dipole moment compared to the asymmetrically substituted N1 isomer.[2] This larger dipole moment results in stronger interactions with polar stationary phases in chromatography, leading to longer retention times.
Q4: Can I use fractional crystallization to separate the isomers?
Yes, fractional crystallization can be an effective technique, especially on a larger scale.[14] This method relies on the differences in the solubility of the two isomers in a particular solvent.[14] The isomer that is less soluble in the chosen solvent will crystallize out first upon cooling, leaving the more soluble isomer in the mother liquor.
General Procedure for Fractional Crystallization:
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., diisopropyl ether or isopropanol).
-
Allow the solution to cool slowly. The N1 isomer, being generally less soluble, should crystallize first.
-
Filter the crystals and wash them with a small amount of the cold solvent.
-
The mother liquor will be enriched in the N4 isomer. The solvent can be evaporated and the process repeated to obtain more of the N1 isomer or to isolate the N4 isomer if desired.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for separating the N1 and N4 isomers using silica gel chromatography.
Materials:
-
Crude mixture of N1 and N4 isomers
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes or Heptane
-
Ethyl acetate or Isopropanol
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to resolve the two isomers. Start with a mobile phase of 70:30 Hexanes:Ethyl Acetate and adjust the ratio to achieve good separation (Rf values ideally between 0.2 and 0.5). The less polar N1 isomer should have a higher Rf value than the N4 isomer.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure N1 isomer.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the N1 isomer by recrystallization.
Materials:
-
Crude mixture enriched with the N1 isomer
-
Diisopropyl ether[7]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a small amount of diisopropyl ether. Heat the mixture gently while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the N1 isomer should start to form.
-
Crystallization: Once crystallization begins, do not disturb the flask to allow for the growth of large crystals. After reaching room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diisopropyl ether to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of the Purification Workflow
Caption: General workflow for the purification of the N1 isomer.
References
-
ChemBK. (2024, April 10). 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)bis benzonitrile. Retrieved from [Link]
- Wadhwa, L., & Saxena, R. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
-
Methylamine Supplier. (n.d.). 4-((4H-1,2,4-Triazol-4-Yl)Methyl)Benzonitrile. Retrieved from [Link]
- MacDonald, P. L., Bigatti, E., Rossetto, P., & Harel, Z. (2010). Process for the preparation of letrozole. U.S.
- Srinivas, P., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile. U.S.
- Jiang, Z. J., et al. (2001).
- Synthesis and characterization of new 1,2,4-triazole derivative form methylbenzoate with sulfur as bridge links. (2024). Al-Nahrain Journal of Science, 27(1), 124-132.
- Palle, V. P., & St-Denis, Y. (2007). Letrozole production process. U.S.
- Wadhwa, L., & Saxena, R. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
- Holm, S. C., & Straub, B. F. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
- Caira, M. R., & Foppoli, A. (2009). Crystalline forms of letrozole and processes for making them.
- Caira, M. R., & Foppoli, A. (2009). Crystalline forms of letrozole and processes for making them.
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Induced dipole moments of diazoles and triazoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
- Mermer, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 167, 356-381.
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 1321-1335.
-
Chemsrc. (n.d.). 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile. Retrieved from [Link]
- A Comprehensive review on 1, 2,4 Triazole. (2021).
- Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3891.
- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 891484.
- Research Journal of Pharmacy and Technology. (2013). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. 6(9), 983-987.
-
ResearchGate. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]
Sources
- 1. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-((4H-1,2,4-Triazol-4-Yl)Methyl)Benzonitrile | High-Purity Chemical Supplier in China | CAS 32436-85-6 | Specifications, Safety Data & Bulk Price [nj-finechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS#: 112809-25-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcprocess.se [rcprocess.se]
Optimizing reaction conditions for improved yield of Letrozole intermediate
Welcome to the technical support center for the synthesis of the pivotal Letrozole intermediate, 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and ultimately improve reaction yields and product purity. The information herein is curated from established literature and patents to ensure scientific integrity and practical applicability in a laboratory setting.
Section 1: Troubleshooting Guide
The synthesis of the Letrozole intermediate is often accompanied by challenges that can significantly impact the final yield and purity. This section addresses the most frequently encountered issues in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Q1: My reaction is producing a significant amount of the undesired 4-[1-(1,3,4-triazolyl)methyl]-benzonitrile regioisomer. How can I minimize its formation?
The formation of the 1,3,4-triazole regioisomer is a common side reaction that can be difficult to separate from the desired 1,2,4-triazole product.[1][2][3] The regioselectivity of the reaction is influenced by several factors, including the reaction temperature, the nature of the base, and the mode of addition of reactants.
Causality: 1,2,4-triazole has two potentially nucleophilic nitrogen atoms. The N1 and N4 positions can both react with the electrophilic carbon of 4-(bromomethyl)benzonitrile. The thermodynamic and kinetic stability of the resulting products, along with the reaction conditions, dictate the final isomeric ratio.
Recommended Solutions:
-
Controlled Addition of 1H-1,2,4-triazole: A significant reduction in the formation of the undesired isomer can be achieved by the slow, controlled addition of 1H-1,2,4-triazole to a mixture of 4-bromomethyl benzonitrile and an alkali metal carbonate in a suitable organic solvent.[1][4] This method has been reported to reduce the formation of the undesired isomer by more than 80%.[1][4]
-
Temperature Control: Conducting the reaction at lower temperatures, typically between -20°C and 0°C, can favor the formation of the desired 1,2,4-isomer.[5][6]
-
Choice of Base and Solvent: The use of cesium carbonate as a base has been shown to improve the regioselectivity towards the desired product.[1][2] Solvents such as dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are also preferred.[6]
-
Use of 1,2,4-Triazole Salts: Reacting 4-(halomethyl)benzonitrile with a pre-formed salt of 1H-1,2,4-triazole, such as the sodium or potassium salt, can also minimize the formation of the isomeric impurity.[5][7]
Q2: The yield of my desired intermediate is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from incomplete reactions, side product formation, or degradation of the product. A systematic approach to optimizing reaction parameters is crucial for improving the overall yield.
Causality: Incomplete conversion of the starting material, 4-(bromomethyl)benzonitrile, is a primary cause of low yield. Additionally, the formation of impurities, such as the previously mentioned regioisomer and the quaternary salt, can consume reactants and complicate purification, leading to product loss.[3][8]
Recommended Solutions:
-
Optimization of Reactant Stoichiometry: An excess of 1,2,4-triazole is often used to ensure complete conversion of the 4-(bromomethyl)benzonitrile. The molar ratio of 1,2,4-triazole to 4-bromomethylbenzonitrile can be optimized, with ratios of 1.5 to 4.4 mole equivalents being reported.[8]
-
Reaction Time and Temperature: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time.[9] Prolonged reaction times or elevated temperatures can sometimes lead to the formation of degradation products.
-
Effective Work-up and Purification: A well-designed work-up procedure is critical to isolate the product efficiently. This often involves quenching the reaction with water and extracting the product with a suitable organic solvent like dichloromethane.[9] Purification by crystallization or selective precipitation can significantly improve the final yield of the pure intermediate.[10][11]
Q3: I am observing the formation of a quaternary ammonium salt impurity. How is this formed and how can I prevent it?
The formation of a quaternary salt impurity has been identified as a potential issue in the synthesis of the Letrozole intermediate.[3]
Causality: This impurity likely arises from the reaction of the desired product, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile, with unreacted 4-bromomethylbenzonitrile. The triazole nitrogen of the product can act as a nucleophile, attacking the benzylic carbon of another molecule of the starting material.
Recommended Solutions:
-
Control of Stoichiometry and Addition: Using a slight excess of 1,2,4-triazole and ensuring the slow addition of 4-bromomethylbenzonitrile to the reaction mixture can help to minimize the concentration of unreacted starting material available to form the quaternary salt.
-
Reaction Monitoring: Closely monitoring the reaction progress allows for quenching the reaction as soon as the starting material is consumed, preventing further side reactions.
Troubleshooting Summary Table:
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| High levels of 1,3,4-regioisomer | - Non-optimized reactant addition- High reaction temperature- Inappropriate base/solvent system | - Slow, controlled addition of 1,2,4-triazole[1][4]- Lower reaction temperature (-20°C to 0°C)[5][6]- Use of cesium carbonate and DMAc/NMP[1][2][6] | - Isomeric ratio (HPLC)- Reaction temperature |
| Low product yield | - Incomplete reaction- Side product formation- Inefficient purification | - Optimize reactant stoichiometry (excess 1,2,4-triazole)[8]- Monitor reaction to completion (TLC/HPLC)[9]- Efficient work-up and crystallization[10][11] | - Conversion of starting material- Purity of crude product |
| Formation of quaternary salt impurity | - Reaction of product with unreacted starting material | - Use a slight excess of 1,2,4-triazole- Slow addition of 4-bromomethylbenzonitrile- Monitor reaction and quench upon completion | - Presence of quaternary salt (HPLC/MS) |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of the Letrozole intermediate.
Q1: What is the key chemical transformation in the synthesis of the Letrozole intermediate, 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile?
The core reaction is a nucleophilic substitution where the nitrogen atom of 1,2,4-triazole displaces a leaving group (typically a halide, such as bromide) from a substituted benzonitrile, most commonly 4-(bromomethyl)benzonitrile.[4][7] This reaction forms the triazolylmethylbenzonitrile backbone of the intermediate.
Q2: What are the typical starting materials for this synthesis?
The most common starting materials are 4-(halomethyl)benzonitrile (often 4-bromomethylbenzonitrile) and 1H-1,2,4-triazole.[4][7]
Q3: Are there alternative synthetic routes to Letrozole that bypass this specific intermediate?
While the reaction between a substituted benzonitrile and 1,2,4-triazole is a prevalent route, other synthetic strategies have been explored. These include methods starting from different precursors and employing various catalytic systems.[12][13] However, the route involving 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile remains a widely utilized and industrially relevant pathway.[13]
Q4: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for both monitoring the reaction progress and determining the purity of the final product.[12] It allows for the separation and quantification of the starting materials, the desired product, and any impurities, including the regioisomer. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction.[9]
Section 3: Experimental Protocols & Visualizations
To provide a practical framework, this section includes a generalized experimental protocol for the synthesis of the Letrozole intermediate and visual diagrams to illustrate the reaction pathway and troubleshooting logic.
Generalized Experimental Protocol for the Synthesis of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.
Materials:
-
4-(bromomethyl)benzonitrile
-
1H-1,2,4-triazole
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or other suitable solvent
-
Dichloromethane (for extraction)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1H-1,2,4-triazole and potassium carbonate in DMF.
-
Reactant Addition: Cool the mixture to the desired temperature (e.g., 0-5°C). Slowly add a solution of 4-(bromomethyl)benzonitrile in DMF to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[9]
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.
Visualizations
Reaction Pathway for the Synthesis of Letrozole Intermediate
Caption: Synthesis of the Letrozole intermediate via nucleophilic substitution.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Preparation method of letrozole key intermediate. (n.d.). Google Patents.
- Letrozole purification process. (n.d.). Google Patents.
-
PURIFICATION OF LETROZOLE INTERMEDIATE. (2011). WIPO Patentscope. Retrieved from [Link]
- An improved process for preparation of letrozole and its intermediates. (n.d.). Google Patents.
- Process for preparation of letrozole and its intermediates. (n.d.). Google Patents.
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
- Improved process for the preparation of letrozole. (n.d.). Google Patents.
-
LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved from [Link]
-
Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326. Retrieved from [Link]
-
Improved Process For The Preparation Of Letrozole. (n.d.). Quick Company. Retrieved from [Link]
- Process for the Preparation of Letrozole. (n.d.). Google Patents.
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105 Suppl 1, 7–17. Retrieved from [Link]
- Process for the preparation of letrozole. (n.d.). Google Patents.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Process for preparation of letrozole and its intermediates. (2012). Justia Patents. Retrieved from [Link]
-
The discovery and mechanism of action of letrozole. (2007). ResearchGate. Retrieved from [Link]
- Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile. (n.d.). Google Patents.
-
Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. (n.d.). ScienceDirect. Retrieved from [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. PubMed. Retrieved from [Link]
- Process for the preparation of letrozole. (n.d.). Google Patents.
-
Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. (2023). MDPI. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research. Retrieved from [Link]
-
Phase transfer catalyst in organic synthesis. (2024). ChemistryTeacher.org. Retrieved from [Link]
-
Anyone have a good protocol for extracting 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile from Letrozole drug? (2020). ResearchGate. Retrieved from [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Side effects of letrozole. (n.d.). NHS. Retrieved from [Link]uk/medicines/letrozole/side-effects-of-letrozole/)
Sources
- 1. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 3. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2007100346A1 - Improved process for the preparation of letrozole - Google Patents [patents.google.com]
- 6. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7465749B2 - Letrozole purification process - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. CN113072462A - Preparation method of letrozole key intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselectively synthesizing 1-substituted 1,2,4-triazoles. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, but controlling its substitution pattern, particularly at the N1 position, presents significant synthetic challenges.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimental work.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequent and critical issues encountered in the regioselective synthesis of 1-substituted 1,2,4-triazoles. Each entry details the problem, explores the underlying chemical principles causing the issue, and provides actionable solutions.
Issue 1: My reaction produces a mixture of N1- and N2-substituted isomers. How can I improve selectivity for the N1 position?
This is the most common challenge in the functionalization of a pre-existing 1,2,4-triazole ring. The triazole anion is an ambident nucleophile, with N1 and N2 being the primary sites for alkylation or arylation, leading to a mixture of regioisomers that are often difficult to separate.
Probable Causes & Scientific Rationale:
-
Tautomerism and Nucleophilicity: The 1,2,4-triazole ring exists in tautomeric forms. Under basic conditions, deprotonation leads to an anion where the negative charge is delocalized across the nitrogen atoms. Generally, the N1 position is considered the kinetic site of attack due to higher electron density, while the N2-substituted product can sometimes be the thermodynamically more stable isomer.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N1/N2 ratio. Hard and soft acid-base (HSAB) theory can be a useful guide: hard electrophiles tend to react at the harder N1 nitrogen, while softer electrophiles may favor the softer N2 position.
-
Steric Hindrance: Bulky substituents on the electrophile or the triazole ring can sterically hinder approach to one nitrogen atom over another, thereby directing the substitution.
Solutions & Optimization Strategies:
-
Optimize Base and Solvent:
-
For alkylations with alkyl halides, using a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a non-polar solvent like THF has been shown to consistently favor the N1 isomer with approximately 90:10 selectivity.[3]
-
In contrast, alkali-salt-catalyzed aza-Michael additions of 1,2,4-triazole to α,β-unsaturated ketones can produce only the N1-substituted adducts.[3]
-
-
Modify the Electrophile:
-
Introduce bulky groups near the reactive center of your electrophile to sterically disfavor attack at the more hindered N2 position.
-
-
Consider a Borinic Acid Catalyzed Approach:
-
Recent methodologies have employed borinic acid catalysts for the regioselective N-alkylation of azoles. These catalysts can form a complex with the triazole, effectively blocking one of the nucleophilic nitrogen atoms and directing the electrophile to the desired position.[4]
-
Issue 2: My cycloaddition reaction gives a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control this regioselectivity?
When constructing the triazole ring via [3+2] cycloaddition reactions, controlling the orientation of the reacting partners is crucial for achieving a single regioisomer.
Probable Causes & Scientific Rationale:
-
Mechanism Ambiguity: Depending on the specific cycloaddition strategy (e.g., using isocyanides and diazonium salts), the mechanism can proceed through different intermediates. The choice of catalyst is paramount as it dictates the coordination and activation of the substrates, thereby controlling the regiochemical outcome.
Solutions & Optimization Strategies:
-
Catalyst-Controlled Synthesis: This is the most powerful tool for directing regioselectivity in [3+2] cycloadditions. Liu et al. have demonstrated a catalyst-controlled system for the reaction of isocyanides with diazonium salts.[5][6][7]
-
For 1,3-disubstituted 1,2,4-triazoles: Employ a Silver(I) catalyst (e.g., Ag(I) salt). This system selectively produces the 1,3-isomer in high yield.[5][6][7][8]
-
For 1,5-disubstituted 1,2,4-triazoles: Use a Copper(II) catalyst (e.g., Cu(II) salt). This directs the reaction to form the 1,5-isomer.[5][6][7][8]
-
Table 1: Catalyst Systems for Regiocontrolled [3+2] Cycloaddition
| Target Isomer | Recommended Catalyst | Reactant A | Reactant B | Typical Yield | Reference |
| 1,3-disubstituted | Silver(I) | Isocyanide | Diazonium Salt | High | [5][8] |
| 1,5-disubstituted | Copper(II) | Isocyanide | Diazonium Salt | High | [5][8] |
Issue 3: The reaction yield is consistently low, even when regioselectivity is acceptable.
Low yields can derail a synthetic campaign and are often multifactorial.
Probable Causes & Scientific Rationale:
-
Harsh Reaction Conditions: Classic synthetic methods like the Pellizzari or Einhorn-Brunner reactions often require high temperatures and long reaction times, which can lead to the thermal decomposition of starting materials, intermediates, or the final product.[8][9]
-
Inefficient Water Removal: Condensation reactions, such as the Pellizzari reaction (amide + acylhydrazide), produce water as a byproduct. If not effectively removed, the equilibrium may not favor product formation.[9]
-
Poor Catalyst Activity: In catalyst-driven reactions, the chosen catalyst may be inefficient or poisoned by impurities. For example, in copper-catalyzed systems, the choice of ligand and base is critical.[5]
-
Starting Material Purity: Impurities in starting materials can interfere with the reaction, consume reagents, or inhibit catalysts.
Solutions & Optimization Strategies:
-
Employ Modern, Milder Conditions:
-
Microwave Synthesis: For reactions like the Pellizzari, microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields by minimizing thermal degradation pathways.[8][9]
-
Catalytic Systems: Explore modern catalytic methods that proceed under milder conditions. For instance, copper-catalyzed oxidative C(sp3)-H functionalization can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines under relatively mild conditions.[5]
-
-
Optimize Reaction Setup:
-
For condensation reactions, use a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.[9]
-
-
Screen Catalysts and Conditions:
-
Ensure Purity of Reagents:
-
Purify starting materials via recrystallization, distillation, or chromatography before use. Ensure they are thoroughly dried.
-
Logical Workflow for Troubleshooting Regioselectivity
When faced with a mixture of isomers, a systematic approach is essential. The following flowchart provides a decision-making framework to diagnose and solve regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in selectively functionalizing the N1 position of 1,2,4-triazole? The core issue lies in the electronic structure of the 1,2,4-triazolide anion, formed under basic conditions. It is an ambident nucleophile with two highly reactive nitrogen atoms (N1 and N2). The relative energies of the transition states leading to the N1 and N2 products are often very close, making it difficult to achieve high selectivity without careful control of sterics, electronics, and reaction conditions.
Q2: I am struggling with purifying the N1 and N2 isomers. What are some effective strategies? Purification can be challenging due to the similar polarity of the isomers.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and test a range of solvent systems, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol. Thin-layer chromatography (TLC) with multiple developments can help find optimal separation conditions.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) is a powerful tool.[9]
-
Recrystallization: If the isomers are crystalline and have different solubilities, fractional recrystallization can be effective, though it may require multiple cycles.
Q3: Are there metal-free methods to achieve regiocontrol? Yes, while catalyst control is highly effective, metal-free approaches are gaining traction. For constructing the triazole ring, methods that proceed through a defined, non-catalytic mechanism can offer regioselectivity. For example, the reaction of hydrazones and amines can proceed via a metal-free intermolecular mechanism under aerobic oxidative conditions to yield 1,2,4-triazole scaffolds.[5] The regioselectivity in these cases is dictated by the inherent reactivity of the starting materials.
Experimental Protocols
Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles
This protocol is adapted from the catalyst-controlled [3+2] cycloaddition methodology.[5][8]
Objective: To synthesize a 1,3-disubstituted 1,2,4-triazole with high regioselectivity.
Materials:
-
Aryl Diazonium Salt (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.1 mmol, 1.1 equiv)
-
Silver(I) Catalyst (e.g., AgOAc, Ag₂O, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Silver(I) catalyst (5 mol%).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add the aryl diazonium salt (1.0 mmol). Stir the suspension for 5 minutes.
-
Slowly add the isocyanide (1.1 mmol) via syringe over 10 minutes at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,3-disubstituted 1,2,4-triazole.
Protocol 2: Analysis of N1/N2 Isomer Ratio by HPLC
Objective: To determine the ratio of regioisomers in a crude reaction mixture.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (diode array detector preferred).
-
A C18 reverse-phase column is a standard choice for separating 1,2,4-triazole derivatives.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase: A typical mobile phase would be a gradient of Solvent A (Water + 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile + 0.1% Formic Acid or TFA).
-
Method:
-
Equilibrate the column with 95% A / 5% B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Detection: Monitor the elution using the UV detector at a wavelength where the triazole ring absorbs (e.g., 254 nm).
-
Analysis: The ratio of the isomers can be determined by integrating the peak areas in the resulting chromatogram. For accurate quantification, it is ideal to have authentic standards of each isomer to confirm retention times and response factors. If standards are unavailable, the ratio of peak areas provides a good approximation, assuming similar extinction coefficients for the isomers.
Caption: General experimental workflow diagram.
References
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.
- common challenges in the synthesis of 1,2,4-triazole derivatives. (2025). Benchchem.
-
Dai, J., Tian, S., Yang, X., Liu, Z., Pan, Y., & Chen, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
-
Dai, J., Tian, S., Yang, X., Liu, Z., Pan, Y., & Chen, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751. [Link]
-
Astleford, B. A., Goe, G. L., Keay, J. G., & Scriven, E. F. V. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731–732. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isres.org [isres.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography versus crystallization for purifying Letrozole precursor
A Senior Application Scientist's Guide to Column Chromatography vs. Crystallization
Welcome to the technical support center for the purification of Letrozole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical purification step in the synthesis of Letrozole. My aim is to provide not just protocols, but the underlying scientific rationale and field-tested insights to help you make informed decisions and troubleshoot common issues.
The final purity of an Active Pharmaceutical Ingredient (API) like Letrozole is paramount, and it begins with the purification of its key intermediates. The two most common purification techniques at the laboratory and industrial scale are column chromatography and crystallization. The choice between them is not always straightforward and depends on factors such as the impurity profile, required purity, scale, and economic considerations. Many established synthesis routes for Letrozole aim to avoid column chromatography at industrial scale, favoring crystallization for its efficiency and scalability.[1][2][3]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs): Choosing Your Purification Method
Q1: What are the primary impurities I need to remove from my Letrozole precursor?
The impurity profile depends heavily on the synthetic route. However, a common and often difficult-to-remove impurity is the regioisomer of the desired product. For instance, in the alkylation of 1,2,4-triazole, the formation of the undesired 1,3,4-triazolyl isomer is a known issue.[4] Another significant impurity can be isoletrozole, the 4-[α-(4-cyanophenyl)-1-(1,3,4-triazolyl)methyl]-benzonitrile isomer, which is structurally very similar to Letrozole itself.[3] Other potential impurities include unreacted starting materials and by-products like 4,4′-dicyanobenzophenone.[1][5]
Q2: When should I choose column chromatography?
Column chromatography is an invaluable tool, particularly in a research and development setting. Opt for column chromatography when:
-
You have a complex mixture: If your reaction has produced multiple by-products with similar polarities, chromatography offers the resolving power to separate them.[6]
-
The impurities are structurally very similar to the product: When crystallization fails to separate close-running isomers or analogs, the differential adsorption on a stationary phase can be effective.
-
You are working on a small scale: For discovery chemistry and initial scale-up (milligrams to grams), chromatography is often faster than developing a robust crystallization protocol.[7]
-
The desired product is an oil or a low-melting solid: Non-crystalline materials cannot be purified by recrystallization, making chromatography the default choice.
Q3: When is crystallization the superior option?
Crystallization is the preferred method for large-scale and commercial manufacturing for several reasons.[2] Choose crystallization when:
-
The desired product is the major component and is a solid: Crystallization is most effective when the product constitutes a high percentage of the crude material.
-
High purity is required: Multiple recrystallizations can yield material of exceptional purity (>99.5%), often exceeding what is practical with routine column chromatography.[7][8]
-
You are scaling up the synthesis: Crystallization is far more economical and straightforward to implement on a multi-kilogram or pilot plant scale than preparative chromatography.[7] The process avoids large volumes of solvents and silica gel waste.
-
The impurities have different solubility profiles: If your main impurities are significantly more or less soluble than your product in a given solvent system, crystallization can be highly effective. For Letrozole, selective crystallization is a documented method to separate it from isoletrozole.[1][9]
Method Comparison
| Parameter | Column Chromatography | Crystallization / Recrystallization |
| Typical Purity | Good to Excellent (95-99%) | Excellent to Superior (>99.5%)[3][9] |
| Yield | Generally lower due to product loss on the column and in mixed fractions. | Can be very high (>85-90%), though some material is lost in the mother liquor.[1][3] |
| Scalability | Poor. Becomes expensive and cumbersome on a large scale.[7] | Excellent. The preferred method for industrial production.[2] |
| Time Investment | Can be time-consuming for large scales; requires packing, running, and fraction analysis.[7] | Developing a protocol can be iterative, but execution is often faster at scale. |
| Cost | High, due to the cost of silica gel (or other stationary phases) and large solvent volumes. | Lower, primarily driven by solvent cost. |
| Key Impurities Removed | Broad range of impurities, including those with very similar structures. | Primarily removes impurities with different solubility profiles. |
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the chromatographic purification of Letrozole precursors on a silica gel stationary phase.
Q: My compound isn't moving from the origin (Rf = 0) on the TLC plate.
-
Cause: The mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel.
-
Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a chloroform/isopropanol system, increase the isopropanol content.[1]
Q: My compound runs with the solvent front (Rf = 1) on the TLC plate.
-
Cause: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the stationary phase.
-
Solution: Decrease the polarity of the eluent. Reduce the percentage of the more polar solvent (e.g., ethyl acetate, methanol, or isopropanol).
Q: I'm seeing significant streaking or tailing of my spot on the TLC plate.
-
Cause 1: Sample Overload. The initial spot on the TLC plate is too concentrated.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Cause 2: Compound Insolubility. The compound may be partially insoluble in the eluent, causing it to streak as it moves up the plate.
-
Solution: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
-
-
Cause 3: Acidic/Basic Nature. The compound may be interacting strongly with the slightly acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds like triazoles, adding triethylamine can improve peak shape. For acidic compounds, adding acetic acid can help.
-
Q: The separation between my product and an impurity is poor.
-
Cause: The chosen solvent system does not provide enough selectivity to resolve the two compounds.
-
Solution:
-
Fine-tune the polarity: Sometimes very small changes in the solvent ratio can improve separation.
-
Change the solvent system: Switch to a different set of solvents with different chemical properties. For example, if hexane/ethyl acetate isn't working, try dichloromethane/methanol or a toluene-based system.
-
Consider a different stationary phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) silica for very non-polar or polar compounds, respectively.
-
Troubleshooting Guide: Crystallization
This section provides solutions for common problems encountered during the crystallization of a Letrozole precursor.
Q: My compound has "oiled out" instead of forming crystals.
-
Cause: The solution has become supersaturated too quickly, or the temperature is above the melting point of the solute in the solvent. The compound has separated as a liquid phase instead of a solid crystalline lattice.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Cool the solution more slowly. A slower cooling rate allows more time for crystal nucleation and growth.[10]
-
Add a seed crystal. If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.
-
Add a small amount of a "non-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm until it is clear again and allow to cool slowly.
-
Q: My crystallization yield is very low.
-
Cause 1: The chosen solvent is too good. The compound is too soluble in the solvent, even at low temperatures.
-
Solution: Choose a solvent in which your compound has high solubility at high temperatures but low solubility at low temperatures. You may need to use a binary solvent system (one solvent in which the compound is soluble and one in which it is less soluble). For Letrozole, solvents like methanol, ethanol, and isopropanol are often cited.[3][11]
-
-
Cause 2: Not enough cooling or time. The solution may not be cold enough, or you haven't allowed sufficient time for crystallization to complete.
-
Solution: Cool the flask in an ice bath or refrigerate it for several hours.
-
-
Cause 3: Significant product remains in the mother liquor.
-
Solution: Concentrate the mother liquor (the remaining solution after filtration) by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Q: The resulting crystals are colored or appear impure.
-
Cause: Colored impurities are trapped within the crystal lattice or adsorbed onto the surface.
-
Solution:
-
Perform a hot filtration with activated charcoal. Dissolve the impure solid in the minimum amount of hot solvent, add a small amount of activated charcoal (which adsorbs colored impurities), simmer for a few minutes, and then perform a hot filtration to remove the charcoal. Let the clear filtrate cool to crystallize.[2]
-
Perform a second recrystallization. Redissolving the crystals in fresh hot solvent and recrystallizing them will often leave the remaining impurities in the mother liquor. Successive crystallizations can lead to highly pure material.[11]
-
Experimental Workflows & Visualization
Decision-Making Workflow: Choosing a Purification Method
The following diagram illustrates the logical process for selecting the appropriate purification technique based on experimental conditions.
Caption: General workflow from synthesis to pure product.
Protocols
Protocol 1: Column Chromatography (Illustrative)
This is a general protocol. The specific eluent system must be developed using TLC analysis for your particular crude product.
-
Prepare the Column: Select a glass column appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel using the chosen eluent system (e.g., Chloroform:Isopropanol or Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude Letrozole precursor in a minimal amount of the eluent or a suitable solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Load and Elute: Carefully add the sample to the top of the packed column. Open the stopcock and begin adding the eluent, collecting fractions in test tubes or flasks. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.
-
Monitor the Separation: Spot fractions onto TLC plates and visualize under UV light to track the elution of your product and any impurities.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified Letrozole precursor.
Protocol 2: Crystallization
This protocol uses methanol, a commonly cited solvent for Letrozole purification. [1][3]
-
Dissolution: Place the crude Letrozole precursor (e.g., 5 g) into a suitably sized Erlenmeyer flask. Add the solvent (e.g., methanol, approx. 50 mL) and heat the mixture with stirring (e.g., to ~60 °C) until all the solid has dissolved, forming a clear solution. [3]2. Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, this is the stage to perform a hot filtration, potentially with activated charcoal as described in the troubleshooting section.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Crystal formation should begin during this stage.
-
Further Cooling: To maximize the yield, cool the flask in an ice-water bath for 20-30 minutes or longer. [3]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent (e.g., cold methanol) to rinse away any residual mother liquor containing impurities. [3]7. Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purity can be checked by HPLC analysis and melting point determination. A second recrystallization can be performed if higher purity is needed. [3]
References
- US7465749B2 - Letrozole purification process - Google P
- US7705159B2 - Process for the preparation of letrozole - Google P
- US20070112202A1 - Letrozole production process - Google P
- US7538230B2 - Letrozole production process - Google P
- US20100190997A1 - Process for the Preparation of Letrozole - Google P
- WO2007054964A2 - Process for the preparation of letrozole - Google P
-
Are there cases in which column chromatography is preferable to recrystallisation? - Quora. [Link]
-
Process for preparation of letrozole and its intermediates - Justia Patents. [Link]
- US20070112203A1 - Letrozole purification process - Google P
-
Letrozole Impurities and Related Compound - Veeprho. [Link]
-
[FREE] 1. Give two possible advantages to purification using microscale column chromatography versus - Brainly. [Link]
- EP2032544A1 - Crystalline forms of letrozole and processes for making them - Google P
-
Letrozole Impurity C | 112809-25-3 - SynZeal. [Link]
-
Letrozole-impurities | Pharmaffiliates. [Link]
-
Recrystallization and Crystallization - University of Rochester. [Link]
Sources
- 1. US7465749B2 - Letrozole purification process - Google Patents [patents.google.com]
- 2. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. US20070112202A1 - Letrozole production process - Google Patents [patents.google.com]
- 4. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 10. EP2032544A1 - Crystalline forms of letrozole and processes for making them - Google Patents [patents.google.com]
- 11. US20070112203A1 - Letrozole purification process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Letrozole Using Potassium tert-Butoxide
Prepared by: Senior Application Scientist, Chemical Process Development
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of Letrozole. Specifically, it addresses common challenges and side reactions encountered during the crucial C-C bond-forming step involving potassium tert-butoxide (KOtBu). Our focus is to move beyond simple procedural instructions and provide a deep, mechanistic understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.
Section 1: The Core Reaction: Mechanistic Overview
The synthesis of Letrozole often culminates in the reaction between 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile and a 4-halobenzonitrile (commonly 4-fluorobenzonitrile)[1][2][3]. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, critically enabled by a strong, non-nucleophilic base.
Why Potassium tert-Butoxide?
Potassium tert-butoxide is the base of choice for this reaction due to a unique combination of properties:
-
High Basicity (pKa ~17): It is sufficiently strong to deprotonate the weakly acidic methylene protons of the benzonitrile intermediate, generating the necessary carbanion nucleophile[4].
-
Steric Hindrance: The bulky tert-butyl group makes KOtBu a poor nucleophile itself[5][6]. This is paramount, as it prevents the base from competing with the carbanion in attacking the 4-fluorobenzonitrile, thereby minimizing side reactions[5].
-
Solubility: It exhibits good solubility in aprotic polar solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF), which are commonly used for this synthesis[7][8].
The primary mechanism involves the deprotonation of the methylene bridge to form a resonance-stabilized carbanion, which then attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile to displace the fluoride ion.
Section 2: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Problem 1: Low or No Yield of Letrozole
Question: My reaction yield is consistently low, or the reaction fails to proceed entirely. What are the likely causes related to potassium tert-butoxide?
Answer: This is one of the most common issues and almost always points back to the quality and handling of the base.
Causality Analysis:
-
Inactive Base due to Moisture: Potassium tert-butoxide is extremely hygroscopic and reacts violently with water to form potassium hydroxide and tert-butanol[4]. Potassium hydroxide is a significantly weaker base and is generally ineffective at deprotonating the methylene intermediate under these reaction conditions.
-
Improper Temperature Control: While the reaction requires a strong base, it is also exothermic. Running the reaction at too high a temperature can promote side reactions and degradation. Conversely, if the temperature is too low, the reaction kinetics may be too slow. Most established protocols operate at low temperatures, typically between -25°C and 5°C, to maintain control[3][9][10].
-
Insufficient Stoichiometry: Using less than one molar equivalent of active KOtBu relative to the limiting reagent will result in incomplete conversion. It is common to use a slight excess of the base.
-
Poor Reagent Quality: Older bottles of KOtBu, even if sealed, can degrade over time, especially if they have been opened multiple times. The solid can form a crust of potassium hydroxide and potassium carbonate on the surface.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous grade solvents. A flame-dried apparatus is highly recommended.
-
Verify Base Activity: Do not trust a bottle of KOtBu that has been open for an extended period. Use a fresh bottle or a freshly opened container. For critical applications, titrate the base to determine its active concentration before use (see Protocol 1 in Section 4).
-
Controlled Addition: The order and rate of addition are critical. A common successful procedure involves adding the 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile intermediate to a cooled solution of KOtBu in the reaction solvent[9]. This ensures the base is in excess when the substrate is introduced. Drop-wise addition of reagents is recommended to manage the exotherm[1][11].
-
Optimize Stoichiometry: Start with 1.1 to 1.2 molar equivalents of high-purity KOtBu. If the reaction remains sluggish, a modest increase may be warranted, but this should be done cautiously as excess base can promote side reactions.
Problem 2: Presence of the "Tris" Impurity
Question: My HPLC/LC-MS analysis shows a significant peak corresponding to 4,4',4''-nitrilotris(benzonitrile). How is this formed and how can I prevent it?
Answer: The formation of this "tris" impurity is a known side reaction directly mediated by potassium tert-butoxide, but it is critically dependent on an impurity in your starting materials.
Causality Analysis: This side reaction occurs between 4-fluorobenzonitrile, potassium t-butoxide, and 4-tolunitrile , which can be an impurity in the 4-(bromomethyl)benzonitrile used to prepare your triazole intermediate[11]. The mechanism proceeds as follows:
-
KOtBu deprotonates the benzylic protons of 4-tolunitrile, forming a carbanion.
-
This carbanion then engages in an SNAr reaction with two molecules of 4-fluorobenzonitrile to form the tris-substituted product.
Troubleshooting Protocol:
-
Source High-Purity Starting Materials: This is the most effective solution. Analyze your 4-(bromomethyl)benzonitrile raw material for 4-tolunitrile content before beginning the synthesis. Specify a low limit (<0.1%) from your supplier.
-
Maintain Low Temperatures: Running the reaction at the lower end of the recommended range (e.g., -20°C) can disfavor this side reaction kinetically compared to the main reaction.
-
Avoid Excess Base: Using a large excess of KOtBu can accelerate the deprotonation of the less acidic 4-tolunitrile, increasing the rate of impurity formation. Stick to a minimal effective excess (e.g., 1.1 equivalents).
Problem 3: Inconsistent Results and Batch-to-Batch Variability
Question: I am seeing significant variability in yield and purity between different reaction batches. What are the critical parameters to standardize for a robust process?
Answer: Inconsistency is often the result of several small, uncontrolled variables. Establishing a self-validating system by defining and controlling Critical Process Parameters (CPPs) is essential for reproducibility.
Causality Analysis: The KOtBu-mediated step is highly sensitive to subtle changes in conditions because of the reagent's extreme reactivity. Minor variations in moisture, temperature, or concentration can lead to major differences in outcome.
Critical Process Parameters (CPPs) for Standardization:
| Parameter | Control Method & Rationale |
| KOtBu Quality | Use a single lot from a reputable supplier. Perform an activity titration on each new bottle. Rationale: Ensures consistent base strength. |
| Solvent Water Content | Use anhydrous solvents with a measured water content (<50 ppm). Rationale: Prevents base quenching and side reactions. |
| Reaction Temperature | Use a cryostat or a well-calibrated cryo-bath. Monitor internal reaction temperature, not just the bath temperature. Rationale: Temperature is the most critical factor for controlling reaction rate and selectivity. |
| Addition Rate | Use a syringe pump for liquid additions. Standardize the addition time for all reagents. Rationale: Controls concentration gradients and manages the reaction exotherm. |
| Inert Atmosphere | Maintain a positive pressure of dry Argon or Nitrogen throughout the setup and reaction. Rationale: Excludes atmospheric moisture and oxygen. |
| Stirring Efficiency | Use consistent agitation speed and an appropriately sized stir bar/impeller. Rationale: Ensures homogeneous mixing, preventing localized "hot spots" or high concentrations of base. |
By rigorously controlling these parameters, you can significantly reduce batch-to-batch variability and develop a more robust and reliable process.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is potassium tert-butoxide preferred over other bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe)? A: There are two main reasons: basicity and nucleophilicity. NaOH is not a strong enough base to efficiently deprotonate the methylene carbon. NaOMe is a strong base, but it is also a potent nucleophile. It could potentially attack the nitrile group or the aromatic ring, leading to undesired byproducts. The steric bulk of KOtBu makes it a strong base but a very poor nucleophile, which is the ideal combination for this specific reaction[5][6].
Q2: What are the ideal storage and handling conditions for potassium tert-butoxide? A: KOtBu must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and carbon dioxide[4][5]. Store it in a cool, dry place away from reactive chemicals. All handling should be done in a glove box or under a positive pressure of inert gas. Use clean, dry spatulas and glassware.
Q3: Can the choice of solvent (e.g., THF vs. DMF) influence the formation of side products? A: Yes. Both are suitable polar aprotic solvents. However, DMF is more polar and may accelerate the SNAr reaction. It's important to note that under very harsh conditions (which are typically avoided in this synthesis), strong bases like KOtBu can deprotonate DMF, but this is not a common issue at the recommended low temperatures. THF is less polar and may offer better control for some systems. The optimal solvent should be determined experimentally, but both are valid starting points[7][12].
Q4: My starting intermediate, 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile, contains its regioisomer (4-[1-(1,3,4-triazol-1-yl)methyl]benzonitrile). Will this cause side reactions with KOtBu? A: The regioisomeric impurity will likely undergo the same KOtBu-mediated reaction to form the corresponding regioisomer of Letrozole, known as "isoletrozole"[13][14]. This is not a side reaction of KOtBu itself, but rather a consequence of an impure starting material. Isoletrozole is structurally very similar to Letrozole and can be extremely difficult to remove via standard crystallization or chromatography[13][15]. Therefore, it is of utmost importance to use the triazole intermediate with the highest possible isomeric purity.
Section 4: Experimental Protocols
Protocol 1: Titration of Potassium tert-Butoxide to Determine Activity
This protocol provides a method to determine the molarity of active base in a sample of KOtBu.
-
Preparation: In a glovebox or under a positive pressure of Argon, accurately weigh ~200-250 mg of KOtBu into a dry flask. Add 20 mL of anhydrous THF and a stir bar.
-
Indicator: Add 2-3 drops of a 1% solution of 2,2'-biquinoline in anhydrous THF. The solution should be colorless or pale yellow.
-
Titrant: Prepare a standardized solution of sec-butanol in anhydrous xylene (approx. 0.5 M).
-
Titration: Titrate the KOtBu solution with the standardized sec-butanol solution. The endpoint is the disappearance of the deep red color that forms upon the initial addition of the titrant, resulting in a persistent pale yellow solution.
-
Calculation: Calculate the moles of active base using the volume and molarity of the titrant required to reach the endpoint.
Protocol 2: Optimized Laboratory-Scale Synthesis of Letrozole
This protocol incorporates troubleshooting checkpoints for a 10 mmol scale reaction.
-
Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.
-
Reagent Preparation:
-
In the reaction flask, add potassium tert-butoxide (1.23 g, 11.0 mmol, Checkpoint: Use freshly opened, high-purity KOtBu ).
-
Add 40 mL of anhydrous DMF via a dry syringe (Checkpoint: Use solvent with <50 ppm water ).
-
Cool the resulting slurry to -20°C using a cryo-bath (Checkpoint: Monitor internal temperature ).
-
-
Substrate Addition:
-
Dissolve 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile (1.96 g, 10.0 mmol, Checkpoint: Ensure isomeric purity is >99.5% ) in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the cooled KOtBu slurry over 30 minutes, ensuring the internal temperature does not rise above -15°C.
-
-
Reaction:
-
Stir the mixture at -20°C to -15°C for 1 hour.
-
Add a solution of 4-fluorobenzonitrile (1.21 g, 10.0 mmol) in 5 mL of anhydrous DMF dropwise over 20 minutes.
-
Allow the reaction to stir at -15°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Quench and Work-up:
-
Once the reaction is complete, slowly quench by adding 20 mL of a saturated aqueous ammonium chloride solution, keeping the temperature below 0°C.
-
Allow the mixture to warm to room temperature and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Letrozole can be purified by crystallization, typically from a solvent system like ethanol or ethyl acetate/heptane.
References
Sources
- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 11. US20070066831A1 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 12. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 13. US20070112202A1 - Letrozole production process - Google Patents [patents.google.com]
- 14. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 15. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. The formation of this compound, a key intermediate in the production of the aromatase inhibitor Letrozole, is a well-established nucleophilic substitution, but its success is highly dependent on controlling specific reaction parameters.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
Section 1: Understanding the Core Challenge: The N-Alkylation of 1,2,4-Triazole
The primary reaction involves the N-alkylation of 1,2,4-triazole with a 4-(halomethyl)benzonitrile, typically the bromo- derivative (α-bromo-4-tolunitrile).[3][4] The core challenge stems from the structure of 1,2,4-triazole itself. It is an unsymmetrical heterocycle with three nucleophilic nitrogen atoms (N1, N2, and N4). While N2 alkylation is less common, the N1 and N4 positions are both reactive, leading to the formation of a mixture of regioisomers.[5][6] The desired product for Letrozole synthesis is the N1-alkylated isomer.[1] A low yield of the target compound is often not a failure of the reaction to proceed, but rather a lack of control over its regioselectivity.
Caption: Reaction schematic showing the desired N1 and competing N4 alkylation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Problem 1: Reaction Failure or Incomplete Conversion
Q: My reaction is not progressing, or it is very slow. I'm recovering significant amounts of my starting 4-(halomethyl)benzonitrile. What are the likely causes?
A: Incomplete conversion typically points to issues with the reagents or fundamental reaction conditions. Here’s a checklist of potential causes:
-
Base Inactivity or Insufficiency:
-
Causality: The reaction requires a base to deprotonate the 1,2,4-triazole, forming the nucleophilic triazolide anion. If the base is old, has been improperly stored (e.g., sodium hydride exposed to moisture), or is used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use a fresh, high-purity base. For sodium hydride (NaH), ensure it is from a newly opened container and handled under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Verify your calculations to ensure at least one stoichiometric equivalent of base is used.
-
-
Poor Reagent Quality:
-
Causality: Moisture in the 1,2,4-triazole or solvent will quench the base and can also hydrolyze the electrophilic 4-(halomethyl)benzonitrile to the corresponding alcohol, rendering it unreactive.
-
Solution: Ensure 1,2,4-triazole is dry. Use anhydrous solvents for the reaction.
-
-
Suboptimal Temperature or Reaction Time:
-
Causality: While many protocols recommend low temperatures (10-15°C) to control selectivity, these conditions may require longer reaction times.[1][3] If the reaction time is too short, conversion will be incomplete.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Do not proceed with the work-up until the starting halide has been consumed.
-
-
Leaving Group Inefficiency:
-
Causality: The reactivity of the 4-(halomethyl)benzonitrile depends on the halogen's ability to act as a leaving group (I > Br > Cl). If you are using 4-(chloromethyl)benzonitrile, the reaction will be significantly slower than with the bromo- or iodo- analogs.
-
Solution: If using the chloro- derivative, consider increasing the reaction temperature or using a more reactive combination of base and solvent. However, be aware this may negatively impact regioselectivity. The use of 4-(bromomethyl)benzonitrile is most commonly reported and recommended.[3][4]
-
Problem 2: Low Isolated Yield of the Desired N1-Isomer
Q: My starting material is fully consumed, but after purification, the yield of the target N1-isomer is poor. Why is this happening?
A: This is the most common problem and is almost always due to a lack of regioselectivity, meaning a significant portion of your starting material has been converted into the undesired 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.
-
Diagnosis: The N1 and N4 isomers can be difficult to separate by standard column chromatography. Their identity and ratio must be confirmed by spectroscopic methods, primarily ¹H NMR. The chemical shifts of the triazole and methylene protons are distinct for each isomer.[7]
-
Root Cause Analysis: The ratio of N1 to N4 product is highly dependent on the reaction conditions. The choice of base and solvent system is the most critical factor influencing this outcome.
The following table summarizes quantitative data from different synthetic routes, highlighting the impact of reaction conditions on yield and isomeric purity.
| Parameter | Method A: Sodium Salt in DMF | Method B: Cesium Carbonate |
| Typical Yield | ~60%[1] | ~76%[8] |
| Selectivity | >96% for the desired isomer[1] | High, with <1% isomeric impurity[8] |
| Isomeric Impurity | 2-5% of N4-isomer[8] | <1.0%[8] |
| Reaction Temp. | 10-15°C[1] | May require heating[8] |
| Key Reagents | Pre-formed sodium salt of 1,2,4-triazole, DMF | 1,2,4-triazole, Cesium Carbonate, Organic Solvent |
Problem 3: Formation of Other Unknown Impurities
Q: My TLC/HPLC shows good conversion, but I have multiple spots/peaks that are not my starting material or the two expected isomers. What are these?
A: Several side reactions can occur, leading to a complex product mixture:
-
Over-alkylation: The nitrogen atoms in the product's triazole ring are still nucleophilic and can react with another molecule of 4-(halomethyl)benzonitrile. This leads to the formation of a positively charged quaternary triazolium salt, which is highly polar and may not move from the baseline on a TLC plate.[5][6] This is more likely if an excess of the alkylating agent is used.
-
Hydrolysis: As mentioned, hydrolysis of 4-(halomethyl)benzonitrile to 4-(hydroxymethyl)benzonitrile can occur if water is present. This byproduct can complicate purification.
-
Solvent Reaction: In some cases, particularly at elevated temperatures, solvents like DMF can decompose or participate in side reactions.
Section 3: Optimization Strategies & Workflow
Q: How can I systematically optimize my reaction to maximize the yield of the desired N1-isomer?
A: Optimization should focus on enhancing regioselectivity. The following workflow provides a logical approach to refining your protocol.
Caption: A logical workflow for troubleshooting and optimizing the reaction yield.
Key Optimization Levers:
-
Base Selection (Highest Impact): Switching from a sodium base (like NaH) to cesium carbonate (Cs₂CO₃) has been shown to improve both yield and regioselectivity, significantly reducing the N4-isomer.[8][9] The larger, softer cesium cation is thought to coordinate differently with the triazole anion, sterically favoring the N1 position for alkylation.
-
Temperature Control: For reactions using sodium salts in DMF, maintaining a strict temperature range of 10-15°C during the addition of the halide and for the duration of the reaction is critical for minimizing byproduct formation.[1][3]
-
Order of Addition: An alternative patented approach involves adding the 1,2,4-triazole slowly over 1 to 4 hours to a pre-existing mixture of the 4-(bromomethyl)benzonitrile and an alkali metal carbonate (like K₂CO₃) in a solvent such as acetone or toluene.[4] This method was found to reduce the formation of the isomeric impurity by over 80% compared to other addition orders.[4]
Section 4: Validated Experimental Protocols
Here are two detailed protocols based on successful literature methods.
Protocol A: Synthesis using Sodium Salt of 1,2,4-Triazole in DMF
This protocol is an optimized method known for good selectivity.[1][3]
-
Preparation of 1,2,4-Triazole Sodium Salt: In a reaction vessel under an inert nitrogen atmosphere, dissolve 1,2,4-triazole in anhydrous dimethylformamide (DMF). Cool the solution to 0-5°C. Add one stoichiometric equivalent of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture until hydrogen gas evolution ceases and a clear solution is obtained.
-
Reaction Setup: In a separate flask, dissolve 4-(bromomethyl)benzonitrile in anhydrous DMF.
-
Alkylation: Cool the solution of the 1,2,4-triazole sodium salt to 10°C.[3] Add the 4-(bromomethyl)benzonitrile solution dropwise over 30 minutes, maintaining the internal temperature between 10-15°C.[1][3]
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for approximately 2 hours.[1][3] Monitor the reaction's completion by TLC or HPLC.
-
Work-up and Extraction: Once the starting material is consumed, quench the reaction by carefully adding demineralized water.[1] Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane.[1] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude solid from diisopropyl ether to yield pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.[1][3]
Protocol B: High-Selectivity Synthesis using Cesium Carbonate
This method can offer superior yield and lower levels of the isomeric impurity.[8][9]
-
Reaction Setup: To a solution of 4-(halomethyl)benzonitrile in a suitable organic solvent (e.g., acetone, acetonitrile, or toluene), add 1,2,4-triazole and cesium carbonate (Cs₂CO₃).[8][9]
-
Reaction: Stir the mixture at a specified temperature (e.g., reflux) for a set period.[1] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids.
-
Purification: Evaporate the solvent from the filtrate. The product, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, can often be precipitated from the reaction mass by the addition of a suitable anti-solvent.[8][9] Further purification can be achieved by crystallization if necessary.
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. BenchChem.
-
Google Patents. (2009). US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4....
-
Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Fizer, M., et al. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.
-
Google Patents. (n.d.). EP2212301B1 - An improved process for preparation of letrozole and its intermediates.
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF.
-
ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
-
ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
-
BenchChem. (2025). A Comparative Analysis of Synthesis Routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. BenchChem.
-
BenchChem. (n.d.). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
-
PMC. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3). BenchChem.
-
ResearchGate. (2019). A novel process for the synthesis of substantially pure Letrozole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Technical Support Center: Production of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Welcome to the technical support center for the synthesis and scale-up of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3). This critical intermediate in the production of the aromatase inhibitor Letrozole presents unique challenges in achieving high purity and yield on a larger scale.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile?
A1: The predominant method is a nucleophilic substitution reaction (SN2 type) between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile.[2][3] This reaction is typically carried out in a polar aprotic solvent. The choice of base and solvent is critical for achieving high regioselectivity and minimizing the formation of the undesired N4-isomer.[2][3]
Q2: What are the main isomeric impurities, and why are they a concern?
A2: The primary impurity of concern is the regioisomer, 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile.[2][4] The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4), and alkylation can occur at either position. The desired product for Letrozole synthesis is the N1-alkylated isomer.[2] The presence of the N4-isomer can lead to the formation of regioisomeric impurities in the final Letrozole active pharmaceutical ingredient (API), which are difficult to separate and can impact the drug's efficacy and safety.[4]
Q3: What are the key parameters to control during scale-up?
A3: When scaling up the synthesis, the following parameters are crucial:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature, typically between 10-15°C during the addition of the electrophile, is vital to prevent side reactions and ensure regioselectivity.[5][6]
-
Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution, especially in larger reactors. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.
-
Solvent and Reagent Purity: The purity of starting materials, particularly the 1,2,4-triazole and 4-(bromomethyl)benzonitrile, directly impacts the purity of the final product. The solvent should be anhydrous to prevent side reactions.
-
Work-up and Isolation: The quenching, extraction, and crystallization steps must be optimized for large-scale production to ensure efficient product recovery and impurity removal.
Q4: Are there alternative, "greener" synthetic approaches being explored?
A4: Yes, phase-transfer catalysis (PTC) represents a greener alternative.[7] PTC can facilitate the reaction between the water-soluble triazole salt and the organic-soluble alkyl halide, often allowing for the use of less hazardous solvents and milder reaction conditions.[7][8] This methodology can lead to higher productivity and reduced waste, aligning with the principles of green chemistry.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N1-Isomer
Symptoms:
-
Overall isolated yield is significantly lower than expected (<60%).
-
Chromatographic analysis (TLC, HPLC) shows a large amount of unreacted starting material or multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Deprotonation of 1,2,4-Triazole | The nucleophilicity of the triazole is dependent on the formation of its anion. Ensure the base used (e.g., sodium hydride, sodium methoxide, cesium carbonate) is of high purity and added in the correct stoichiometric amount (typically a slight excess). For solid bases, ensure adequate stirring to facilitate the reaction. |
| Poor Quality of Alkylating Agent | The α-halo-4-tolunitrile can degrade over time, especially if exposed to moisture. Use a fresh or recently purified batch. Confirm its purity by NMR or GC-MS before use. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow and may not go to completion within the allotted time. If it's too high, it can promote side reactions and decomposition. Follow established protocols for temperature control, such as maintaining 10-15°C during the addition of the alkylating agent.[5][6] |
| Incorrect Solvent Choice | Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the triazole salt, leaving a "naked" and more reactive anion.[5] Using a protic solvent can solvate the nucleophile, reducing its reactivity. |
Issue 2: High Levels of the N4-Isomeric Impurity
Symptoms:
-
HPLC or NMR analysis indicates a significant peak corresponding to 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile (>5%).
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Choice of Base and Counter-ion | The regioselectivity of the alkylation is influenced by the counter-ion of the triazole salt. Larger, softer cations like cesium (from cesium carbonate) can favor N1 alkylation by coordinating with the N2 and N4 nitrogens, sterically hindering attack at N4.[3][9] Switching from a sodium salt to a cesium-based system can significantly improve selectivity.[3] |
| Reaction Solvent | The solvent polarity can influence the site of alkylation. Experiment with different polar aprotic solvents. Some studies suggest that using a pre-formed sodium salt of 1,2,4-triazole in DMF provides high selectivity for the desired isomer.[3][5] |
| Inefficient Purification | If the isomeric impurity is formed, its removal is critical. Simple crystallization may not be sufficient. Some processes require a specific solvent system for selective precipitation or extraction to remove the undesired isomer.[4] For example, crystallization from diisopropyl ether has been used to obtain the pure compound.[6] |
Issue 3: Formation of Quaternary Salt Impurity
Symptoms:
-
Identification of a highly polar, often water-soluble, byproduct. This can be characterized as a quaternary ammonium salt.[4]
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Over-alkylation of the Product | The desired product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, still contains nucleophilic nitrogen atoms in the triazole ring. In the presence of excess alkylating agent [4-(bromomethyl)benzonitrile], a second alkylation can occur, forming a quaternary salt. |
| Control Stoichiometry | Carefully control the stoichiometry of the reactants. Avoid using a large excess of the 4-(bromomethyl)benzonitrile. A slight excess of the 1,2,4-triazole salt is often preferred to ensure the complete consumption of the alkylating agent. |
| Order of Addition | Add the solution of 4-(bromomethyl)benzonitrile slowly to the solution of the 1,2,4-triazole salt.[5][6] This maintains a low concentration of the alkylating agent in the reaction mixture at any given time, minimizing the chance of a second alkylation event. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis using Sodium Salt of 1,2,4-Triazole in DMF
This method is a widely cited and optimized procedure for achieving high selectivity.[2][5]
Step-by-Step Methodology:
-
Preparation of 1,2,4-Triazole Sodium Salt: In a clean, dry, nitrogen-purged reaction vessel, dissolve 1,2,4-triazole in anhydrous dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0-5°C and add sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the temperature below 10°C. Stir the mixture until hydrogen gas evolution ceases, indicating the complete formation of the sodium salt.
-
Alkylation: In a separate vessel, dissolve 4-(bromomethyl)benzonitrile in anhydrous DMF.
-
Reaction: Slowly add the 4-(bromomethyl)benzonitrile solution to the triazole salt suspension at 10-15°C over a period of 30-60 minutes.[5][6]
-
Monitoring: Stir the reaction mixture at 10-15°C for 2-3 hours.[6] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding demineralized water. Extract the product with a suitable organic solvent, such as dichloromethane.[5][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Crystallize the crude product from a suitable solvent like diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[6]
Comparative Data on Synthesis Routes
| Parameter | Method A: Sodium Salt in DMF | Method B: Cesium Carbonate |
| Yield | ~60%[9] | ~76%[3] |
| Selectivity (N1-isomer) | >96%[5] | High, with isomeric impurity <1%[3] |
| Reaction Time | ~2 hours[3][6] | Not specified, may require heating[3] |
| Reaction Temperature | 10-15°C[3][6] | Can vary, may require heating[3] |
| Key Advantage | High regioselectivity[3][5] | Higher yield, low isomeric byproduct[3] |
Visual Workflow: General Synthesis
Caption: Synthetic workflow for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Logical Diagram: Troubleshooting Isomer Formation
Caption: Decision tree for troubleshooting high N4-isomer formation.
References
-
The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
- Gade, N. R., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-(1,2,4-triazol-1-yl methyl) benzonitrile. U.S.
- Wadhwa, L. K., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
- Kumar, P., et al. (2010). Process for the Preparation of Letrozole. U.S.
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
4-(1h-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Naarini Molbio Pharma. Retrieved January 18, 2026, from [Link]
-
4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
-
Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 18, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. iajpr.com [iajpr.com]
- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Removing unreacted starting materials from crude Letrozole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of unreacted starting materials and process-related impurities from crude Letrozole. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common issues encountered during the purification of crude Letrozole.
Q1: My crude Letrozole has a yellowish tint. What is the likely cause and how can I remove it?
A yellowish discoloration in crude Letrozole is a common observation and can be attributed to the presence of colored impurities. While the exact nature of these impurities can vary based on the synthetic route, they are often removable through a decolorization step during recrystallization. A common method involves the use of activated charcoal in the presence of a reducing agent like sodium metabisulfite.[1] This is crucial because some impurities might be susceptible to degradation under neutral or slightly acidic conditions, and the reducing agent helps to prevent this.[1]
Q2: I'm observing a significant peak corresponding to isoletrozole in my HPLC analysis. What is the most effective way to remove this isomeric impurity?
Isoletrozole, or 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)dibenzonitrile, is a common process-related impurity that is structurally very similar to Letrozole, making it challenging to remove by simple crystallization.[2][3] One effective strategy is selective oxidation. Under specific conditions, isoletrozole can be oxidized to 4,4'-dicyanobenzophenone, which has different physical properties and can be more easily separated.[2][4] Another approach is fractional crystallization, though this may require careful optimization of solvent systems and multiple recrystallization steps.[5]
Q3: My overall yield after purification is consistently low. What are the potential reasons and how can I improve it?
Low yield can stem from several factors. Firstly, ensure that the initial crude product is of reasonable purity. High levels of impurities can interfere with the crystallization process. Secondly, the choice of recrystallization solvent is critical. An ideal solvent should dissolve the crude product at an elevated temperature and allow for maximum recovery of pure Letrozole upon cooling.[6] Overuse of solvent will lead to product loss in the mother liquor. Lastly, consider the number of purification steps. While multiple recrystallizations can improve purity, they will also lead to a decrease in overall yield. Optimizing each step to be as efficient as possible is key.
Q4: Can I use column chromatography to purify crude Letrozole?
Yes, column chromatography on silica gel can be used to purify Letrozole, particularly for removing polar impurities and isomers.[7][8] However, for large-scale production, it is often considered less economical and more time-consuming than crystallization-based methods.[3][9] It is often employed at the intermediate stages of synthesis to purify key precursors, which in turn leads to a cleaner final product.[10]
Troubleshooting Guides
This section provides a more detailed approach to tackling specific purification challenges.
Issue 1: Presence of Unreacted Starting Materials
-
Identification: Unreacted starting materials such as p-tolunitrile and 4-fluorobenzonitrile can often be detected by HPLC or GC analysis of the crude product.
-
Root Cause: Incomplete reaction during the synthesis is the primary cause. This could be due to suboptimal reaction conditions (temperature, time), improper stoichiometry of reactants, or catalyst deactivation.
-
Troubleshooting Steps:
-
Solvent Washing: Unreacted starting materials are generally more soluble in non-polar organic solvents than Letrozole. Washing the crude solid with a suitable solvent like hexane or a mixture of ethyl acetate and hexane can help remove these impurities.[9]
-
Recrystallization: A well-chosen recrystallization solvent system will leave the more soluble starting materials in the mother liquor. Methanol, ethanol, or mixtures of a good solvent (like DMF or acetone) and an anti-solvent (like water) are often effective.[1][9][11]
-
Reaction Optimization: To prevent this issue in future batches, revisit the reaction conditions. Ensure adequate reaction time and temperature, and consider a slight excess of one of the reactants to drive the reaction to completion.
-
Issue 2: High Levels of Isoletrozole Impurity
-
Identification: Isoletrozole is a known regioisomer of Letrozole and can be identified and quantified using HPLC.[12][13][14][15]
-
Root Cause: The formation of isoletrozole is inherent to some synthetic routes where the triazole ring can attach at different nitrogen atoms.[9]
-
Troubleshooting Workflow:
Caption: General workflow for Letrozole purification.
References
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Letrozole. PubChem. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20070112202A1 - Letrozole production process.
-
Veeprho. (n.d.). Letrozole Impurities and Related Compound. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP2032544A1 - Crystalline forms of letrozole and processes for making them.
- Google Patents. (n.d.).
-
Patsnap. (n.d.). Preparation method of letrozole. Eureka. [Link]
-
LookChem. (n.d.). 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. [Link]
- Google Patents. (n.d.). WO2007144896A1 - A method of manufacture of letrozole.
- Google Patents. (n.d.).
-
SynZeal. (n.d.). p-Tolunitrile. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). A novel process for the synthesis of substantially pure Letrozole. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (n.d.). EP2212301B1 - An improved process for preparation of letrozole and its intermediates. [Link]
-
Analytical and Bioanalytical Chemistry Research. (n.d.). Solid Phase Extraction of Letrozole by a Metal Organic Framework and its HPLC-UV Characterization. [Link]
- Google Patents. (n.d.). US7538230B2 - Letrozole production process.
-
Pharmaffiliates. (n.d.). Letrozole-impurities. [Link]
- Google Patents. (n.d.).
-
SynZeal. (n.d.). Letrozole Impurity C. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. PubChem. [Link]
-
Pharmaffiliates. (n.d.). Letrozole Related Compound A. [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
Sources
- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. US7465749B2 - Letrozole purification process - Google Patents [patents.google.com]
- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 4. US20070112203A1 - Letrozole purification process - Google Patents [patents.google.com]
- 5. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 9. WO2007144896A1 - A method of manufacture of letrozole - Google Patents [patents.google.com]
- 10. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. Letrozole Related Compound A - 4,4′-(4H-1 [sigmaaldrich.com]
- 14. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: An Essential Letrozole Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a heterocyclic organic compound with the CAS number 112809-25-3, is a cornerstone in the synthesis of the potent third-generation aromatase inhibitor, Letrozole.[1][2][3] Letrozole's therapeutic efficacy in treating hormone-responsive breast cancer in postmenopausal women is directly linked to its ability to selectively inhibit the aromatase enzyme, thereby blocking estrogen biosynthesis.[1][2] The purity and yield of Letrozole are intrinsically dependent on the quality of its precursors, making the efficient and regioselective synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile a subject of intense focus in pharmaceutical process development.[2] This guide provides a comparative analysis of the prevalent synthetic routes to this crucial intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform methodological selection and optimization.
The Predominant Synthetic Strategy: Nucleophilic Substitution
The most common and industrially viable approach to synthesizing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves a nucleophilic substitution reaction.[1][3][4] This method is centered on the alkylation of a 1,2,4-triazole salt with a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile. The key to a successful synthesis lies in achieving high regioselectivity for the desired N1-alkylated isomer over the undesired N4-alkylated isomer, as the biological activity of the final Letrozole product is contingent on the correct isomeric form.[1][3] Variations in the choice of base, solvent, and reaction conditions significantly influence the yield, purity, and isomeric ratio of the product.[4]
This guide will delve into two prominent variations of this nucleophilic substitution route:
-
Route A: Synthesis using the pre-formed sodium salt of 1,2,4-triazole in dimethylformamide (DMF).
-
Route B: In situ base-mediated synthesis using cesium carbonate in an organic solvent.
A third, more streamlined approach, a "one-pot" synthesis of Letrozole that proceeds via the formation of the target intermediate without its isolation, will also be discussed.
Route A: Synthesis via the Sodium Salt of 1,2,4-Triazole in DMF
This widely employed method is valued for its high regioselectivity, yielding the desired N1-isomer with high purity.[1][5] The use of a polar aprotic solvent like DMF facilitates the dissolution of the triazole salt and promotes the SN2 reaction pathway.
Mechanistic Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The pre-formed sodium salt of 1,2,4-triazole acts as a potent nucleophile, with the anionic nitrogen atom attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion is displaced as the leaving group, resulting in the formation of the C-N bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation without strongly solvating the triazole anion, thus maintaining its nucleophilicity. The relatively low reaction temperature helps to control the reaction rate and minimize the formation of byproducts.
Experimental Protocol
Materials:
-
1,2,4-Triazole
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF), anhydrous
-
4-(Bromomethyl)benzonitrile
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
Preparation of 1,2,4-Triazole Sodium Salt: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole in anhydrous DMF. Cool the solution to 0-5 °C using an ice bath. Add a stoichiometric equivalent of a sodium base (e.g., sodium hydride) portion-wise, ensuring the temperature remains controlled.[1] Stir the mixture until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is obtained.[1]
-
Reaction with 4-(Bromomethyl)benzonitrile: In a separate flask, dissolve 4-(bromomethyl)benzonitrile in anhydrous DMF.[6]
-
Addition and Reaction: Slowly add the solution of 4-(bromomethyl)benzonitrile to the prepared solution of 1,2,4-triazole sodium salt at 10 °C over a period of 30 minutes.[5][6] Stir the reaction mixture at 10-15 °C for approximately 2 hours.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.[1]
-
Work-up and Extraction: Upon completion, quench the reaction by the addition of demineralized water.[5][6] Extract the aqueous mixture with dichloromethane.[5][6] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1] Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Crystallization: Crystallize the crude solid from diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[5][6]
Route B: Synthesis Using Cesium Carbonate as Base
An alternative approach that has gained traction utilizes cesium carbonate as the base. This method can offer advantages in terms of higher yields and simplified reaction setup, as the triazole salt is generated in situ.
Mechanistic Rationale
Similar to Route A, this reaction follows an SN2 pathway. However, instead of a pre-formed salt, cesium carbonate acts as a base to deprotonate 1,2,4-triazole in situ, forming the cesium salt. The larger and more polarizable cesium cation is thought to enhance the nucleophilicity of the triazole anion, potentially leading to a faster reaction rate. Furthermore, the use of cesium carbonate can lead to higher yields and lower levels of the undesired N4-isomer.[4] The choice of an appropriate organic solvent is important for the solubility of the reactants and the overall reaction efficiency.
Experimental Protocol
Materials:
-
4-(Bromomethyl)benzonitrile
-
1,2,4-Triazole
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or other suitable organic solvent (e.g., toluene, dichloromethane, tetrahydrofuran)[4]
-
Suitable organic solvent for precipitation (e.g., a non-polar solvent)
Procedure:
-
Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile in a suitable organic solvent (e.g., acetonitrile), add 1,2,4-triazole and cesium carbonate.[6]
-
Reaction: Heat the reaction mixture to facilitate the reaction.[4] The specific temperature and time will depend on the chosen solvent and should be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Precipitation: Upon completion of the reaction, cool the mixture. The product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, can often be precipitated from the reaction mass by the addition of a suitable organic solvent.[4][6][7]
-
Isolation and Purification: Filter the precipitated solid and wash with a suitable solvent to remove any remaining impurities. The product can be further purified by recrystallization if necessary.
Route C: One-Pot Synthesis of Letrozole
For enhanced process efficiency, a one-pot synthesis of Letrozole has been developed, which proceeds through the formation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile without its isolation. This approach significantly reduces the number of unit operations, solvent usage, and overall production time.
Conceptual Workflow
In this streamlined process, 4-(bromomethyl)benzonitrile is first reacted with an alkali metal salt of 1,2,4-triazole in a suitable solvent to form the intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Without isolating this intermediate, the reaction mixture is then treated with a strong base (e.g., potassium tertiary butoxide) and 4-fluorobenzonitrile is added to facilitate the second nucleophilic substitution reaction, directly yielding Letrozole.
Illustrative Experimental Outline
-
Formation of the Intermediate: React 4-(bromomethyl)benzonitrile with the sodium salt of 1,2,4-triazole in N,N-dimethylformamide.
-
In-situ Deprotonation and Second Substitution: Cool the reaction mixture and add a strong base like potassium tertiary butoxide. Subsequently, add 4-fluorobenzonitrile to the reaction mixture.
-
Formation of Letrozole: Allow the reaction to proceed to completion.
-
Work-up and Purification: Quench the reaction and extract the crude Letrozole. The final product is then purified, typically by recrystallization.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Sodium Salt in DMF | Route B: Cesium Carbonate | Route C: One-Pot Synthesis |
| Yield | ~60%[4] | ~76%[4] | High overall yield for Letrozole (40-60%) |
| Regioselectivity | >96% for the desired N1-isomer[4][5] | High, with isomeric impurity <1%[4] | Dependent on the conditions of the first step |
| Isomeric Impurity | 2-5% of the N4-isomer[4] | <1.0%[4] | Impurities are carried over to the final product |
| Reaction Time | ~2 hours stirring[4][5] | Not specified, may be faster due to cesium | Shorter overall process time |
| Reaction Temperature | 10-15°C[4][5] | Heating may be required[4] | Varies for each step |
| Reagent Cost | Sodium hydride is relatively inexpensive | Cesium carbonate is more expensive | Overall cost-effective due to process intensification |
| Process Complexity | Requires pre-formation of the sodium salt | Simpler in situ base addition | Most streamlined, but requires careful control |
| Scalability | Industrially established | Favorable due to simpler setup | Highly advantageous for large-scale production |
| Work-up | Involves aqueous work-up and extraction | Can involve direct precipitation | More complex work-up for the final product |
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Conclusion and Future Perspectives
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a well-established process, with the nucleophilic substitution of 4-(bromomethyl)benzonitrile by a 1,2,4-triazole salt being the most practical and widely adopted strategy. The choice between pre-forming the sodium salt (Route A) and using cesium carbonate as an in situ base (Route B) presents a trade-off between reagent cost, reaction conditions, and overall yield and purity. While the sodium salt method is a robust and highly regioselective process, the cesium carbonate route offers the potential for higher yields and a simpler experimental setup.
For large-scale industrial production, the one-pot synthesis of Letrozole (Route C) represents a significant advancement in process intensification, offering economic and environmental benefits by reducing waste and improving efficiency.
Future research in this area may focus on the development of even more efficient and sustainable synthetic methodologies, such as employing phase-transfer catalysis to further enhance reaction rates and minimize the use of organic solvents, or exploring novel catalytic systems that can promote high regioselectivity under milder reaction conditions. The continuous optimization of the synthesis of this key intermediate will remain a critical endeavor in ensuring the availability of high-quality Letrozole for cancer therapy.
References
- Rahul, R., & Wadhwa, L. K. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
- Srinivas, P., et al. (2007). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate.
- Srinivas, P., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate. U.S. Patent Application No. 12/293,892.onitrile intermediate*. U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Yield and purity comparison of different 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile synthesis methods
A Comprehensive Guide to the Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Comparative Analysis of Yield and Purity
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the production of the aromatase inhibitor Letrozole, is a critical process in pharmaceutical manufacturing.[1][2][3] The efficiency of this synthesis, measured by chemical yield and the purity of the final product, directly impacts the viability of large-scale production and the quality of the active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most common synthetic routes to this important compound, offering insights into the chemical principles that govern the success of each method and providing detailed experimental protocols.
The primary challenge in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile lies in controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The triazole anion has two nucleophilic nitrogen atoms (N1 and N4), and alkylation can occur at either position, leading to the desired N1-substituted product and the undesired N4-substituted isomer. The formation of this isomer complicates purification and reduces the overall yield of the target molecule. The choice of synthetic methodology is therefore paramount in maximizing the formation of the desired product.
Comparative Analysis of Synthesis Methods
The most prevalent method for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is the nucleophilic substitution reaction between a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile, and 1,2,4-triazole. The key variations in this approach lie in the choice of base and solvent, which significantly influence the yield and regioselectivity of the reaction.
| Parameter | Method A: Sodium Salt of 1,2,4-Triazole in DMF | Method B: Cesium Carbonate in Organic Solvent | Method C: Alkali Metal Carbonate in Acetone |
| Yield | ~60%[1] | ~76%[1] | Not explicitly stated, but high |
| Purity (Isomeric) | >96% desired isomer[1] | <1% isomeric impurity[1] | Significant reduction in isomer formation |
| Reaction Time | ~2 hours[1] | Not specified | 1-4 hours for triazole addition |
| Reaction Temperature | 10-15°C[1] | Heating may be required[1] | 20-50°C for triazole addition |
| Key Reagents | Sodium salt of 1,2,4-triazole, 4-(bromomethyl)benzonitrile, DMF | 1,2,4-triazole, 4-(halomethyl)benzonitrile, Cesium Carbonate | 1,2,4-triazole, 4-(bromomethyl)benzonitrile, Potassium Carbonate |
| Advantages | High selectivity for the desired isomer.[1] | Higher yield, very low isomeric impurity.[1] | Avoids pre-formation of the triazole salt, significant reduction in isomer formation. |
| Disadvantages | Lower yield compared to Method B.[1] | Cesium carbonate is a more expensive reagent. | Requires careful control of addition rate. |
Method A: Synthesis using the Sodium Salt of 1,2,4-Triazole in Dimethylformamide (DMF)
This method focuses on the use of a pre-formed sodium salt of 1,2,4-triazole, which is then reacted with 4-(bromomethyl)benzonitrile. The use of a polar aprotic solvent like DMF is crucial for this reaction.
Experimental Protocol
-
Preparation of 1,2,4-Triazole Sodium Salt: In a suitable reaction vessel, dissolve 1,2,4-triazole in dimethylformamide (DMF). Add a stoichiometric equivalent of a sodium base, such as sodium hydride or sodium methoxide, portion-wise at a controlled temperature (e.g., 0-5°C) under an inert atmosphere. Stir the mixture until the evolution of gas ceases and a clear solution of the sodium salt is obtained.[2]
-
Reaction with 4-(bromomethyl)benzonitrile: To the solution of the 1,2,4-triazole sodium salt in DMF, add a solution of 4-(bromomethyl)benzonitrile in DMF over a period of 30 minutes, while maintaining the temperature at 10°C.[4]
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for 2 hours.[2][4] Monitor the progress of the reaction by a suitable chromatographic technique (TLC or HPLC).
-
Work-up and Extraction: Upon completion, quench the reaction by adding demineralized water. Extract the product with dichloromethane.[2][4]
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like diisopropyl ether.[4]
Discussion
This method provides high selectivity for the desired N1-isomer, with reported selectivities greater than 96%.[1] The likely reason for this high regioselectivity is the nature of the triazole anion in DMF. However, the reported yield is around 60%, which may be a drawback for large-scale production.[1]
Caption: Workflow for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile using the sodium salt method.
Method B: Synthesis using Cesium Carbonate in an Organic Solvent
This approach utilizes a weaker base, cesium carbonate, and avoids the need to pre-form the triazole salt. The choice of solvent can vary, with options including toluene, dichloromethane, and tetrahydrofuran.
Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine 4-(halomethyl)benzonitrile, 1,2,4-triazole, and cesium carbonate in a suitable organic solvent (e.g., toluene, dichloromethane, or tetrahydrofuran).[1]
-
Reaction: Heat the reaction mixture to facilitate the reaction. The specific temperature and time will depend on the chosen solvent and should be monitored by a suitable chromatographic technique.[1]
-
Product Precipitation: Upon completion of the reaction, the product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, can be precipitated from the reaction mass using a suitable organic solvent.[1]
-
Purification: The precipitated product is collected by filtration and can be further purified by recrystallization if necessary.
Discussion
The use of cesium carbonate has been shown to provide a higher yield of approximately 76% with very low levels of the isomeric impurity (<1%).[1] This improved performance may be attributed to the "cesium effect," where the large cesium cation can influence the reactivity of the triazole anion, favoring alkylation at the N1 position. While this method offers superior yield and purity, the higher cost of cesium carbonate compared to more common bases like sodium or potassium carbonate is a significant consideration for industrial-scale synthesis.
Caption: Workflow for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile using cesium carbonate.
Method C: Synthesis using an Alkali Metal Carbonate with Controlled Addition
This method represents an optimization of the carbonate-based approach, focusing on controlling the reaction conditions to minimize isomer formation.
Experimental Protocol
-
Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile in a suitable organic solvent such as acetone or toluene, add an alkali metal carbonate (e.g., potassium carbonate).
-
Controlled Addition: Add 1H-1,2,4-triazole to the mixture over a period of 1 to 4 hours at a temperature ranging from about 20° to 50°C.[5]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a temperature between 50° to 110°C for 2 to 4 hours, or until the reaction is complete as monitored by chromatography.
-
Work-up and Purification: The work-up would typically involve filtration of the inorganic salts, evaporation of the solvent, and purification of the residue by crystallization.
Discussion
It has been found that the slow addition of 1,2,4-triazole to a mixture of 4-(bromomethyl)benzonitrile and an alkali metal carbonate can significantly reduce the formation of the undesired N4-isomer by over 80%.[5] This process improvement is highly valuable for industrial applications as it enhances the purity of the product without the need for expensive reagents like cesium carbonate.
One-Pot Synthesis of Letrozole
For ultimate process efficiency, a one-pot synthesis of Letrozole has been developed where the intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is not isolated.[5] In this approach, after the formation of the intermediate, 4-fluorobenzonitrile and a suitable base are added directly to the reaction mixture to yield Letrozole. While this method can offer significant advantages in terms of reduced processing time and waste, it requires careful optimization to ensure the purity of the final API.
Conclusion
The choice of the optimal synthesis method for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile depends on a balance of factors including desired yield, purity requirements, cost of reagents, and scalability. The use of cesium carbonate (Method B) offers the highest reported yield and purity, making it an excellent choice for producing high-quality material where cost is not the primary constraint. The controlled addition of 1,2,4-triazole in the presence of a more common alkali metal carbonate (Method C) presents a more cost-effective and scalable option with significantly improved regioselectivity over older methods. The sodium salt method (Method A) remains a viable option with good selectivity. For drug development professionals, understanding the interplay between reaction conditions and the resulting yield and purity is essential for developing robust and efficient manufacturing processes.
References
- A Comparative Analysis of Synthesis Routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Benchchem.
- Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Benchchem.
- The Chemistry Behind Letrozole: Understanding 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Letrozole and Anastrozole: A Deep Dive into Industrial Manufacturing Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the synthetic routes for two pivotal non-steroidal aromatase inhibitors: letrozole and anastrozole. As critical components in the therapeutic arsenal against hormone receptor-positive breast cancer, the efficient and scalable synthesis of these active pharmaceutical ingredients (APIs) is of paramount importance. This document moves beyond a mere recitation of procedural steps to offer a nuanced examination of the underlying chemical principles, process optimization strategies, and a comparative analysis of their industrial-scale manufacturing.
Introduction to Letrozole and Anastrozole
Letrozole and anastrozole are third-generation aromatase inhibitors that function by potently and selectively blocking the action of aromatase, an enzyme crucial for the biosynthesis of estrogens. By reducing circulating estrogen levels, these drugs effectively suppress the growth of estrogen-dependent tumors. While their therapeutic mechanism is similar, the synthetic pathways to these structurally distinct molecules present unique challenges and advantages. This guide will dissect the most common and industrially relevant synthetic strategies for each, providing a framework for informed decision-making in drug development and manufacturing.
The Synthesis of Anastrozole: A Multi-Step Approach from a Substituted Toluene
The most prevalent industrial synthesis of anastrozole commences with 3,5-bis(bromomethyl)toluene, which can be sourced directly or synthesized from mesitylene. This pathway is characterized by a series of functional group transformations on the central aromatic ring.
Anastrozole Synthetic Workflow
The synthesis of anastrozole from 3,5-bis(bromomethyl)toluene is a well-established, multi-step process. The key transformations involve a double cyanation, exhaustive methylation, a selective benzylic bromination, and a final nucleophilic substitution with 1,2,4-triazole.
Caption: Synthetic pathway of anastrozole starting from 3,5-bis(bromomethyl)toluene.
Experimental Protocol: Anastrozole Synthesis
Step 1: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
Methodology: This step involves a nucleophilic substitution reaction where the bromide ions of 3,5-bis(bromomethyl)toluene are displaced by cyanide ions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the reaction occurs.[1]
-
Reagents: 3,5-bis(bromomethyl)toluene, potassium cyanide (KCN), tetrabutylammonium bromide (TBAB).
-
Solvent: Dichloromethane.
-
Procedure: To a stirred solution of 3,5-bis(bromomethyl)toluene in dichloromethane, an aqueous solution of potassium cyanide and a catalytic amount of TBAB are added. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like HPLC. The organic layer is then separated, washed, and concentrated to yield the bis-nitrile compound.
Step 2: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene
-
Methodology: This transformation is an α-methylation of the bis-nitrile compound. A strong base, such as sodium hydride, is used to deprotonate the α-carbons, forming carbanions that then react with methyl iodide.
-
Reagents: 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, sodium hydride (NaH), methyl iodide (CH₃I).[2]
-
Solvent: Anhydrous aprotic solvent (e.g., THF, DMF).
-
Procedure: The bis-nitrile from the previous step is dissolved in an anhydrous solvent and treated with sodium hydride at a controlled temperature to form the carbanion. An excess of methyl iodide is then added. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. Evaporation of the solvent yields the tetramethylated product.
Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
-
Methodology: This step is a selective radical bromination of the benzylic methyl group, a reaction commonly known as the Wohl-Ziegler bromination.[3][4] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
-
Reagents: 3,5-Bis(2-cyanoprop-2-yl)toluene, N-bromosuccinimide (NBS), benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator.
-
Solvent: Acetonitrile or historically, carbon tetrachloride.[2]
-
Procedure: The tetramethylated intermediate is dissolved in a suitable solvent, and NBS and the radical initiator are added. The mixture is heated to reflux. The reaction progress is monitored, and upon completion, the succinimide byproduct is filtered off. The filtrate is concentrated to give the crude bromomethyl derivative.
Step 4: Synthesis of Anastrozole
-
Methodology: The final step is the N-alkylation of 1,2,4-triazole with the bromomethyl intermediate. The use of a phase-transfer catalyst in this step can significantly improve the yield and selectivity for the desired N1-alkylated product over the N2-isomer.[1]
-
Reagents: 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide, 1,2,4-triazole (or its sodium salt), a base (e.g., potassium carbonate), and an optional phase-transfer catalyst.
-
Solvent: Toluene or Dimethylformamide (DMF).
-
Procedure: To a mixture of 1,2,4-triazole, a base, and the phase-transfer catalyst in the chosen solvent, a solution of the bromomethyl intermediate is added. The reaction mixture is heated (e.g., at 90°C for 5 hours in DMF).[1] After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude anastrozole is then purified, typically by crystallization.
The Synthesis of Letrozole: A Convergent Approach
The industrial synthesis of letrozole often employs a more convergent strategy, centering on the reaction of an activated bis-(4-cyanophenyl)-methane derivative with 1,2,4-triazole. This approach minimizes the number of linear steps, a key consideration for manufacturing efficiency.
Letrozole Synthetic Workflow
A common route to letrozole involves the initial preparation of 4,4'-dicyanodiphenylmethane, followed by its activation through bromination, and subsequent coupling with 1,2,4-triazole. A significant challenge in this synthesis is the potential formation of the undesired isoletrozole impurity.
Caption: A common synthetic pathway for letrozole.
Experimental Protocol: Letrozole Synthesis
Step 1: Synthesis of 4,4'-Dicyanodiphenylmethane
-
Methodology: This step involves a nucleophilic aromatic substitution-type reaction where p-tolunitrile is deprotonated by a strong base to form a carbanion, which then attacks p-chlorobenzonitrile.
-
Reagents: p-Tolunitrile, p-chlorobenzonitrile, a strong base (e.g., potassium tert-butoxide or n-butyllithium).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of p-tolunitrile in THF at low temperature (e.g., -10°C), a solution of potassium tert-butoxide is added. After stirring, a solution of p-chlorobenzonitrile in THF is added dropwise. The reaction is allowed to proceed for a couple of hours. The reaction is then quenched with water, and the precipitated solid is filtered, washed, and dried to yield 4,4'-dicyanodiphenylmethane. A yield of around 72-80% has been reported for this step.[5]
Step 2: Synthesis of Bromo-bis-(4-cyanophenyl)-methane
-
Methodology: Similar to the anastrozole synthesis, this step is a Wohl-Ziegler radical bromination of the benzylic position.
-
Reagents: 4,4'-Dicyanodiphenylmethane, N-bromosuccinimide (NBS), benzoyl peroxide.
-
Solvent: Dichloromethane.
-
Procedure: In a reaction flask, 4,4'-dicyanodiphenylmethane, NBS, and benzoyl peroxide are dissolved in dichloromethane. The mixture is refluxed for several hours. After cooling, water is added, and the organic phase is separated, washed, and dried. Removal of the solvent under reduced pressure yields the brominated intermediate. A reported yield for this step is approximately 91.6%.[5]
Step 3: Synthesis of Letrozole
-
Methodology: This final step is a nucleophilic substitution where the bromo-intermediate is reacted with 1,2,4-triazole in the presence of a base. A significant challenge in this step is the potential for the triazole to attack through its N4 position, leading to the formation of the isoletrozole impurity.[6] Purification methods are often required to remove this isomer.
-
Reagents: Bromo-bis-(4-cyanophenyl)-methane, 1,2,4-triazole, a base (e.g., potassium carbonate).
-
Solvent: A mixture of Dimethylformamide (DMF) and toluene is commonly used.
-
Procedure: The bromo-intermediate and 1,2,4-triazole are dissolved in a mixture of DMF and toluene. The temperature is raised, and potassium carbonate is added. The reaction is heated for several hours. After completion, the crude letrozole is isolated and purified. Purification often involves selective precipitation or crystallization to remove the isoletrozole impurity.[6]
Comparative Analysis
| Parameter | Letrozole Synthesis | Anastrozole Synthesis |
| Starting Materials | p-Tolunitrile and p-chlorobenzonitrile | 3,5-Bis(bromomethyl)toluene (or Mesitylene) |
| Number of Key Steps | 3 | 4 |
| Overall Yield | Generally high, but can be impacted by purification losses. | Reported yields are generally good, with optimization through PTC. |
| Key Challenges | Formation and removal of isoletrozole impurity. | Potential for over-bromination; formation of isomeric impurity in the final step. |
| Scalability | The convergent approach is generally favorable for scalability. | The linear synthesis is well-established for industrial production. |
| Purification | Often requires specific techniques to remove the isoletrozole isomer.[6] | Purification by crystallization is common; PTC can reduce isomeric impurities.[1] |
Causality Behind Experimental Choices
-
Choice of Base: In both syntheses, the choice of base for the final alkylation step is critical. For anastrozole, a milder base like potassium carbonate is often sufficient, especially when a phase-transfer catalyst is used.[2] For letrozole, a similar base is employed, but the regioselectivity of the reaction remains a key concern.
-
Solvent Selection: The choice of solvent impacts reaction rates, solubility of reagents, and work-up procedures. In the final step of anastrozole synthesis, toluene with a phase-transfer catalyst can offer better yields and easier product isolation compared to DMF, where product loss can occur during the aqueous work-up.[1] For letrozole, a mixed solvent system of DMF and toluene is often used to balance solubility and reaction temperature.
-
Phase-Transfer Catalysis (PTC) in Anastrozole Synthesis: The use of PTC, such as TBAB, in the cyanation and final alkylation steps of anastrozole synthesis is a prime example of process optimization. The PTC facilitates the transfer of anions (cyanide and triazolide) into the organic phase, increasing the reaction rate and often improving the regioselectivity of the triazole alkylation, leading to a higher yield of the desired anastrozole isomer.[1]
-
Control of Impurities: For letrozole, the primary challenge is the control of the isoletrozole impurity. This often necessitates purification by selective precipitation or crystallization.[6] In anastrozole synthesis, controlling the bromination step to prevent the formation of di- and tri-brominated byproducts is important. Limiting the reaction time is a key parameter in this regard.[7]
Conclusion
Both letrozole and anastrozole can be synthesized through robust and scalable processes. The synthesis of anastrozole follows a more linear, yet well-optimized pathway, with the use of phase-transfer catalysis being a key innovation for improving efficiency and purity. The synthesis of letrozole, on the other hand, often employs a more convergent approach, which can be advantageous in terms of step economy. However, it presents the significant challenge of controlling the formation of the isoletrozole impurity, necessitating careful purification strategies.
The choice between these synthetic routes in a drug development program will depend on a multitude of factors, including the cost and availability of starting materials, the desired scale of production, and the capabilities for impurity control and purification. This guide provides the foundational knowledge for a comprehensive evaluation of these critical parameters.
References
- BenchChem. (2025).
- Zhejiang University of Technology. (2016).
- Tran, N. Q., et al. (2015).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Anastrozole.
- Sun Pharmaceutical Industries Ltd. (2010). Regioselective synthesis of letrozole. WO2010146391A1.
- Teva Pharmaceutical Industries Ltd. (2005).
- SynThink. (n.d.).
- BenchChem. (2025).
- Aurobindo Pharma Ltd. (2010). Process for the Preparation of Pure Anastrozole. US20100099887A1.
- Teva Pharmaceutical Industries Ltd. (2009). Letrozole production process. US7538230B2.
- Tambi, S. T. (n.d.). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE.
- BenchChem. (2025). optimization of reaction conditions for anastrozole synthesis.
- Hetero Drugs Ltd. (2007). A method of manufacture of letrozole. WO2007144896A1.
- Fedoryński, M. (2006). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- Chem-Station. (2014).
- Reddy, G. M., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(3), 397-404.
- Sicor Inc. (2007).
- Generics [UK] Ltd. (2009).
- Teva Pharmaceutical Industries Ltd. (2006).
- Teva Pharmaceutical Industries Ltd. (2008).
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Cipla Ltd. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO.
- Wikipedia. (n.d.).
- Suven Life Sciences Ltd. (2012).
- Pharmaffili
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Anastrozole.
- Generics [UK] Ltd. (2011).
- New Drug Approvals. (n.d.). Letrozole.
- Glenmark Pharmaceuticals Ltd. (2009).
- Zhejiang University of Technology. (2011). Method for synthesizing anastrozole. CN102108066A.
- Osei-Afriyie, S., et al. (2022). Cost-effectiveness of tamoxifen for the adjuvant treatment of hormone receptor-positive early breast cancer in Ghana. PLOS ONE, 17(1), e0262331.
- Mansel, R., et al. (2007). Cost-effectiveness analysis of anastrozole vs tamoxifen in adjuvant therapy for early stage breast cancer in the United Kingdom. British Journal of Cancer, 97(2), 152-161.
Sources
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 7. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
A Comparative Guide to Third-Generation Aromatase Inhibitors: Letrozole, Anastrozole, and Exemestane
This guide provides an in-depth, objective comparison of the three leading third-generation aromatase inhibitors (AIs): letrozole, anastrozole, and exemestane. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, biochemical potency, clinical efficacy, pharmacokinetic profiles, and resistance mechanisms, supported by experimental data and protocols.
Introduction: The Central Role of Aromatase in Estrogen-Dependent Pathologies
Estrogen, a key steroidal hormone, plays a pivotal role in the development and progression of hormone receptor-positive (HR+) breast cancer. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1). Aromatase inhibitors are designed to block this critical step, thereby depleting circulating estrogen levels and impeding the growth of estrogen-dependent tumors. The third-generation AIs—letrozole, anastrozole, and exemestane—have demonstrated superior efficacy and tolerability compared to their predecessors and have become a cornerstone of endocrine therapy for HR+ breast cancer.
Mechanism of Action: A Tale of Two Classes
The third-generation AIs are broadly categorized into two distinct classes based on their chemical structure and mode of interaction with the aromatase enzyme.
Non-Steroidal, Reversible Inhibitors: Letrozole and Anastrozole
Letrozole and anastrozole are non-steroidal triazole derivatives that function as highly potent and selective competitive inhibitors of aromatase.[1] Their mechanism of action involves the reversible binding of the triazole nitrogen atom to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme.[1] This interaction prevents the binding of the natural androgen substrates, androstenedione and testosterone, thereby halting their conversion to estrone and estradiol, respectively.
Steroidal, Irreversible Inactivator: Exemestane
In contrast, exemestane is a steroidal, androstenedione analogue that acts as an irreversible inhibitor, also known as a "suicide inhibitor."[2] Structurally similar to the natural substrate, exemestane binds to the active site of the aromatase enzyme. The enzyme processes exemestane, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, permanently inactivating it.[2] This fundamental difference in the mechanism of action has implications for their pharmacological profiles and the development of resistance.
Comparative Analysis of In Vitro Potency
The intrinsic potency of these inhibitors against the aromatase enzyme is a critical determinant of their clinical efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). While direct head-to-head comparisons in a single study are ideal, the available literature consistently points towards letrozole as the most potent of the three in in vitro settings.
| Inhibitor | Type | IC50 (in cell-free assays) | Ki (CYP19A1) |
| Letrozole | Non-Steroidal, Reversible | 0.07 - 20 nM | 1.6 nM |
| Anastrozole | Non-Steroidal, Reversible | ~15 nM | Not directly reported in comparative studies |
| Exemestane | Steroidal, Irreversible | Not directly comparable due to irreversible nature | Not directly comparable due to irreversible nature |
Note: IC50 and Ki values can vary depending on the specific experimental conditions and assay used. The values presented are representative ranges from the literature.
One study highlighted that while letrozole and anastrozole have similar potencies in cell-free systems, letrozole is significantly more potent in inhibiting intracellular aromatase in intact cells.[3] Another study confirmed that letrozole is a very potent inhibitor of CYP19A1 with a Ki value of 1.6 nM.
Head-to-Head Clinical Efficacy and Outcomes
Numerous large-scale clinical trials have compared the efficacy of these three AIs in the adjuvant setting for early-stage HR+ breast cancer. The overall consensus from these trials is that there are no statistically significant differences in disease-free survival (DFS) or overall survival (OS) among the three agents.
The FATA-GIM3 trial directly compared anastrozole, letrozole, and exemestane and found no significant differences in 5-year DFS among the three drugs. Similarly, the MA.27 trial found no significant difference in efficacy between exemestane and anastrozole. The FACE (Femara Versus Anastrozole Clinical Evaluation) trial , which compared letrozole and anastrozole in node-positive patients, also reported no significant difference in DFS or OS between the two agents.[4]
While the clinical outcomes are largely comparable, some studies suggest subtle differences. For instance, a large comparative effectiveness study hinted that exemestane might be associated with slightly lower DFS and OS compared to anastrozole and letrozole over a longer follow-up period.[4]
Pharmacokinetic and Metabolic Profiles
The pharmacokinetic properties of these drugs influence their dosing schedules and potential for drug-drug interactions.
| Parameter | Letrozole | Anastrozole | Exemestane |
| Half-life | 2-4 days | 41-48 hours | ~27 hours |
| Time to Steady State | ~60 days | ~7 days | ~7 days |
| Metabolism | Primarily via CYP2A6 and CYP3A4 | Primarily via N-dealkylation, hydroxylation, and glucuronidation (CYP3A4, CYP3A5, CYP2C8, UGT1A4) | Primarily via CYP3A4 and aldoketoreductases |
Letrozole has a notably longer half-life and time to reach steady-state plasma concentrations compared to anastrozole and exemestane.[5] The metabolism of all three drugs is primarily hepatic, involving cytochrome P450 enzymes. Letrozole is a potent competitive inhibitor of CYP2A6 and a weaker inhibitor of CYP2C19.[6] Anastrozole can be metabolized by several CYP and UGT enzymes.[4][7] Exemestane's metabolism is also heavily reliant on CYP3A4.[8] These metabolic pathways are important considerations for potential drug-drug interactions in patients receiving polypharmacy.
Comparative Adverse Event Profiles
The side effect profiles of the third-generation AIs are generally similar, with musculoskeletal and bone-related events being the most common. However, some differences have been noted in large clinical trials and real-world data analyses.
Musculoskeletal Events: Arthralgia (joint pain) and myalgia (muscle pain) are frequently reported with all three AIs. Some studies suggest a higher incidence of arthralgia with anastrozole compared to letrozole and exemestane.
Bone Health: AIs are associated with an increased risk of bone loss and fractures due to profound estrogen suppression.
Cardiovascular Events: The impact on cardiovascular health is a key consideration. A network meta-analysis suggested that the risk of severe cardiovascular events may be highest with letrozole, followed by exemestane, and then anastrozole, although the absolute differences are small.[9]
Lipid Metabolism: Some studies have indicated that letrozole and exemestane may have a more unfavorable effect on plasma lipid levels compared to anastrozole.[5]
Mechanisms of Resistance and Lack of Cross-Resistance
Resistance to AIs, either de novo or acquired, is a significant clinical challenge. The underlying mechanisms are complex and can differ between the steroidal and non-steroidal agents.
Common Resistance Mechanisms:
-
Mutations in the Estrogen Receptor (ESR1): These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function.
-
Upregulation of Growth Factor Signaling Pathways: Activation of pathways such as HER2/neu, EGFR, and PI3K/Akt/mTOR can bypass the need for estrogen-mediated signaling.
-
Alterations in Aromatase Expression or Activity: Increased aromatase expression or genetic polymorphisms affecting enzyme function can contribute to resistance.
Differential Resistance and Lack of Cross-Resistance:
A key clinical observation is the lack of complete cross-resistance between steroidal and non-steroidal AIs.[8][10] This means that patients who develop resistance to a non-steroidal AI like letrozole or anastrozole may still respond to the steroidal AI exemestane, and vice-versa.[11]
The molecular basis for this is thought to be multifactorial:
-
Different Binding Sites and Mechanisms: The reversible binding of non-steroidal AIs to the heme group versus the irreversible covalent binding of exemestane to the substrate-binding pocket likely leads to different conformational changes in the enzyme and may select for different resistance mutations.[5]
-
Differential Effects on Intracellular Signaling: There is evidence to suggest that exemestane may have additional biological effects beyond aromatase inhibition. For instance, one study found that exemestane, but not letrozole, significantly decreased serum levels of the adipokine leptin, which has been implicated in cell proliferation.[2] This suggests that exemestane may have a direct effect on aromatase synthesis that is not shared by non-steroidal AIs.[2]
-
Androgenic Effects of Exemestane: As a steroidal compound, exemestane may have weak androgenic effects that could contribute to its clinical activity in some contexts.[10]
The distinct resistance profiles underscore the importance of considering a switch between AI classes upon disease progression.
Experimental Protocols
Aromatase Inhibition Assay (Tritiated Water Release Assay)
This is a standard in vitro method to determine the inhibitory potential of compounds against the aromatase enzyme.
Objective: To determine the IC50 value of a test compound for aromatase.
Materials:
-
Human placental microsomes (as a source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compounds (Letrozole, Anastrozole, Exemestane)
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, radiolabeled substrate, and NADPH in the appropriate buffer.
-
Reaction Setup: In microcentrifuge tubes, combine human placental microsomes, phosphate buffer, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a solution of [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction. The final reaction volume is typically 1 mL.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C. During this time, aromatase converts the [1β-³H]-androstenedione to estrone, releasing ³H into the water in the form of ³H₂O.[12]
-
Termination of Reaction: Stop the reaction by adding an equal volume of a 5% dextran-coated charcoal solution in ice-cold phosphate buffer.
-
Separation of Tritiated Water: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at 2000 x g for 10 minutes to pellet the charcoal, which binds the unreacted steroidal substrate.
-
Quantification: Transfer an aliquot of the supernatant, which contains the ³H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Key Pathways and Structures
Aromatase Inhibition and Estrogen Synthesis Pathway
Caption: Aromatase converts androgens to estrogens, which stimulate tumor growth. AIs block this conversion.
Chemical Structures of the Third-Generation Aromatase Inhibitors
Caption: Chemical structures of Letrozole, Anastrozole, and Exemestane.
Conclusion and Future Directions
Letrozole, anastrozole, and exemestane are all highly effective third-generation aromatase inhibitors with comparable clinical efficacy in the treatment of HR+ breast cancer. The primary distinctions lie in their chemical class, mechanism of action, and subtle differences in their pharmacokinetic and adverse event profiles. Letrozole stands out for its superior in vitro potency, while the irreversible, steroidal nature of exemestane offers a distinct therapeutic option, particularly in the context of acquired resistance to non-steroidal AIs.
For the research and drug development professional, the choice between these inhibitors for preclinical studies or as a benchmark for novel drug discovery should be guided by the specific experimental question. The lack of complete cross-resistance between the steroidal and non-steroidal classes highlights the potential for developing next-generation AIs with novel mechanisms of action to overcome existing resistance pathways. Future research should continue to explore the molecular intricacies of AI resistance to guide the rational sequencing of endocrine therapies and the development of novel combination strategies to improve outcomes for patients with HR+ breast cancer.
References
-
Thompson, E. A., & Siiteri, P. K. (1974). Utilization of placental microsomes for the study of aromatization. Annals of the New York Academy of Sciences, 234, 491-504. [Link]
-
Stresser, D. M., Turner, S. D., McNamara, J., Kupene, K., Li, H., He, Y., ... & Crespi, C. L. (2000). Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro. Journal of steroid biochemistry and molecular biology, 72(1-2), 65-74. [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast cancer research and treatment, 105(1), 7-17. [Link]
-
Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors in advanced breast cancer. The Journal of steroid biochemistry and molecular biology, 73(3-4), 141-147. [Link]
-
Miller, W. R., & Bartlett, J. (2009). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole–of clinical importance?. British journal of cancer, 100(4), 563-569. [Link]
-
Buzdar, A. U. (2002). An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane. Cancer: Interdisciplinary International Journal of the American Cancer Society, 95(9), 2000-2009. [Link]
-
Miller, W. R., Bartlett, J., Brodie, A. M., Brueggemeier, R. W., Di Salle, E., Lønning, P. E., ... & Goss, P. E. (2008). Are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter?. The oncologist, 13(8), 829-837. [Link]
-
Hong, Y., Yu, B., Sherman, M., & Yuan, Y. C. (2007). Binding features of steroidal and non-steroidal inhibitors to aromatase. Journal of steroid biochemistry and molecular biology, 105(1-5), 133-140. [Link]
-
Geisler, J., Helle, H., Ekse, D., Duong, N. K., Evans, D. B., Nordbø, Y., ... & Lønning, P. E. (2021). Lack of cross-resistance between non-steroidal and steroidal aromatase inhibitors in breast cancer patients: the potential role of the adipokine leptin. Breast Cancer Research and Treatment, 190(2), 269-278. [Link]
-
Miller, W. R., & Bartlett, J. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance?. British journal of cancer, 104(7), 1053-1058. [Link]
-
Del Mastro, L., De Placido, S., Forestieri, V., Gamucci, T., Giotta, F., Lauria, R., ... & Arpino, G. (2018). Outcomes of anastrozole, letrozole, and exemestane in patients with postmenopausal breast cancer. JAMA network open, 1(6), e183422-e183422. [Link]
-
Ingen-Housz-Oro, S., & Sbidian, E. (2017). Anastrozole metabolic pathways. Annales de dermatologie et de venereologie, 144(12), 801-807. [Link]
-
Miller, W. R., & Bartlett, J. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance?. British journal of cancer, 104(7), 1053-1058. [Link]
-
Grimm, S. W., & Dyroff, M. C. (1997). Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. Drug metabolism and disposition, 25(5), 598-602. [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]
-
Amir, E., Seruga, B., Niraula, S., Carlsson, L., & Ocaña, A. (2015). Comparative study on individual aromatase inhibitors on cardiovascular safety profile: a network meta-analysis. Breast Cancer Research and Treatment, 153(3), 629-637. [Link]
Sources
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of cross-resistance between non-steroidal and steroidal aromatase inhibitors in breast cancer patients: the potential role of the adipokine leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study on individual aromatase inhibitors on cardiovascular safety profile: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What do we know about the mechanisms of aromatase inhibitor resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Letrozole: An Analysis of Synthetic Routes Commencing from 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile versus Alternative Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor, focusing on the prevalent route starting from the key intermediate 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. We will objectively analyze this pathway against other notable synthetic strategies, supported by a review of potential impurity profiles and the experimental methodologies required to validate the efficacy and purity of the final active pharmaceutical ingredient (API).
Introduction: The Critical Role of Synthesis in Letrozole's Therapeutic Action
Letrozole is a cornerstone in the endocrine therapy of hormone-receptor-positive breast cancer in postmenopausal women.[1] Its mechanism of action involves the highly potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[2][3] By competitively and reversibly binding to the heme group of the aromatase's cytochrome P450 subunit, Letrozole can suppress peripheral estrogen levels by over 95%, thereby depriving hormone-dependent cancer cells of their primary growth stimulus.[2][4]
The therapeutic success of Letrozole is intrinsically linked to its purity and the absence of structurally related impurities that may exhibit different pharmacological activities or toxicities. The synthetic route employed in its manufacture is a critical determinant of the final product's quality, dictating the types and levels of potential process-related impurities and isomers.[5] Therefore, a comprehensive understanding of these synthetic pathways is paramount for drug development professionals to ensure the production of a safe and efficacious API.
The Primary Synthetic Pathway: Synthesis from 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
A widely adopted and efficient method for Letrozole synthesis involves the coupling of the key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, with a second benzonitrile moiety.[6][7] This intermediate is itself synthesized through the reaction of α-halo-4-tolunitrile (e.g., 4-bromomethylbenzonitrile) with 1,2,4-triazole.[8]
Causality Behind Experimental Choices: The significance of this route lies in its strategic construction of the molecule. The initial step, the alkylation of 1,2,4-triazole with 4-bromomethylbenzonitrile, is a crucial reaction that can lead to the formation of regioisomers. The 1,2,4-triazole ring has two potential nitrogen atoms for alkylation. The desired product is the N1-substituted isomer, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, which is the precursor to Letrozole. However, the reaction can also yield the undesired N4-substituted isomer. The choice of reaction conditions, such as the use of specific bases and solvents (e.g., sodium salt of 1,2,4-triazole in dimethylformamide), is critical to maximize the regioselective formation of the desired N1 isomer.[8]
The second key step involves the generation of a carbanion from the intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, followed by a nucleophilic substitution reaction with a 4-halobenzonitrile, such as 4-fluorobenzonitrile.[9] The use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium bis(trimethylsilyl)amide at low temperatures is essential to deprotonate the methylene bridge, forming the reactive carbanion without promoting side reactions.[10]
Caption: Core synthesis of Letrozole via the 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile intermediate.
Alternative Synthetic Routes
While the aforementioned pathway is prevalent, several other routes have been developed, often to circumvent patent restrictions or to improve process efficiency and impurity profiles.[7]
-
Direct Substitution on a Methylene-bis-benzonitrile Scaffold: This approach starts with a pre-formed bis(4-cyanophenyl)methane structure.[11] The central methylene carbon is functionalized with a good leaving group, such as a halogen (e.g., chloro-bis-(4-cyanophenyl)-methane).[11] This activated intermediate is then reacted directly with 1,2,4-triazole in the presence of a base to yield Letrozole. This route avoids the step-wise addition of the benzonitrile rings but requires careful control of the initial halogenation step to prevent side reactions.[11]
-
Late-Stage Palladium-Catalyzed Cyanation: Some synthetic strategies build the core diarylmethyl-triazole structure first and introduce the cyano groups at a later stage.[7] For instance, a route could commence from 1-[bis(4-bromophenyl)methyl]-1H-1,2,4-triazole. The two bromo-substituents are then converted to the required cyano groups using a palladium-catalyzed cyanation reaction (e.g., with zinc cyanide).[7] This method can be effective but often involves expensive palladium catalysts and ligands, which must be completely removed from the final API.
-
Deamination of an Amino-Triazole Precursor: To improve regioselectivity in the formation of the triazole intermediate, some processes react 4-halomethyl-benzonitrile with 4-amino-1,2,4-triazole.[11] The resulting intermediate undergoes deamination (removal of the amino group) followed by reaction with 4-fluorobenzonitrile. While this can yield the desired isomer with high purity, it introduces an extra deamination step involving reagents like sodium nitrite, which can pose safety challenges on an industrial scale.[11]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route involves a trade-off between yield, cost, scalability, and the resulting impurity profile. The presence of specific impurities can directly impact the drug's safety and efficacy.
| Feature | Route via 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | Direct Substitution Route | Late-Stage Cyanation Route |
| Starting Materials | 4-Bromomethylbenzonitrile, 1,2,4-Triazole, 4-Fluorobenzonitrile | Bis-(4-cyanophenyl)-methanol, Halogenating agent, 1,2,4-Triazole | 1-[Bis(4-bromophenyl)methyl]-1H-1,2,4-triazole, Zinc Cyanide, Palladium catalyst |
| Key Advantage | Well-established, scalable, and generally provides good yields.[9] | Fewer overall steps in the main pathway.[11] | Can offer high purity if the catalyst is effectively removed.[7] |
| Key Challenge | Potential for regioisomer formation (e.g., 1,3,4-triazolyl isomer) during intermediate synthesis.[10] | Halogenation of the methylene bridge can be challenging to control.[11] | Cost of palladium catalyst and need for its complete removal to avoid API contamination. |
| Common Impurities | Letrozole Related Compound A (4,4',4''-Methylidynetrisbenzonitrile), unreacted intermediates.[12][13] | Over-halogenated species, unreacted starting materials. | Residual heavy metals (palladium), partially cyanated intermediates. |
Experimental Evaluation of Letrozole Efficacy and Purity
Regardless of the synthetic route, the final Letrozole API must undergo rigorous analytical testing to confirm its identity, purity, and potency. The following protocols represent self-validating systems for ensuring the quality of Letrozole synthesized from any route.
Protocol 1: Purity and Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Letrozole from its process-related impurities and degradation products.[12][14]
Objective: To determine the purity of the Letrozole API and quantify any known or unknown impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Zodiac SIL 120-C18H, 125 x 4.6mm, 5.0µm) is commonly used.[15]
-
Mobile Phase: A gradient elution is typically employed to resolve all potential impurities. For example, a gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B).[15]
-
Flow Rate: 1.0 mL/min.[12]
-
Sample Preparation: Accurately weigh and dissolve the Letrozole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 200 µg/mL).[15]
-
Standard Preparation: Prepare a reference standard solution of Letrozole at the same concentration. Also, prepare solutions of known impurity standards (e.g., Letrozole Related Compound A) for identification and quantification.
-
Analysis: Inject the sample and standard solutions into the HPLC system. The purity is calculated by comparing the area of the main Letrozole peak to the total area of all peaks (area percent). Impurities are quantified against their respective reference standards.
-
Validation (Forced Degradation): To ensure the method is "stability-indicating," forced degradation studies are performed as per ICH guidelines.[12] The drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must demonstrate the ability to separate these degradation products from the main Letrozole peak.[12]
Protocol 2: In-Vitro Efficacy Assessment via Aromatase Inhibition Assay
This assay directly measures the functional potency of the synthesized Letrozole by quantifying its ability to inhibit the aromatase enzyme in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Letrozole samples from different synthetic routes.
Methodology:
-
Cell Line: Use a human cell line that expresses aromatase, such as JEG-3 (choriocarcinoma) or genetically modified MCF-7aro breast cancer cells.[17]
-
Cell Culture: Culture the cells in appropriate media until they reach approximately 80% confluency.
-
Assay Preparation: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Letrozole samples (from different synthetic batches) and a reference standard. Treat the cells with these dilutions. Include a vehicle control (DMSO) and a positive control.
-
Substrate Addition: Add a known concentration of an androgen substrate (e.g., androstenedione) to the wells.
-
Incubation: Incubate the plate for a specified period to allow for the enzymatic conversion of the androgen to estrogen.
-
Quantification of Estrogen: Collect the cell culture supernatant. Quantify the amount of estrone produced using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]
-
Data Analysis: Plot the percentage of aromatase inhibition against the logarithm of the Letrozole concentration. Use a non-linear regression analysis to calculate the IC50 value for each sample. A lower IC50 value indicates higher potency.[18]
Protocol 3: In-Vivo Efficacy Evaluation in a Rodent Model
Animal models provide a systemic context to evaluate the drug's ability to suppress estrogen levels and affect hormone-dependent processes. A letrozole-induced Polycystic Ovary Syndrome (PCOS) model in rats is a well-established method to assess its in-vivo activity.[19][20]
Objective: To compare the in-vivo efficacy of Letrozole from different synthetic routes by measuring its impact on hormonal and reproductive parameters in female rats.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley or Wistar rats.
-
Acclimatization: Allow the animals to acclimate to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group (vehicle only) and treatment groups receiving Letrozole from different synthetic batches at a specified dose (e.g., 1 mg/kg/day via oral gavage).
-
Treatment Period: Administer the treatment daily for a period of 21-30 days to induce PCOS-like characteristics.[20]
-
Monitoring: Monitor the animals' estrous cycles daily via vaginal smears. Irregular or absent cycles are an indicator of Letrozole's effect.[21]
-
Hormonal Analysis: At the end of the treatment period, collect blood samples. Analyze serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), testosterone, and estradiol using ELISA or radioimmunoassay. Effective Letrozole will significantly increase LH and testosterone levels while suppressing estradiol.[19]
-
Histopathology: Euthanize the animals and collect the ovaries for histological examination. Ovaries from effectively treated animals will show features of PCO, such as an increased number of cysts and a thickened theca interna.[20]
-
Data Comparison: Compare the hormonal and histological data between the groups treated with Letrozole from different synthetic routes. Consistent results across batches validate the efficacy of the API.
Caption: Workflow for the comprehensive validation of Letrozole API efficacy and purity.
Conclusion
The synthesis of Letrozole via the intermediate 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile represents a robust and widely utilized industrial process. However, alternative routes offer different advantages and challenges, particularly concerning their impurity profiles. This guide underscores that the efficacy of the final Letrozole product is not determined by the synthetic route alone, but by the rigorous application of purification techniques and comprehensive analytical validation. The experimental protocols for HPLC, in-vitro aromatase inhibition, and in-vivo hormonal modulation provide a framework for a self-validating system to ensure that any batch of Letrozole, regardless of its synthetic origin, meets the highest standards of purity, potency, and safety required for clinical application.
References
- Dr.Oracle. (2025, December 5). What is the mechanism of action of Letrozole (aromatase inhibitor)?
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7–17. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Letrozole?
- Anonymous. (2025, September 3). Letrozole Mechanism of Action in Estrogen Suppression and Cancer Therapy.
- Patsnap Synapse. (2024, June 14). What is Letrozole used for?
- Benchchem. (n.d.). A Comparative Guide to Letrozole Impurity Standards for Analytical Validation.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Hang, T., et al. (2025). Identification of related substances in letrozole using LC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Palle, V. P., et al. (2006). Process for the preparation of letrozole. U.S. Patent No. 7,705,159 B2. Washington, DC: U.S. Patent and Trademark Office.
- Srinivasu, P., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent Application No. 10/801,657.
-
S. S. S. R. College of Pharmacy. (2020). A Review on Different Analytical Methods: Letrozole. Acta Scientific Pharmaceutical Sciences, 4(2), 89-99. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Letrozole-impurities.
- New Drug Approvals. (n.d.). Letrozole.
- Reddy, M. S., et al. (2009). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S. Patent Application No. 12/108,187.
-
Nataraj, K. S., et al. (2012). Stability Indicating Analytical Method Development and Validation for Related Substances for Letrozole Tablets by RP-HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 658-676. Retrieved from [Link]
-
Patel, D. J., et al. (2020). RP-HPLC method development and validation for quantification of letrozole solid lipid nanoparticle. Journal of Research in Pharmacy, 24(5), 723-731. Retrieved from [Link]
-
Mannerås, L., et al. (2010). A Novel Letrozole Model Recapitulates Both the Reproductive and Metabolic Phenotypes of Polycystic Ovary Syndrome in Female Mice. Endocrinology, 151(7), 3381–3388. Retrieved from [Link]
-
Kafali, H., et al. (2013). Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways. Fertility and Sterility, 100(3), 898-904.e1. Retrieved from [Link]
-
Gholibegloo, E., et al. (2018). Design, Synthesis, and Biological Evaluation of New Azole Derivatives as Potent Aromatase Inhibitors with Potential Effects against Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1585-1594. Retrieved from [Link]
-
Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326. Retrieved from [Link]
- Benchchem. (n.d.). Cross-validation of letrozole's effects across different cancer cell lines.
- Scherer, S., et al. (2009). Letrozole production process. U.S. Patent No. 7,538,230 B2. Washington, DC: U.S. Patent and Trademark Office.
- Chapin, R. E., et al. (n.d.). Juvenile Animal Study in Rats With the Aromatase Inhibitor Letrozole Administered for 9 Weeks including Recovery and Reproductive. Poster presentation.
Sources
- 1. What is Letrozole used for? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 9. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 10. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 11. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. actascientific.com [actascientific.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, Synthesis, and Biological Evaluation of New Azole Derivatives as Potent Aromatase Inhibitors with Potential Effects against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Letrozole Model Recapitulates Both the Reproductive and Metabolic Phenotypes of Polycystic Ovary Syndrome in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. insights.inotiv.com [insights.inotiv.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1H-1,2,4-triazole and 4H-1,2,4-triazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of isomeric structures is a foundational necessity. The 1,2,4-triazole scaffold is a privileged heterocycle, prevalent in a wide array of pharmaceuticals and agrochemicals. Its synthesis can often lead to the formation of two principal tautomeric isomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole. While the 1H tautomer is generally the more stable and predominant form, understanding the spectroscopic signatures of both is crucial for accurate characterization, quality control, and mechanistic studies.[1] This guide provides an in-depth, comparative analysis of these two isomers using fundamental spectroscopic techniques, supported by experimental data and detailed protocols.
The Foundational "Why": Tautomerism and Electronic Differences
The existence of 1H- and 4H-1,2,4-triazole arises from prototropic tautomerism, where a proton migrates between the nitrogen atoms of the heterocyclic ring. This seemingly subtle shift has profound implications for the molecule's electronic distribution, symmetry, and, consequently, its interaction with electromagnetic radiation.
Caption: Tautomeric relationship between 1H- and 4H-1,2,4-triazole.
The 1H-isomer is asymmetric, with the proton residing on one of the adjacent nitrogen atoms (N1). In contrast, the 4H-isomer possesses a C2v symmetry axis, with the proton on the apical nitrogen (N4), rendering the two carbon atoms and the N1 and N2 atoms chemically equivalent. This fundamental difference in symmetry and electron density is the primary driver for the distinct spectroscopic characteristics we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between these isomers. The number of signals, their chemical shifts (δ), and multiplicities directly reflect the molecular symmetry.
¹H NMR Spectroscopy
The proton NMR spectra provide an immediate and clear distinction.
-
1H-1,2,4-triazole: Due to its asymmetry, the two C-H protons are in different chemical environments. This results in two distinct signals in the aromatic region, each integrating to one proton. A broad signal corresponding to the N-H proton is also observed, which can be exchanged with deuterium oxide (D₂O).
-
4H-1,2,4-triazole: The C2v symmetry renders the two C-H protons chemically equivalent. Consequently, a single signal, integrating to two protons, is observed in the aromatic region. The N-H proton will also be present as a distinct signal.
| Isomer | Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 1H-1,2,4-triazole | H3 | ~8.0 - 8.5 | Singlet |
| H5 | ~8.5 - 9.0 | Singlet | |
| N1-H | Variable, broad | Singlet | |
| 4H-1,2,4-triazole | H3 & H5 | ~8.2 - 8.7 | Singlet |
| N4-H | Variable, broad | Singlet |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for the 4H-isomer is extrapolated from substituted derivatives due to its lower stability.
¹³C NMR Spectroscopy
The carbon NMR spectra further corroborate the structural assignment based on symmetry.
-
1H-1,2,4-triazole: The two carbon atoms (C3 and C5) are non-equivalent, giving rise to two distinct signals in the ¹³C NMR spectrum.
-
4H-1,2,4-triazole: The two carbon atoms are chemically equivalent due to the molecular symmetry, resulting in a single signal in the ¹³C NMR spectrum.[2]
| Isomer | Carbon Environment | Typical ¹³C Chemical Shift (δ, ppm) |
| 1H-1,2,4-triazole | C3 | ~145 - 150 |
| C5 | ~150 - 155 | |
| 4H-1,2,4-triazole | C3 & C5 | ~148 - 152 |
Note: Chemical shifts are approximate and can vary with solvent. Data for the 4H-isomer is extrapolated from substituted derivatives.
Caption: Key fragmentation pathway for 1H-1,2,4-triazole in EI-MS.
Experimental Protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Prepare a dilute solution of the triazole sample (e.g., 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Method Setup:
-
Install a suitable capillary column (e.g., a 30 m, 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Method Setup:
-
Set the ion source to electron ionization (EI) with a standard electron energy of 70 eV. [3] * Set the mass analyzer to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).
-
-
Injection and Acquisition: Inject 1 µL of the sample into the GC-MS system and start the acquisition.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the triazole. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of 1H-1,2,4-triazole and 4H-1,2,4-triazole is a clear demonstration of how subtle changes in molecular structure manifest as distinct physical properties. While ¹H and ¹³C NMR spectroscopy offer the most definitive and information-rich approach by directly probing the molecular symmetry, IR and mass spectrometry provide rapid and complementary data for confirmation. A comprehensive and confident structural assignment relies on the synergistic interpretation of data from all these techniques. By understanding the underlying principles of tautomerism and the specific spectroscopic signatures of each isomer, researchers can ensure the accuracy and integrity of their work with this important class of heterocyclic compounds.
References
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
Chygrinov, O., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5872. [Link]
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]
-
Quora. (2021). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? Retrieved from [Link]
-
Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
Palmer, M. H., et al. (2001). a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Chemical Physics, 273(2-3), 169-191. [Link]
-
Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Al-Jibori, S. A., et al. (2019). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1294, 052044. [Link]
-
Sravya, G., & Reddy, N. B. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In A Practical Guide to NMR Spectroscopy. [Link]
-
University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]
-
American Chemical Society. (n.d.). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Introduction: The Critical Role of a Key Intermediate
In the synthesis of non-steroidal aromatase inhibitors, particularly the potent anti-cancer agent Letrozole, the purity of precursor molecules is not merely a matter of quality control but a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1][2][3] 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile stands as a crucial intermediate in this synthetic pathway.[4][5][6] Its molecular structure must be precise, and its purity profile rigorously established to prevent the carry-over of impurities that could have deleterious effects or alter the pharmacological properties of Letrozole.[7]
This guide provides an in-depth comparison of a newly synthesized batch of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile against a certified commercial standard. We will employ a multi-pronged analytical approach, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.[8][9] Each method offers a unique lens through which to view the compound's purity, and together they form a self-validating system for comprehensive characterization. The causality behind each experimental choice is explained, providing a logical framework for robust purity assessment in a drug development context.
Synthesis and Purification: A Brief Overview
The principal synthetic route to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves a nucleophilic substitution reaction. Typically, an alkali metal salt of 1,2,4-triazole is reacted with an α-halo-4-tolunitrile, such as α-bromo-4-tolunitrile.[1][10] A critical challenge in this synthesis is achieving high regioselectivity. The triazole ring has multiple nitrogen atoms that can act as nucleophiles, potentially leading to the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.[1] The presence of this regioisomer can complicate purification and compromise the quality of the final API.[7]
Following the reaction, the crude product is typically purified. Common methods include recrystallization from a suitable solvent system (e.g., diisopropyl ether) or column chromatography to isolate the desired product from unreacted starting materials, by-products, and isomeric impurities.[1][7][10] The effectiveness of this purification is what we aim to validate through the following analytical benchmarks.
Analytical Methodologies for Purity Benchmarking
A single analytical technique is rarely sufficient to definitively establish the purity of a pharmaceutical intermediate.[11] By employing a suite of orthogonal methods (methods that measure different chemical or physical properties), we can build a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse of purity determination in the pharmaceutical industry. Its high resolving power allows for the separation, identification, and quantification of the main compound from even trace-level impurities. A reversed-phase method is typically suitable for a molecule of this polarity. The choice of a C18 column is based on its versatility and proven performance for a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and sharp, symmetrical peaks. A UV detector is ideal as the benzonitrile and triazole moieties are chromophoric.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Repeat for the commercial standard.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm.
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area of the main component.
-
Inject the synthesized sample solution.
-
Calculate the purity of the synthesized sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Workflow for HPLC Purity Analysis.
Data Presentation: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) | Impurities Detected (%) |
| Commercial Standard | 5.42 | 99.85 | 0.15 |
| Synthesized Batch | 5.41 | 99.62 | 0.38 |
Quantitative ¹H NMR Spectroscopy (qNMR)
Expertise & Experience: While ¹H NMR is primarily a tool for structural elucidation, its quantitative application (qNMR) is a powerful primary method for purity assessment.[12][13][14] Unlike chromatography, which provides a relative purity, qNMR can determine an absolute purity against a certified internal standard of known purity and weight.[15] The choice of maleic acid as an internal standard is strategic: it is non-volatile, stable, has a simple spectrum with sharp signals that do not overlap with the analyte's signals, and is accurately weighable.
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized sample and ~10 mg of a high-purity internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: Workflow for qNMR Purity Analysis.
Data Presentation: ¹H NMR Structural & Purity Data
| Assignment | Expected Chemical Shift (δ) ppm[2] | Synthesized Batch (δ) ppm | Integration |
| Triazole-H | 8.10 (s) | 8.11 | 1H |
| Triazole-H | 7.95 (s) | 7.96 | 1H |
| Aromatic-H | 7.65 (d) | 7.66 | 2H |
| Aromatic-H | 7.35 (d) | 7.36 | 2H |
| Methylene-H (CH₂) | 5.40 (s) | 5.41 | 2H |
| qNMR Purity | >99.5% (Standard) | 99.7% | N/A |
Mass Spectrometry (MS)
Expertise & Experience: MS is an indispensable tool for confirming the molecular identity of a synthesized compound by providing its molecular weight.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which is likely to produce a strong protonated molecular ion [M+H]⁺. High-resolution MS (HRMS), such as with a Q-TOF instrument, provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution of the sample in methanol.
-
Dilute this stock to a final concentration of ~10 µg/mL using a 50:50 methanol:water solution containing 0.1% formic acid (to aid protonation).
-
-
MS Analysis:
-
Mass Spectrometer: Q-TOF or similar high-resolution instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Scan Range: Acquire a full scan spectrum over a range of m/z 50-500.
-
-
Data Interpretation:
-
Identify the m/z value for the protonated molecular ion [M+H]⁺.
-
Compare the observed mass to the theoretical exact mass.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS#: 112809-25-3 [m.chemicalbook.com]
- 5. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rroij.com [rroij.com]
- 10. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Guide to the In-Vitro Aromatase Inhibition Assay of Synthesized Letrozole
This guide provides an in-depth, technically-grounded comparison of synthesized Letrozole's performance in an in-vitro aromatase inhibition assay. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating system for evaluating aromatase inhibitors.
The Central Target: Aromatase (CYP19A1) in Estrogen Biosynthesis
Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis. It catalyzes the aromatization of androgens—specifically converting androstenedione to estrone and testosterone to estradiol.[1] In many hormone receptor-positive breast cancers, local estrogen production via aromatase is a primary driver of tumor growth.[2] Therefore, inhibiting this enzyme is a cornerstone of endocrine therapy for postmenopausal women.[2]
Caption: Comparison of reversible vs. irreversible aromatase inhibition mechanisms.
Synthesis of Letrozole: A Conceptual Outline
The "synthesized Letrozole" under evaluation is typically prepared through established organic chemistry routes. While numerous specific methods exist, a common strategy involves the reaction of an activated bis-(4-cyanophenyl)-methane intermediate with 1,2,4-triazole. [3]For instance, chloro-bis-(4-cyanophenyl)-methane can be reacted with a salt of 1,2,4-triazole in the presence of a base and an organic solvent to yield crude Letrozole, which is then purified. [3][4]The purity of the synthesized compound is paramount and must be confirmed by analytical methods (e.g., NMR, HPLC, Mass Spectrometry) before its biological activity is assessed.
In-Vitro Aromatase Inhibition Assay: A Practical Guide
For a high-throughput and reliable assessment of our synthesized Letrozole, a cell-free, fluorometric assay using recombinant human aromatase is the method of choice. [5]This approach offers direct measurement of enzyme inhibition without the confounding variables of cell permeability or cytotoxicity that can arise in cell-based assays. [5] Principle of the Fluorometric Assay The assay employs a fluorogenic substrate that is non-fluorescent until it is metabolized by aromatase. [6]The enzymatic reaction, which requires an NADPH-cofactor regenerating system, produces a highly fluorescent metabolite. [6]The rate of increase in fluorescence is directly proportional to aromatase activity. A potent inhibitor like Letrozole will significantly reduce this rate.
Caption: Experimental workflow for the fluorometric aromatase inhibition assay.
Detailed Step-by-Step Protocol
A. Reagents and Materials
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Fluorogenic Substrate
-
NADPH Generating System (e.g., containing NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)
-
Aromatase Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Synthesized Letrozole and other reference inhibitors (Anastrozole, Exemestane), dissolved in a suitable solvent like acetonitrile or DMSO.
-
Opaque 96-well microplate suitable for fluorescence measurements.
-
Fluorescence microplate reader with kinetic reading capability.
B. Preparation of Reagents
-
Causality: Thaw all enzyme components and substrates on ice to maintain their integrity. Prepare serial dilutions of the synthesized Letrozole and reference inhibitors. The concentration range should span several orders of magnitude around the expected IC50 value to ensure a full dose-response curve.
-
Causality: Prepare the NADPH Generating System according to the manufacturer's protocol. This system is critical as cytochrome P450 enzymes, including aromatase, require the reducing equivalent NADPH for their catalytic activity. The regenerating system ensures a sustained supply of NADPH throughout the assay.
C. Assay Procedure
-
Setup: In each well of the 96-well plate, add the Aromatase Assay Buffer, the Recombinant Aromatase enzyme, and the NADPH Generating System. Include the following controls:
-
No-Inhibitor Control: Contains all components except the inhibitor (represents 100% enzyme activity).
-
No-Enzyme Control: Contains all components except the enzyme, to measure background fluorescence.
-
Positive Control: Contains a known inhibitor (e.g., commercial Letrozole) at a concentration that gives ~100% inhibition.
-
-
Inhibitor Addition: Add the serially diluted synthesized Letrozole or other test compounds to the appropriate wells. Add an equal volume of solvent to the "No-Inhibitor Control" wells.
-
Pre-incubation: Causality: Pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial as it allows the inhibitors to bind to the aromatase enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Aromatase Substrate to all wells.
-
Data Collection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every minute for 30-60 minutes.
Data Analysis and Performance Comparison
A. Calculating the IC50 Value The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. [7]A lower IC50 value indicates a more potent inhibitor.
-
Determine Reaction Rate: For each well, plot fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate (V).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. [7] B. Comparative Performance Data The following table summarizes representative IC50 values for Letrozole and its alternatives from published literature. These values serve as a benchmark for evaluating the potency of newly synthesized Letrozole.
| Inhibitor | Type | Assay System | Reported IC50 Value | Reference |
| Letrozole | Non-steroidal, Reversible | Recombinant Human CYP19A1 | 7.27 nM | [8] |
| Letrozole | Non-steroidal, Reversible | MCF-7aro Cell Proliferation | ~50-100 nM | [9] |
| Anastrozole | Non-steroidal, Reversible | MCF-7aro Cell Proliferation | Not reached at 100-500 nM | [9] |
| Exemestane | Steroidal, Irreversible | Not specified | Potent, >97% inhibition in vivo | [10] |
| 4-hydroxyandrostenedione | Steroidal, Irreversible | H295R Cells | 20 nM | [11] |
Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration and enzyme source. Direct comparison is most accurate when data is generated within the same experiment.
Discussion and Field Insights
The data consistently demonstrates that Letrozole is a highly potent aromatase inhibitor, with reported IC50 values in the low nanomolar range. [8]In comparative studies, Letrozole often exhibits greater potency than Anastrozole. [12][9]When evaluating a newly synthesized batch of Letrozole, the experimental IC50 should fall within this expected nanomolar range, validating its biological activity.
The inclusion of both a Type II (Anastrozole) and a Type I (Exemestane or its analogue) inhibitor as controls provides a comprehensive performance landscape. It allows researchers to not only quantify the potency of their synthesized compound but also to benchmark it against inhibitors with different mechanisms of action. This is a critical step in preclinical drug development and screening campaigns for novel AIs. The self-validating nature of this experimental design—with its robust set of positive, negative, and comparative controls—ensures the trustworthiness and reproducibility of the generated data.
Conclusion
This guide outlines a robust framework for the in-vitro evaluation of synthesized Letrozole. By employing a high-throughput fluorometric assay with recombinant human aromatase, researchers can accurately determine the compound's inhibitory potency (IC50). The true scientific value is derived not just from executing the protocol, but from understanding the mechanistic rationale behind each step and contextualizing the results against well-characterized alternatives like Anastrozole and Exemestane. This comprehensive approach ensures that the assessment of synthesized Letrozole is not only accurate but also meaningful for its intended application in research and drug development.
References
-
The discovery and mechanism of action of letrozole - PMC. PubMed Central. Available at: [Link]
-
What is the mechanism of action of Letrozole (aromatase inhibitor)? - Dr.Oracle. Available at: [Link]
-
What is the mechanism of Exemestane? - Patsnap Synapse. Available at: [Link]
-
Exemestane in advanced breast cancer - PubMed. Available at: [Link]
-
What is the mechanism of Letrozole? - Patsnap Synapse. Available at: [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC. NIH. Available at: [Link]
-
What is Exemestane (Aromatase Inhibitor)? - Dr.Oracle. Available at: [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ResearchGate. Available at: [Link]
-
Letrozole Mechanism of Action in Estrogen Suppression and Cancer Therapy. Available at: [Link]
-
Exemestane (Aromasin). Breast Cancer Now. Available at: [Link]
-
Exemestane | C20H24O2 - PubChem. NIH. Available at: [Link]
-
Letrozole | C17H11N5 - PubChem. NIH. Available at: [Link]
-
An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed. Available at: [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed. NIH. Available at: [Link]
- US7538230B2 - Letrozole production process - Google Patents.
-
Aromatase ELISA Kits. Biocompare. Available at: [Link]
-
Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Scilit. Available at: [Link]
-
Preparation method of letrozole - Eureka | Patsnap. Available at: [Link]
- US20100190997A1 - Process for the Preparation of Letrozole - Google Patents.
- US7705159B2 - Process for the preparation of letrozole - Google Patents.
-
LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]
-
Human Aromatase ELISA Kit (A4435). Antibodies.com. Available at: [Link]
-
Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC. NIH. Available at: [Link]
-
Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. EPA. Available at: [Link]
-
Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed. Available at: [Link]
-
Use of a Urine Anastrozole Assay to Determine Treatment Discontinuation Among Women With Hormone-Sensitive Breast Cancer: A Pilot Study. NIH. Available at: [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. NIH. Available at: [Link]
-
Aromatase inhibitor, anastrozole, blocks growth of lung tumor cells in... ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. Available at: [Link]
-
Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals. Available at: [Link]
-
IC50 values for CA, GA and tamoxifen citrate. ResearchGate. Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic. Available at: [Link]
-
Research shows a blood test developed by MFT could benefit thousands of women eligible for preventative breast cancer drug. Manchester University NHS Foundation Trust. Available at: [Link]
-
aromatase inhibitor anastrozole: Topics by Science.gov. Available at: [Link]
Sources
- 1. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 2. pinnaclepeptides.com [pinnaclepeptides.com]
- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 4. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 5. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile, a compound frequently used as an intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred source for operational guidance, building trust through technical accuracy and field-proven insights.
Hazard Profile and Chemical Causality
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound's hazard profile is dictated by its distinct functional groups: the benzonitrile and the triazole ring.
The nitrile group (-C≡N) is a primary concern. While stable under normal conditions, nitriles can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or high-temperature combustion.[2] The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to the compound's overall chemical properties and potential toxicity. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |
| Reproductive Toxicity | Category 1B / 2 | May damage fertility or the unborn child.[2][5][6] |
Note: Classifications can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.
Key Chemical and Physical Properties
These properties are crucial for safe storage and in determining appropriate disposal pathways.
| Property | Value | Significance for Disposal |
| Physical State | Solid, Light Cream Powder[7] | Low volatility, but dust can be an inhalation hazard.[3][5] |
| Melting Point | 69 - 72 °C / 156.2 - 161.6 °F[7] | Stable at standard laboratory temperatures. |
| Water Solubility | Insoluble[7] | Do not dispose of down the drain. Insoluble nature can lead to blockages and environmental release.[4][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2][7] | Segregate waste from these materials to prevent dangerous chemical reactions.[2] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide[2] | Underscores the need for controlled, high-temperature incineration with flue gas scrubbing.[3][4] |
The Core Directive: Professional Disposal is Mandatory
Given its hazard profile, this compound is classified as a hazardous waste.[8][9] In-laboratory treatment or neutralization is not recommended due to the risk of generating toxic byproducts and the complexities of ensuring complete reaction.
Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sanitary sewer.[7][9][10]
The only acceptable disposal method is through a licensed professional waste disposal company, which will typically employ high-temperature chemical incineration.[3] This ensures the complete destruction of the compound into less harmful components in a controlled and environmentally sound manner.[3][4] Your institution's Environmental Health & Safety (EHS) department is the designated intermediary for this process.
Step-by-Step Laboratory Waste Management Protocol
This protocol provides a direct, procedural workflow for managing this compound waste from generation to disposal.
Experimental Workflow: Waste Generation to EHS Collection
Caption: Waste disposal workflow from laboratory generation to EHS hand-off.
Protocol Details:
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE as specified in the SDS.[3]
-
Minimum PPE: Nitrile gloves, safety glasses with side-shields or chemical safety goggles, and a flame-resistant lab coat.[3][7]
2. Waste Segregation:
-
Solid Waste: Collect unreacted this compound powder, contaminated weigh boats, and contaminated gloves or wipes in a designated hazardous waste container.[2][5]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
Contaminated Solvents: If the compound is dissolved in a solvent, it must be collected in a separate, compatible hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids).[2]
3. Container Selection and Labeling:
-
Use only containers that are chemically compatible (e.g., high-density polyethylene - HDPE) and can be securely sealed.[8][9] The container must be in good condition, free of leaks or damage.
-
Affix a completed "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound".[8]
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[8] This area should be at or near the point of generation.
-
The container must be kept closed at all times except when adding waste.[8][10]
-
It is best practice to use secondary containment (e.g., a plastic tub) to mitigate potential spills.
5. Arranging for Disposal:
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[11]
-
Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[8]
Emergency Procedures for Spills
Accidents happen. A swift and correct response is critical to mitigating risk.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large, involves dust becoming airborne, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
CONTROL & CONTAIN: For a small, manageable spill of the solid powder, prevent further spread. Avoid creating dust.[3][5]
-
CLEANUP:
-
Wear your full PPE.
-
Gently sweep up the spilled solid using a plastic dustpan and brush or absorbent pads.[2][3][7] DO NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
If appropriate, you can moisten the powder slightly with a suitable solvent (like water, if compatible and safe) to prevent dusting during cleanup.[12]
-
Place all cleanup materials (contaminated pads, gloves, dustpan) into your designated solid hazardous waste container.
-
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning cloth in the waste container.
-
REPORT: Report the incident to your laboratory supervisor and EHS office, as per your institutional policy.
References
-
MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. (2013). Capot Chemical Co., Ltd. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]
-
4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile PubChem Entry. National Center for Biotechnology Information. [Link]
-
How can I purify impure benzonitrile? ResearchGate. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. [Link]
-
ICSC 0682 - 1,2,4-TRIAZOLE. ILO and WHO. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
Personal protective equipment for handling 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
A Researcher's Guide to Safely Handling 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
An Essential Guide for Laboratory Professionals in Drug Development
As a senior application scientist, this guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling this compound. This document is intended for researchers, scientists, and professionals in drug development who work with this chemical intermediate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
A Note on Chemical Identity: It is important to clarify that the compound of focus for this guide is 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile (CAS Number: 112809-25-3), which is a key intermediate in the synthesis of Letrozole, an antineoplastic agent.[1][2] This compound is sometimes referred to by similar names, so it is crucial to verify the CAS number before handling.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile is the foundation of safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation[5] |
The primary routes of exposure are inhalation, skin contact, and ingestion.[6] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice as they offer protection against a wide range of chemicals and are resistant to punctures.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or high-exposure tasks, consider double-gloving.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or aerosol generation, a face shield worn over safety goggles is strongly recommended.
-
Skin and Body Protection: A laboratory coat is essential to protect against skin contact. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is necessary.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile.
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Avoid the formation of dust and aerosols.[5]
-
If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
Use a spatula or other appropriate tools for transfers.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
-
Spill Response:
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Disposal Plan
Proper disposal of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved from [Link]
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2013, November 7). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. Retrieved from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets Letrozole Impurity C. Retrieved from [Link]
-
Virtuous Lifesciences. (n.d.). 4-[1H-(1,2,4-Triazole-1yl) Methyl] Benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Sources
- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | 112809-25-3 [chemicalbook.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile | 112809-25-3 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. armbrustusa.com [armbrustusa.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
